molecular formula C7H14N4 B172596 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine CAS No. 14707-75-6

1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine

Cat. No.: B172596
CAS No.: 14707-75-6
M. Wt: 154.21 g/mol
InChI Key: WXMJWQSOWLXJOA-UHFFFAOYSA-N
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Description

1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine is a useful research compound. Its molecular formula is C7H14N4 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c8-7-1-9-4-10(2-7)6-11(3-7)5-9/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMJWQSOWLXJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, a unique tricyclic amine with a rigid cage-like structure reminiscent of adamantane. While experimental data for certain properties of this specific molecule are not extensively available in public literature, this guide synthesizes known information with established, authoritative methodologies for the experimental determination of its key physicochemical parameters. By providing a combination of existing data and detailed protocols, this document serves as a valuable resource for researchers in medicinal chemistry, materials science, and drug development, enabling a thorough understanding and practical application of this compound.

Introduction

1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine is a fascinating molecule characterized by a rigid, three-dimensional cage structure. This structural motif, a nitrogen-rich analogue of the adamantane core, imparts unique stereochemical and electronic properties that are of significant interest in various scientific disciplines. The presence of a primary amine group on this constrained framework suggests potential applications as a building block in the synthesis of novel pharmaceuticals, polymers, and fine chemicals.

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. Parameters such as solubility, lipophilicity (logP), and ionization constant (pKa) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For materials science applications, properties like melting point and thermal stability are of paramount importance. This guide aims to provide a thorough compilation of the known physicochemical properties of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine and to equip researchers with the necessary experimental protocols to determine those that are not yet fully characterized.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical compound is to establish its precise identity and structure.

IdentifierValueSource
IUPAC Name 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine[PubChem][1]
CAS Number 14707-75-6[PubChem][1]
Molecular Formula C₇H₁₄N₄[PubChem][1]
Molecular Weight 154.21 g/mol [PubChem][1]
Canonical SMILES C1C2(CN3CN1CN(C2)C3)N[PubChem][1]

digraph "1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,-0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C1 [label="C", pos="-0.75,0.75!"]; C2 [label="C", pos="0.75,0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="-2.1,0!"]; C5 [label="C", pos="2.1,0!"]; C6 [label="C", pos="0,0!"]; N4 [label="NH₂", pos="0,-2.5!"];

// Edges for the cage structure edge [color="#4285F4"]; N1 -- C1; N1 -- C2; N2 -- C1; N2 -- C3; N2 -- C4; N3 -- C2; N3 -- C3; N3 -- C5; C1 -- C6; C2 -- C6; C3 -- C6; C4 -- N2; C5 -- N3; C6 -- N4 [label="", style=dashed];

}

Figure 1: 2D representation of the molecular structure.

Known and Predicted Physicochemical Properties

PropertyValueMethodSource
Physical State PowderVisual Inspection[CymitQuimica][2]
XLogP3-AA -1.1Computed[PubChem][1]

Note on XLogP3-AA: This is a computationally predicted octanol-water partition coefficient. A negative value suggests that the compound is likely to be hydrophilic. However, experimental verification is crucial for drug development applications.

Experimental Protocols for Physicochemical Property Determination

To address the gaps in the experimental data, this section provides detailed, field-proven protocols for determining the key physicochemical properties of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1°C).

Methodology: Capillary Melting Point Determination

This method is a standard and widely accepted technique for accurate melting point determination.[3][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.

    • For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature approximately 15-20°C below the estimated melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

  • Reporting: Report the melting point as a range of these two temperatures.

melting_point_workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement start Start dry Dry Sample start->dry grind Grind to Fine Powder dry->grind load Load Capillary Tube grind->load pack Pack Sample (2-3 mm) load->pack insert Insert into Apparatus pack->insert heat Heat Slowly (1-2°C/min) insert->heat observe Observe Melting heat->observe record Record T_start and T_end observe->record end Report Melting Range record->end

Figure 2: Workflow for melting point determination.
Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5][6][7]

Methodology: Shake-Flask Method

Materials:

  • 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C)

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet the excess solid.

  • Sample Analysis:

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC).

    • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Quantification: Determine the concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of the compound.

solubility_workflow start Start add_excess Add Excess Compound to Buffer start->add_excess equilibrate Equilibrate on Shaker (24-48h) add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by HPLC supernatant->analyze quantify Quantify vs. Standard Curve analyze->quantify end Report Solubility (e.g., mg/mL) quantify->end

Figure 3: Shake-flask solubility determination workflow.
Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. For an amine, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid. Potentiometric titration is a highly accurate method for pKa determination.[8][9][10][11]

Methodology: Potentiometric Titration

Materials:

  • 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in deionized water. Add KCl to maintain a constant ionic strength.

  • Titration Setup: Place the beaker on a stir plate, insert the pH electrode and the tip of the burette.

  • Titration:

    • Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

Determination of the Octanol-Water Partition Coefficient (logP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. While the shake-flask method is the traditional approach, HPLC-based methods are often faster and require less material.[12][13][14][15][16]

Methodology: HPLC-Based logP Determination

Principle: This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its logP value.

Materials:

  • HPLC system with a C18 column and a UV-Vis or MS detector

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol)

  • A set of standard compounds with known logP values

  • 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine

Procedure:

  • Calibration Curve:

    • Inject each of the standard compounds onto the HPLC column under isocratic conditions.

    • Record the retention time (tR) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t₀) / t₀, where t₀ is the dead time.

    • Plot log(k') versus the known logP values of the standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the sample compound onto the same HPLC column under the same conditions.

    • Determine its retention time and calculate its log(k').

  • logP Calculation: Use the calibration curve to determine the logP of the sample compound from its log(k') value.

Synthesis

A definitive, published synthesis route specifically for 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine is not readily found in widely available chemical literature. However, based on the structure, a plausible synthetic approach would likely involve derivatives of hexamine (1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane), which is a common starting material for adamantane-like structures. Further research into specialized chemical synthesis databases may be required to uncover a specific protocol.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine presents an intriguing molecular scaffold for exploration in drug discovery and materials science. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to fully characterize this compound. The methodologies outlined for determining melting point, solubility, pKa, and logP are robust, widely accepted, and essential for advancing the understanding and application of this and other novel chemical entities.

References

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • International Journal of Pharmaceutics. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-10.
  • Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Google Patents. (2003). US6524863B1 - High throughput HPLC method for determining Log P values.
  • National Center for Biotechnology Information. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 16(5), 1079-1084.
  • Journal of Pharmaceutical and Biomedical Analysis. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 66, 144-154.
  • Wired Chemist. (n.d.). Determination of Melting Point. Available at: [Link]

  • ACS Publications. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 94(23), 8269–8276.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • PubChem. (n.d.). 1,3,5-Triazatricyclo[3.3.1.1,3,7]decan-7-amine. Retrieved from [Link]

  • The Journal of Physical Chemistry. (1962). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 66(12), 2416-2419.
  • National Chung Hsing University. (n.d.).
  • University of Massachusetts Boston. (2009). Using Melting Point to Determine Purity of Crystalline Solids.
  • University of Arizona. (n.d.). Experiment 1 - Melting Points.
  • University of Calgary. (n.d.).
  • Creative Bioarray. (n.d.).
  • National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9436-9467.
  • ACS Publications. (2006). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • AK Scientific, Inc. (n.d.). 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine;trihydrochloride.
  • National Center for Biotechnology Information. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 17(5), 5634-5645.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Sigma-Aldrich. (2024).
  • PubChem. (n.d.). 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, compd. with 2-(chloromethyl)oxirane (1:?).
  • CymitQuimica. (n.d.).

Sources

The Caged Amine: A Technical Guide to the Crystal Structure Analysis of 1,3,5-Triazaadamantan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigid, cage-like structure of adamantane and its heteroatomic analogues has long captivated the interest of medicinal chemists. The precise three-dimensional arrangement of atoms in these scaffolds is paramount to understanding their interaction with biological targets, thereby guiding rational drug design. This technical guide provides an in-depth exploration of the crystal structure analysis of 1,3,5-Triazaadamantan-7-amine, a key building block in the development of novel therapeutics. We will delve into the scientific rationale behind the experimental workflow, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction data collection and structure refinement. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structural characterization of polycyclic cage amines.

Introduction: The Significance of 1,3,5-Triazaadamantan-7-amine in Medicinal Chemistry

1,3,5-Triazaadamantan-7-amine, a molecule of elegant symmetry and rigidity, belongs to a class of compounds known as azaadamantanes. These are derivatives of adamantane where one or more carbon atoms in the cage are replaced by nitrogen atoms. This substitution imparts significant changes to the molecule's physicochemical properties, such as increased polarity and water solubility, which are often desirable in pharmaceutical candidates. The presence of three nitrogen atoms in the 1,3,5-triazaadamantane core makes it a valuable scaffold for modifying existing drugs and designing new ones.[1]

The biological activity of azaadamantane derivatives is intrinsically linked to their three-dimensional structure. The rigid framework ensures a well-defined orientation of substituent groups, which can lead to highly specific interactions with biological receptors. For instance, various adamantane derivatives have found clinical use as antiviral and antidiabetic agents.[1] The amino group at the 7-position of 1,3,5-triazaadamantan-7-amine provides a crucial handle for further chemical modification, allowing for the attachment of various pharmacophores. Therefore, a precise understanding of its crystal structure is not merely an academic exercise; it is a foundational piece of knowledge for structure-activity relationship (SAR) studies and the computer-aided design of new drugs. The first structural characterization of an isolated triazaadamantane was that of the title compound, C₇H₁₄N₄, highlighting its importance in the field.[2][3]

This guide will walk through the critical steps and logical considerations involved in determining this seminal crystal structure.

Synthesis and Crystallization: The Gateway to a Perfect Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for obtaining high-resolution diffraction data.

Synthetic Pathway

The synthesis of 7-amino-1,3,5-triazaadamantane typically proceeds through a two-step process, starting from readily available precursors. The general strategy involves the formation of the triazaadamantane cage with a nitro group at the 7-position, followed by the reduction of the nitro group to the desired amine.

A common method for the synthesis of the 1,3,5-triazaadamantane core is the condensation of hexamethylenetetramine with a suitable carbonyl or nitro compound.[1] For the synthesis of the 7-nitro precursor, nitromethane is reacted with hexamethylenetetramine in the presence of an acid catalyst, such as acetic acid.[1]

The subsequent reduction of 7-nitro-1,3,5-triazaadamantane to 1,3,5-triazaadamantan-7-amine can be achieved using standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride in hydrochloric acid.

Experimental Protocol: Synthesis of 1,3,5-Triazaadamantan-7-amine

Step 1: Synthesis of 7-Nitro-1,3,5-triazaadamantane

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine hexamethylenetetramine and nitromethane in a suitable solvent such as glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the crude 7-nitro-1,3,5-triazaadamantane by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-nitro-1,3,5-triazaadamantane.

Step 2: Reduction to 1,3,5-Triazaadamantan-7-amine

  • Dissolve the purified 7-nitro-1,3,5-triazaadamantane in a suitable solvent, such as ethanol or acidic aqueous solution.

  • Add a reducing agent, for example, a catalytic amount of Palladium on carbon (10% Pd-C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed (TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude 1,3,5-triazaadamantan-7-amine.

  • Further purification can be achieved by recrystallization.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of an appropriate size (typically 0.1-0.4 mm in each dimension), possess well-defined faces, and be free of cracks or other defects. For small, polar molecules like 1,3,5-triazaadamantan-7-amine, several crystallization techniques can be employed.

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is critical; it should be one in which the compound has moderate solubility.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The decrease in solubility with temperature can induce crystallization.

For cage-like molecules, co-crystallization with a "chaperone" molecule can sometimes facilitate the formation of high-quality crystals, although this was not necessary for the title compound.

Experimental Protocol: Crystallization of 1,3,5-Triazaadamantan-7-amine

  • Solvent Screening: Begin by testing the solubility of the purified 1,3,5-triazaadamantan-7-amine in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, and mixtures thereof) to find a solvent or solvent system where it has moderate solubility.

  • Trial Crystallizations: Set up small-scale crystallization trials using the most promising solvents and techniques. For example:

    • Slow Evaporation: Prepare a nearly saturated solution in a small vial, cover it with a cap having a few pinholes, and leave it undisturbed.

    • Vapor Diffusion (Liquid-Liquid): In a small vial, dissolve the compound in a few drops of a good solvent. Place this vial inside a larger jar containing a layer of a suitable anti-solvent. Seal the jar and allow it to stand.

  • Optimization: Once initial crystals are observed, optimize the conditions (e.g., concentration, temperature, solvent ratios) to grow larger, well-formed single crystals. For 1,3,5-triazaadamantan-7-amine, which is a polar amine, polar protic solvents or mixtures with moderately polar aprotic solvents are likely candidates.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure using X-ray diffraction can begin. This process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Data Collection: Capturing the Diffraction Pattern

A single crystal is mounted on a goniometer head and placed in a focused beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded on a detector. To obtain a complete dataset, the crystal is rotated, and images are collected at various orientations.

The choice of X-ray source is important. Laboratory diffractometers typically use copper (Cu Kα) or molybdenum (Mo Kα) radiation. For small, weakly diffracting crystals, a high-brilliance source like a MetalJet or a synchrotron can be advantageous. Data for 1,3,5-triazaadamantan-7-amine was collected at a low temperature (150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[3]

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop using a cryo-protectant oil. The loop is then attached to a goniometer head.

  • Data Collection Temperature: The crystal is cooled to a stable low temperature (e.g., 150 K) in a stream of cold nitrogen gas.

  • Unit Cell Determination: An initial set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected to the desired resolution. This involves setting the exposure time per frame, the crystal-to-detector distance, and the range of rotation angles.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and corrections are applied for experimental factors such as background scattering, Lorentz factor, and polarization. The data is then scaled to account for variations in crystal illumination and detector response.

Structure Solution: Solving the Phase Problem

The diffraction data provides the intensities of the reflections, but the phase information is lost. This is known as the "phase problem" in crystallography. For small molecules like 1,3,5-triazaadamantan-7-amine, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.

Structure Refinement: Honing the Atomic Model

Once an initial structural model is obtained, it is refined against the experimental diffraction data using a least-squares method. In this process, the atomic coordinates, and their anisotropic displacement parameters (which describe the thermal motion of the atoms) are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final refined structure is assessed by several factors, including the R-factor (R1) and the weighted R-factor (wR2), which are measures of the agreement between the observed and calculated data. A final difference Fourier map should show no significant residual electron density, indicating that all atoms have been correctly located.

The structure of 1,3,5-triazaadamantan-7-amine was solved and refined using the SHELX suite of programs.[3]

The Crystal Structure of 1,3,5-Triazaadamantan-7-amine: A Detailed Analysis

The single-crystal X-ray diffraction analysis of 1,3,5-triazaadamantan-7-amine revealed a highly ordered and symmetric structure. The key crystallographic data are summarized in the table below.

Parameter Value
Chemical FormulaC₇H₁₄N₄
Formula Weight166.22
Crystal SystemTetragonal
Space GroupP4/n
a, b (Å)9.2139 (2)
c (Å)7.2344 (2)
α, β, γ (°)90, 90, 90
Volume (ų)614.07 (3)
Z4
Temperature (K)150 (2)
R-factor (R1)0.039
Weighted R-factor (wR2)0.122

Data obtained from Thomson et al. (2010).[3]

The molecule crystallizes in the tetragonal space group P4/n. The adamantane cage exhibits the expected rigid, chair-like conformations of the six-membered rings. A significant feature of the crystal packing is the presence of weak intermolecular N-H···N hydrogen bonds.[2][3] These hydrogen bonds link the molecules into columns along the crystallographic c-axis, contributing to the stability of the crystal lattice.[3] The amino group acts as a hydrogen bond donor to one of the nitrogen atoms of the triazaadamantane core of a neighboring molecule.

Diagram: Experimental Workflow for Crystal Structure Analysis

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 1,3,5-Triazaadamantan-7-amine Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Crystallization (Slow Evaporation/Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting & Cooling Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods - SHELXS) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares - SHELXL) StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for the crystal structure analysis of 1,3,5-Triazaadamantan-7-amine.

Diagram: Intermolecular Hydrogen Bonding

h_bond cluster_mol1 Molecule A cluster_mol2 Molecule B N_amine_A N-H (Amine) N_cage_B N (Cage) N_amine_A->N_cage_B N-H···N Hydrogen Bond

Caption: Schematic of intermolecular hydrogen bonding in crystalline 1,3,5-Triazaadamantan-7-amine.

Conclusion: From Structure to Function

The determination of the crystal structure of 1,3,5-Triazaadamantan-7-amine provides a definitive, high-resolution snapshot of its molecular architecture. This knowledge is indispensable for the fields of medicinal chemistry and drug development. The rigid, well-defined geometry of the triazaadamantane core, coupled with the precise location and orientation of the reactive amino group, allows for the rational design of new derivatives with tailored biological activities. The elucidated hydrogen bonding network further informs our understanding of the intermolecular interactions that govern the solid-state properties of this important compound. This technical guide has outlined the critical experimental and logical steps in this process, providing a framework for the structural analysis of other novel cage-like molecules destined for therapeutic applications.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7-amino-1,3,5-triazaadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Signature of a Rigid Scaffold

7-amino-1,3,5-triazaadamantane, a molecule of significant interest in medicinal chemistry and materials science, presents a unique spectroscopic challenge and opportunity. Its rigid, highly symmetrical cage-like structure, derived from the diamondoid adamantane, imposes distinct constraints on its atomic arrangement, leading to highly predictable and informative spectral signatures. The introduction of an amino group at a tertiary carbon bridgehead (C7) and the presence of three nitrogen atoms within the cage fundamentally influence its electronic and vibrational properties.

This guide is structured not as a rigid protocol, but as a narrative of scientific inquiry. We will explore the core spectroscopic techniques—NMR, IR, Mass Spectrometry, and UV-Vis—from the perspective of a senior scientist. The focus will be on the causality behind experimental choices and the logic of spectral interpretation. Every step is designed to be a self-validating system, where the data from one technique corroborates and refines the understanding gained from another. While direct literature spectra for this specific molecule are sparse, we will build a robust analytical framework by drawing upon foundational spectroscopic principles and data from closely related structures, such as the parent 1,3,5-triazaadamantane and other adamantane derivatives. A 2010 single-crystal X-ray diffraction study confirms the molecule's structure and serves as our foundational reference.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Cage

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 7-amino-1,3,5-triazaadamantane in solution. The molecule's high symmetry simplifies its spectra, making unambiguous assignment of protons and carbons a tractable and rewarding exercise.

¹H NMR Spectroscopy: Probing the Proton Environments

Expertise & Causality: The molecule possesses a C₃ rotational symmetry axis passing through the C7-amino group and the N1 nitrogen atom. This symmetry dictates that the six methylene protons adjacent to the amino-substituted carbon (C6, C8, C10) are chemically equivalent. Likewise, the six methylene protons forming the N-CH₂-N linkages (at C2, C4, C9) are also equivalent to each other. This high degree of symmetry results in a surprisingly simple ¹H NMR spectrum. The key to accurate interpretation lies in recognizing that the protons on the same methylene carbon are diastereotopic due to the rigid, chiral nature of the cage, and will thus appear as an AX or AB quartet (a pair of doublets).

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of high-purity 7-amino-1,3,5-triazaadamantane in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). D₂O is often preferred for its ability to exchange with the -NH₂ protons, causing their signal to disappear, which is a useful confirmatory test.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Spectral Width: Set to approximately 12 ppm, centered around 5 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform with a line broadening (LB) of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Notes
~ 4.4 - 4.6AB quartet6HN-CH ₂-N (axial & equatorial)These protons are part of the aminal-like linkages. The rigid cage structure leads to distinct axial and equatorial environments, resulting in a pair of doublets.
~ 2.8 - 3.0s (or narrow multiplet)6HC-CH ₂-NThese methylene protons are adjacent to the quaternary C7 carbon. Their signals are expected to be simpler, potentially a singlet if coupling is minimal.
~ 1.5 - 2.0br s2H-NHThe chemical shift is highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange.

Workflow Diagram: ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Processing & Analysis prep1 Dissolve in CDCl₃ or D₂O acq1 Standard Pulse Program prep1->acq1 acq2 16-64 Scans acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4

Caption: Workflow for ¹H NMR characterization.

¹³C NMR Spectroscopy: Counting the Carbons

Expertise & Causality: The C₃ symmetry of the molecule simplifies the ¹³C NMR spectrum significantly. Instead of seven carbon signals, we expect only three.

  • C7: The quaternary carbon bonded to the amino group.

  • C2, C4, C9: The three equivalent methylene carbons situated between two nitrogen atoms (N-CH₂-N).

  • C6, C8, C10: The three equivalent methylene carbons adjacent to the C7 bridgehead (C-CH₂-N).

The chemical shifts are highly predictable based on the number of attached heteroatoms. The N-C-N carbons will be the most downfield, followed by the C-C-N carbons, and finally the C-NH₂ carbon.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrument Setup: A broadband or dual probe is required.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard. For multiplicity information, a DEPT-135 or APT experiment is invaluable.

    • Spectral Width: Set to approximately 200 ppm, centered around 100 ppm.

    • Number of Scans: Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans (e.g., 1024-4096) is necessary.

  • Data Processing: Process similarly to the ¹H spectrum. Reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)Carbon Type (from DEPT-135)AssignmentRationale & Notes
~ 70 - 75CH₂C2, C4, C9These carbons are bonded to two nitrogen atoms, causing a significant downfield shift. Data for the parent 1,3,5-triazaadamantane shows these carbons around 72.8 ppm.[2][3]
~ 50 - 55CH₂C6, C8, C10These carbons are adjacent to the C7 bridgehead and bonded to one nitrogen, hence they are further upfield.
~ 45 - 50C (Quaternary)C7This quaternary carbon is bonded to three other carbons and one nitrogen, placing it in this region. Its signal will be of lower intensity.

Workflow Diagram: ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Analysis prep1 Concentrated Sample (~20-50 mg) in CDCl₃ acq1 Proton Decoupled Pulse Program prep1->acq1 acq2 DEPT-135 for Multiplicity acq1->acq2 acq3 1024-4096 Scans acq2->acq3 proc1 Identify 3 Unique Signals acq3->proc1 proc2 Assign based on Shift & DEPT proc1->proc2

Caption: Workflow for ¹³C NMR characterization.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Causality: IR spectroscopy provides a rapid and definitive confirmation of the key functional groups present. For 7-amino-1,3,5-triazaadamantane, the most diagnostic signals will be from the primary amine (-NH₂) and the C-H bonds of the adamantane cage. The absence of carbonyl (C=O) or other unsaturated group signals is equally important for confirming purity.

Experimental Protocol: FTIR Acquisition

  • Sample Preparation (Solid State):

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press. This is the classic, high-resolution method.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This is a much faster technique requiring minimal sample preparation.

  • Instrument Setup: An FTIR spectrometer is standard.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Background: Run a background scan of the empty sample compartment (or KBr pellet) immediately before the sample scan.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeRationale & Notes
3350 - 3250Medium, DoubletN-H symmetric & asymmetric stretchThe presence of two distinct peaks in this region is the hallmark of a primary (-NH₂) amine.
2950 - 2850StrongC-H stretch (aliphatic)Characteristic strong absorptions for the sp³ C-H bonds of the adamantane cage. The spectrum for adamantane itself is dominated by these peaks.[4]
1650 - 1580MediumN-H scissoring (bend)This bending vibration further confirms the presence of the primary amine group.
1470 - 1430MediumCH₂ scissoringBending vibrations from the methylene groups in the cage structure.
1200 - 1000Strong, BroadC-N stretchThe C-N single bond stretches from both the amine and the triaza-cage will appear in this region. This is often a complex, fingerprint region.

Workflow Diagram: IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq FTIR Acquisition cluster_proc Spectral Analysis prep1 Prepare KBr Pellet or use ATR acq1 Collect Background Spectrum prep1->acq1 acq2 Collect Sample Spectrum (16-32 scans) acq1->acq2 proc1 Identify Key Functional Groups acq2->proc1 proc2 Confirm N-H, C-H, and C-N vibrations proc1->proc2

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the exact molecular weight, which confirms the molecular formula, and the fragmentation pattern, which offers clues about the molecule's structure and stability. The rigid triazaadamantane cage is expected to be relatively stable, but will fragment in predictable ways under electron ionization (EI) conditions.

Experimental Protocol: MS Acquisition

  • Sample Introduction:

    • Direct Insertion Probe (for EI): Load a small amount of the solid sample onto the probe.

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it into the ESI source. ESI is a softer ionization technique and will likely yield a strong protonated molecule [M+H]⁺.

  • Ionization:

    • Electron Ionization (EI): Standard energy of 70 eV. This will cause fragmentation.

    • Electrospray Ionization (ESI): Positive ion mode is appropriate to protonate the amine and cage nitrogens.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments.

Predicted Mass Spectrum Data (EI)

The molecular formula is C₇H₁₄N₄, with a monoisotopic mass of 154.1218 Da.

m/z (predicted)Ion FormulaFragment IdentityRationale & Notes
154[C₇H₁₄N₄]⁺˙Molecular Ion (M⁺˙) The parent ion. Its presence and accurate mass are the primary confirmation of the compound's identity.
153[C₇H₁₃N₄]⁺[M-H]⁺Loss of a hydrogen radical is a common initial fragmentation step.
138[C₇H₁₂N₃]⁺[M-NH₂]⁺Cleavage of the C-N bond to lose the amino group as a radical.
125[C₆H₁₁N₃]⁺˙[M-CH₂NH]⁺˙A more complex fragmentation involving ring opening or rearrangement.
96[C₅H₈N₂]⁺˙Retro-Diels-Alder type fragmentationThe adamantane cage can undergo characteristic fragmentation pathways. The loss of a C₂H₆N₂ fragment is plausible.

Workflow Diagram: Mass Spectrometry

G cluster_prep Sample Introduction cluster_acq HRMS Acquisition cluster_proc Data Analysis prep1 Direct Probe (EI) or Infusion (ESI) acq1 Ionize (70 eV EI or positive ESI) prep1->acq1 acq2 Detect Ions (TOF or Orbitrap) acq1->acq2 proc1 Confirm Molecular Ion [M]⁺˙ or [M+H]⁺ acq2->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 proc3 Propose Fragment Structures proc2->proc3

Caption: Workflow for High-Resolution Mass Spectrometry.

UV-Vis Spectroscopy: Assessing Electronic Transitions

Expertise & Causality: 7-amino-1,3,5-triazaadamantane is a fully saturated aliphatic compound. It lacks chromophores such as double bonds, aromatic rings, or conjugated systems. Therefore, it is not expected to show significant absorbance in the standard UV-Vis range (220-800 nm). The only expected electronic transitions are n → σ* transitions associated with the lone pairs on the nitrogen atoms. These transitions typically occur at wavelengths below 220 nm. The primary utility of UV-Vis spectroscopy in this context is to confirm the absence of aromatic or other conjugated impurities.

Experimental Protocol: UV-Vis Acquisition

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the sample in a UV-transparent solvent such as ethanol, methanol, or water.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength Range: Scan from 400 nm down to 190 nm.

    • Blank: Use the same solvent as a blank to zero the instrument.

Predicted UV-Vis Data

λₘₐₓ (nm)Molar Absorptivity (ε)Transition TypeRationale & Notes
< 220Lown → σ*Expected for saturated amines. The spectrum should show only the beginning of an absorption band (the "end absorption") at the low-wavelength limit of the instrument.
> 220NoneN/AA flat baseline above 220 nm would indicate a high degree of sample purity with respect to chromophoric contaminants.

Workflow Diagram: UV-Vis Purity Check

G cluster_prep Sample Preparation cluster_acq UV-Vis Acquisition cluster_proc Purity Assessment prep1 Dilute Solution in UV-grade Solvent acq1 Blank with Solvent prep1->acq1 acq2 Scan from 400-190 nm acq1->acq2 proc1 Confirm Absence of Absorbance > 220 nm acq2->proc1

Caption: Workflow for UV-Vis purity analysis.

Conclusion: A Cohesive Spectroscopic Portrait

The spectroscopic characterization of 7-amino-1,3,5-triazaadamantane is a textbook example of how molecular symmetry and functional group identity govern spectral output. The high symmetry leads to simple, interpretable NMR spectra with only three ¹³C and three distinct ¹H environments. IR spectroscopy provides definitive evidence for the primary amine and the saturated cage. Mass spectrometry confirms the molecular weight and reveals fragmentation patterns characteristic of the stable adamantane core. Finally, UV-Vis spectroscopy serves as a crucial check for purity. Together, these techniques provide a cohesive and self-validating portrait of the molecule, confirming its structure and purity with a high degree of scientific certainty.

References

  • Thomson, J., Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637. [Link]

  • PubChem. (n.d.). 1,3,5-Triazaadamantane. National Center for Biotechnology Information. Retrieved from [Link]

  • Thomson, J., Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2010). 1,3,5-Triaza-adamantan-7-amine. PubMed Central. Retrieved from [Link]

  • Kaim, V., & Kaur-Ghumaan, S. (2021). Mononuclear Mn complexes featuring N,S-/N,N-donor and 1,3,5-triaza-7-phosphaadamantane ligands: synthesis and electrocatalytic properties. New Journal of Chemistry, 45, 20272-20279. [Link]

  • El-Guesmi, N., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. ResearchGate. Retrieved from [Link]

  • Frost, J. R., et al. (2010). Synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane based water-soluble ligands. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Adamantane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Vékey, K., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Society for Mass Spectrometry, 4(3), 276-288. [Link]

  • El-Guesmi, N., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. PubMed Central. Retrieved from [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]

  • Warnke, S., et al. (2016). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 17(17), 2745-2751. [Link]

  • Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257. [Link]

  • Petoud, S., et al. (2021). 1,3,5-Triaza-7-Phosphaadamantane (PTA) as a 31P NMR Probe for Organometallic Transition Metal Complexes in Solution. PubMed Central. Retrieved from [Link]

  • Liang, S., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed Central. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3,5-Triazaadamantane. Wiley. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3,5-Triazaadamantane. Wiley. Retrieved from [Link]

Sources

Triazaadamantane Derivatives: A Technical Guide to Their Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has long been a privileged structure in medicinal chemistry, leading to approved drugs for viral infections and neurodegenerative diseases.[1] The strategic incorporation of nitrogen atoms into this cage system to form azaadamantanes significantly alters its physicochemical properties, offering new avenues for drug design.[2][3] This guide focuses specifically on 1,3,5-triazaadamantane derivatives, exploring the synthetic pathways to this unique scaffold, detailing its diverse biological activities, and providing insights into the structure-activity relationships that govern its therapeutic potential. We will delve into the antiviral, antimicrobial, and anticancer properties of these compounds, supported by established experimental protocols and future perspectives for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Triazaadamantanes in Medicinal Chemistry

Adamantane's unique diamondoid structure provides a combination of high lipophilicity and metabolic stability, which enhances the ability of its derivatives to cross biological membranes.[1] However, this same lipophilicity can lead to poor aqueous solubility and non-specific binding. The substitution of three carbon atoms with nitrogen atoms to form the 1,3,5-triazaadamantane core fundamentally modifies these properties.

The introduction of nitrogen atoms leads to azaadamantane derivatives having less lipophilicity and higher water solubility compared to their adamantane analogs.[2][3] This modulation is critical in drug development, as it can significantly affect bioavailability and interaction with biological targets.[2] The triaza- scaffold retains the rigid conformational integrity of the parent adamantane while presenting hydrogen bond acceptors, thus offering a distinct pharmacophore for molecular recognition at target sites. These characteristics make triazaadamantanes an attractive and promising scaffold for the design of novel therapeutic agents.[2]

Synthesis of the 1,3,5-Triazaadamantane Core

A key advantage of the triazaadamantane scaffold is its accessibility through well-established synthetic routes from readily available starting materials.[2][3] Understanding these pathways is crucial for designing and producing novel derivatives for biological screening.

One of the most common and efficient methods for creating functionalized triazaadamantanes is the condensation of nitromethane with hexamethylenetetramine (urotropine) in the presence of acetic acid.[3] This reaction directly yields 7-nitro-1,3,5-triazaadamantane, a versatile intermediate. The nitro group at the C7 position serves as a synthetic handle that can be readily modified using classical organic chemistry techniques to introduce a wide array of functional groups, such as amines or halogens, allowing for the systematic exploration of structure-activity relationships.[2][3]

Another fundamental approach involves the reaction of triamines, synthesized from precursors like tris(oxymethyl)methane, with various carbonyl-containing compounds to close the three-cycle heteroadamantane structure.[2][3]

G cluster_0 Synthesis of 7-Nitro-1,3,5-Triazaadamantane Nitromethane Nitromethane Condensation Condensation Reaction Nitromethane->Condensation Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->Condensation AceticAcid Acetic Acid (Catalyst) Condensation->AceticAcid Product 7-Nitro-1,3,5-Triazaadamantane Condensation->Product Modification Further Functionalization (e.g., Reduction to Amine) Product->Modification

Caption: Synthetic pathway for 7-nitro-1,3,5-triazaadamantane.

Biological Activities and Therapeutic Applications

Triazaadamantane derivatives have demonstrated a broad spectrum of biological activities, positioning them as valuable leads in multiple therapeutic areas.

Antiviral Activity

Building on the legacy of adamantane-based antivirals like amantadine, triazaadamantane derivatives have shown pronounced antiviral effects.[3] Their mechanism, like their predecessors, is often attributed to the blocking of viral M2 ion channels, which prevents the virus from uncoating and releasing its genetic material into the host cell.[3]

Key findings include:

  • 7-Nitro-1,3,5-triazaadamantane has demonstrated activity against the influenza A virus at a concentration of 1 µM.[2][3]

  • Its hydrochloric acid salt is active against herpes viruses at 100 µM.[2][3]

  • 7-Bromo- and 7-amino-1,3,5-triazaadamantanes have shown efficacy against the Newcastle disease virus at a concentration of 0.125 µM.[2][3]

  • A conjugate combining 7-amino-1,3,5-triazaadamantane with the natural product andrographolide was found to inhibit the replication of several viruses, including SARS coronavirus, enterovirus-71, and Rift Valley fever virus, at a concentration of 1 µg/mL.[3] This highlights a key strategy: using the triazaadamantane moiety to enhance the activity of other biologically active compounds.[2]

Antimicrobial Activity

Derivatives of the triazaadamantane family have been investigated for their ability to combat bacterial and fungal pathogens. While their antimicrobial effects are generally reported to be less potent than those of related diazaadamantanes, they still represent a scaffold for further optimization.[2] A notable subclass, 1,3,5-triaza-7-phosphaadamantanes (PTA), where a carbon atom is replaced by phosphorus, has been used to create water-soluble metal complexes with significant biological activity.

Compound/Derivative ClassTarget Organism(s)Activity/PotencyReference
N-alkylated 1,3,5-triaza-7-phosphaadamantane (PTA) derivativesM. luteus LB 141107 and other bacterial strainsStrong biologic activity observed[4][5]
Ru-PTA ComplexesVarious pathogensPotent antimicrobial agents[4]
General TriazaadamantanesVarious bacteriaGenerally less pronounced activity compared to diazaadamantanes[2]
Anticancer Activity

The rigid triazaadamantane scaffold is also being explored for its potential in oncology. Research has shown that certain derivatives exhibit antitumor properties.[2] A particularly promising area involves the use of 1,3,5-triaza-7-phosphaadamantane (PTA) as a ligand in metal-based chemotherapy.

Gold(I) complexes bearing alkylated PTA ligands have been synthesized and tested as anticancer agents.[6] Many of these complexes exhibited higher cytotoxicity against human colon cancer cell lines than the established chemotherapy drug cisplatin.[6] A crucial advantage observed was their selective action, with some derivatives showing low cytotoxicity towards non-carcinogenic cells, indicating a potential for a wider therapeutic window and reduced side effects.[6]

Other Biological Activities

The versatility of the triazaadamantane scaffold extends to other areas of pharmacology:

  • Hypoglycemic Activity: Some azaadamantane derivatives have been shown to possess blood glucose-lowering properties, suggesting potential applications in diabetes treatment.[2][7][8]

  • Central Nervous System (CNS) Activity: While drugs like memantine (an aminoadamantane) are well-known NMDA receptor antagonists used for neurodegenerative diseases like Alzheimer's, the potential of triaza-adamantanes in this area is an emerging field.[9][10] The scaffold's ability to cross biological membranes and its modified polarity make it a candidate for designing new CNS-active agents.[2]

Structure-Activity Relationships (SAR)

The biological activity of triazaadamantane derivatives is highly dependent on the nature and position of substituents on the cage structure. The C7 position is a primary site for modification and plays a critical role in modulating activity.

  • Antiviral SAR: The antiviral profile changes significantly with different substitutions at the C7 position. A nitro group (NO₂) confers potent anti-influenza activity, while substitution with an amino (NH₂) or bromo (Br) group shifts the activity towards other viruses like Newcastle disease virus.[2][3] This demonstrates that even small modifications at this key position can drastically alter the therapeutic profile and target specificity.

  • Impact of Conjugation: Attaching the triazaadamantane core to other bioactive molecules, such as natural products, can synergistically enhance the overall potency and broaden the spectrum of activity, as seen with the andrographolide conjugate.[2][3]

  • Role of Nitrogen Atoms: The presence of the three nitrogen atoms increases water solubility, which is a key differentiator from the highly lipophilic adamantane.[2] This property is advantageous for creating derivatives, such as metal complexes, with improved pharmacokinetic profiles.[4]

Caption: SAR of C7-substituted 1,3,5-triazaadamantanes.

Experimental Methodologies and Protocols

To ensure the integrity and reproducibility of research in this field, standardized protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of triazaadamantane derivatives.

Protocol 1: Synthesis of 7-Nitro-1,3,5-Triazaadamantane

This protocol describes a foundational synthesis for accessing the triazaadamantane core, based on established literature procedures.[3]

Materials:

  • Nitromethane

  • Hexamethylenetetramine (Urotropine)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve hexamethylenetetramine in a mixture of ethanol and glacial acetic acid.

  • Addition of Reagent: To the stirring solution, add nitromethane dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Characterization: Dry the purified 7-nitro-1,3,5-triazaadamantane and confirm its structure and purity using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a standard, self-validating system for screening the antimicrobial activity of novel triazaadamantane derivatives.[11]

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient Agar or appropriate growth medium

  • Sterile Petri dishes

  • Positive control (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (solvent vehicle, e.g., DMSO)

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates using a sterile swab.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate, labeled wells.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity. Compare the zones produced by the test compounds to those of the positive and negative controls.

Caption: Workflow for Agar Well Diffusion antimicrobial assay.

Future Perspectives and Conclusion

The 1,3,5-triazaadamantane scaffold represents a compelling platform for the development of new therapeutic agents. Its unique combination of a rigid cage structure and improved aqueous solubility provides a distinct advantage over traditional adamantane derivatives.[2]

Future research should focus on:

  • Expanding Chemical Diversity: Systematically exploring substitutions at other positions of the cage to build comprehensive SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for derivatives that show promising activity, moving beyond general observations of viral inhibition or cytotoxicity.

  • Multi-Target Ligands: Designing hybrid molecules that combine the triazaadamantane core with other pharmacophores to address complex diseases like cancer or multifactorial neurodegenerative disorders.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

  • Suslova, E. V., Ponomareva, K. Y., Volcho, K. P., & Salakhutdinov, N. F. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133–1154. [Link]

  • Shtro, A. A., Galochkina, A. V., Nikolaeva, Y. V., Garshinina, A. V., Razgulyaeva, D. N., Ponomarev, K. Y., Mozhaytsev, E. S., Suslov, E. V., Volcho, K. P., & Salakhutdinov, N. F. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Journal of microbiology, epidemiology and immunobiology, 22(2), 115-123. [Link]

  • Al-Wahaibi, L. H., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(5), 710. [Link]

  • Suslova, E. V., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry1. Semantic Scholar. [Link]

  • Moiseev, I. K., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45, 585–589. [Link]

  • Al-Salahi, R., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Journal of Chemical Health Risks. [Link]

  • Blasco, E. A., et al. (2013). Synthesis of Gold(I) Derivatives Bearing Alkylated 1,3,5-Triaza-7-phosphaadamantane as Selective Anticancer Metallodrugs. Inorganic Chemistry, 52(21), 12583–12595. [Link]

  • Butterworth, R. F. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neurology, 14, 1118181. [Link]

  • Kozeletskaya, K. N., Stotskaya, L. L., Serbin, A. V., et al. (2003). [Structure and antiviral activity of adamantane-containing polymer preparation]. Voprosy virusologii, 48(5), 19–26. [Link]

  • Lamanec, T. R., et al. (2006). Synthesis and structural activity relationship of 11β-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 16(20), 5408-5413. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 20(5), 8258–8277. [Link]

  • De Clercq, E., et al. (2010). Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities. Bioorganic & Medicinal Chemistry Letters, 20(1), 147-150. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Aldrich, P. E., et al. (1971). Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. Journal of Medicinal Chemistry, 14(6), 535-43. [Link]

  • Fytas, G., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(10), 2489. [Link]

  • Skehan, P., et al. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1107-12. [Link]

  • Sharma, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Kaur, N., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(11), 2959. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. JCHR. [Link]

  • Al-Salahi, R., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. ResearchGate. [Link]

  • Frost, D. J. C., et al. (2011). Synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane based water-soluble ligands. Dalton Transactions, 40(35), 8932-8943. [Link]

  • ResearchGate. (2020). In vitro anticancer screening data. [Link]

  • ResearchGate. (2017). Oral hypoglycemic activity of compounds 5c, 6, 8b, 9, 14a, 15b (10 and 20 mg/kg) and gliclazide (10 mg/kg) in STZ-induced diabetic rats. [Link]

  • Mandal, S., et al. (2021). Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1957-1970. [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • Khan, I., et al. (2023). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. International Journal of Molecular Sciences, 24(13), 11099. [Link]

  • Yadav, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21226. [Link]

  • Wang, Y., et al. (2023). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 14, 1195662. [Link]

  • Wnorowska, U., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1294827. [Link]

  • Deka, M., et al. (2022). Mononuclear Mn complexes featuring N,S-/N,N-donor and 1,3,5-triaza-7-phosphaadamantane ligands: synthesis and electrocatalytic properties. New Journal of Chemistry, 46(38), 18386-18395. [Link]

Sources

The Versatile Precursor: A Technical Guide to 1,3,5-Triazaadamantan-7-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,3,5-triazaadamantan-7-amine, a unique and versatile building block in modern organic synthesis. We will delve into its synthesis, highlighting the key strategic considerations for its preparation. The core of this guide will focus on its role as a precursor in the development of novel therapeutics and advanced materials. Through detailed reaction mechanisms, step-by-step experimental protocols, and quantitative data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful synthetic intermediate.

Introduction: The Structural Uniqueness of 1,3,5-Triazaadamantan-7-amine

1,3,5-Triazaadamantan-7-amine, a tricyclic heteroatomic cage compound, presents a fascinating scaffold for synthetic chemists. Its rigid adamantane core imparts a high degree of pre-organization and lipophilicity, while the presence of four nitrogen atoms—three within the cage and one as a primary amine—offers multiple points for chemical modification. This unique combination of a constrained, three-dimensional structure and versatile functional handles makes it an attractive starting material for creating molecules with specific spatial arrangements and biological activities.

The strategic placement of the amino group at a bridgehead position of the triazaadamantane skeleton allows for the introduction of a wide array of substituents, leading to a diverse range of derivatives. This guide will illuminate the synthetic pathways originating from this key precursor, with a particular focus on its applications in medicinal chemistry and materials science.

Synthesis of the Precursor: A Two-Step Approach

The most common and efficient route to 1,3,5-triazaadamantan-7-amine begins with the synthesis of its nitro analogue, 7-nitro-1,3,5-triazaadamantane.[1][2] This is followed by a straightforward reduction of the nitro group to the desired primary amine.

Step 1: Synthesis of 7-Nitro-1,3,5-triazaadamantane

The formation of the triazaadamantane core is achieved through a condensation reaction between hexamethylenetetramine (urotropine) and nitromethane in the presence of an acid catalyst.[1][2] This reaction is a fascinating example of a complex cyclization cascade.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product Hex Hexamethylenetetramine Reaction Condensation Hex->Reaction + Nitro Nitromethane Nitro->Reaction Glacial Acetic Acid (Catalyst) Product 7-Nitro-1,3,5-triazaadamantane Reaction->Product

Figure 1: Synthesis of 7-Nitro-1,3,5-triazaadamantane.

Mechanistic Considerations: The reaction is believed to proceed through the acid-catalyzed decomposition of hexamethylenetetramine to generate formaldehyde and ammonia in situ. These then react with nitromethane in a series of Mannich-type reactions and subsequent cyclizations to build the adamantane cage. The acidic environment is crucial for facilitating these transformations.

Experimental Protocol: Synthesis of 7-Nitro-1,3,5-triazaadamantane [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexamethylenetetramine (1.0 mol), nitromethane (1.0 mol), and glacial acetic acid (200 g).

  • Heating: Heat the reaction mixture with agitation to 95 °C. An exothermic reaction will commence after approximately 30 minutes, and the product will begin to crystallize.

  • Reaction Time: Maintain the temperature at 95 °C for 8 hours.

  • Work-up: After cooling the reaction mixture, the precipitated solid is collected by suction filtration.

  • Purification: The crude product is washed thoroughly with water (2 x 150 mL) to remove any remaining acetic acid and unreacted starting materials.

  • Drying: The purified product is dried under vacuum to yield 7-nitro-1,3,5-triazaadamantane as a crystalline solid.

Reactant/ProductMolar Mass ( g/mol )MolesMass (g)Yield (%)
Hexamethylenetetramine140.191.0140-
Nitromethane61.041.061-
7-Nitro-1,3,5-triazaadamantane184.18-12970

Table 1: Typical reaction parameters for the synthesis of 7-nitro-1,3,5-triazaadamantane.[1]

Step 2: Reduction to 1,3,5-Triazaadamantan-7-amine

The conversion of the nitro group to a primary amine is a standard transformation in organic synthesis. Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Reaction Scheme:

cluster_reactant Reactant cluster_product Product Nitro_TAA 7-Nitro-1,3,5-triazaadamantane Reaction Reduction Nitro_TAA->Reaction H2, Pd/C Ethanol Amino_TAA 1,3,5-Triazaadamantan-7-amine Reaction->Amino_TAA

Figure 2: Reduction of 7-Nitro-1,3,5-triazaadamantane.

Experimental Protocol: Synthesis of 1,3,5-Triazaadamantan-7-amine

  • Reaction Setup: To a solution of 7-nitro-1,3,5-triazaadamantane (1.0 eq) in ethanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 50 psi) at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The solvent is removed under reduced pressure to yield 1,3,5-triazaadamantan-7-amine, which can be further purified by crystallization if necessary.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The rigid, three-dimensional structure of the triazaadamantane core is highly desirable in drug design as it can lead to enhanced binding selectivity and improved metabolic stability.[1] The primary amine of 1,3,5-triazaadamantan-7-amine serves as a convenient handle for introducing pharmacophoric groups.

Antiviral and Antiproliferative Agents

Derivatives of 1,3,5-triazaadamantan-7-amine have shown promising biological activity, including antiviral and antiproliferative effects.[1]

Antiviral Activity: The parent compound, 7-amino-1,3,5-triazaadamantane, has demonstrated activity against the Newcastle disease virus at a concentration of 0.125 µM.[3] Furthermore, conjugating it to other biologically active molecules, such as the diterpenoid andrographolide, has yielded compounds that inhibit the replication of various viruses, including SARS coronavirus.[1]

Antiproliferative Activity: A number of derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth. For instance, certain substituted oxyindoline derivatives of 7-amino-1,3,5-triazaadamantane have displayed significant antiproliferative activity against various cancer cell lines.[1]

Cell LineCancer TypeIC50 (µg/kg)
HT29Rectal Cancer1.0
MCF7Breast Cancer2.3
Panc-1Pancreatic Cancer-

Table 2: Antiproliferative activity of a substituted oxyindoline derivative of 1,3,5-triazaadamantan-7-amine.[1]

Synthesis of Imide Derivatives with Antibacterial Activity

The primary amine of 1,3,5-triazaadamantan-7-amine readily reacts with cyclic anhydrides, such as succinic anhydride, to form the corresponding imides. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Amino_TAA 1,3,5-Triazaadamantan-7-amine Reaction Nucleophilic Acyl Substitution Amino_TAA->Reaction + Anhydride Succinic Anhydride Anhydride->Reaction Heat Imide_Product N-(1,3,5-triazaadamantan-7-yl)succinimide Reaction->Imide_Product cluster_reactants Reactants cluster_product Product Amino_TAA 1,3,5-Triazaadamantan-7-amine (Curing Agent) Reaction Curing Amino_TAA->Reaction + Epoxy Epoxy Resin Epoxy->Reaction Heat Polymer Cross-linked Polymer Network Reaction->Polymer

Figure 4: Conceptual use as an epoxy curing agent.

Future Outlook

1,3,5-Triazaadamantan-7-amine is a precursor with significant untapped potential. While its utility in medicinal chemistry is becoming increasingly recognized, its application in materials science remains a fertile ground for future research. The development of new synthetic methodologies to further functionalize the triazaadamantane core will undoubtedly lead to the discovery of novel molecules with unique properties and applications.

References

  • Morozova, E. A., Brents, M. V., & Shishkin, O. V. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133-1159. [Link]

  • Galegov, G. A., Pushkarskaya, N. L., & Obrosova-Serova, N. P. (1976). Azaadamantanes, a new promising scaffold for medical chemistry. Voprosy Virusologii, 21(4), 468-472.
  • Thomson, J., Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637. [Link]

  • Wikipedia. (2023). 1,3,5-Triaza-7-phosphaadamantane. [Link]

  • ResearchGate. (n.d.). Possible reaction pathways in the formation of triaza-adamantanes from... [Link]

  • BYJU'S. (2020). Nucleophilic Addition reactions. [Link]

  • Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. [Link]

  • Karelina, G. N., Orekhov, S. V., & Kuznetsov, R. M. (1987). Curing agents for epoxy resins.
  • Baklouti, L., Mellah, B., Koko, W. S., Al-Dies, A. M., Al-Sehemi, A. G., & El-Ghayoury, A. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Molecules, 28(22), 7654. [Link]

  • Sika Technology AG. (2021). Hardener for epoxy resins. Justia Patents. [Link]

  • Huntsman Advanced Materials (Switzerland) GmbH. (2022). Curing agents for epoxy resins with low tendency to the formation of carbamates. European Patent Office. [Link]

  • Sika Technology AG. (2021). Curing agent for epoxy resins.
  • Unacademy. (n.d.). Mechanism of Nucleophilic Addition. Chemistry - Unacademy. [Link]

  • Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. [Link]

  • Safar, M., Hrnciar, P., & Celechovsky, J. (1975). Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane.

Sources

A Technical Guide to the Reactivity of the Amino Group in 1,3,5-Triazaadamantan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triazaadamantan-7-amine, a unique cage-like aliphatic amine, presents a fascinating scaffold for medicinal chemistry and materials science. Its rigid, three-dimensional structure, inherited from the adamantane core, offers distinct steric and electronic properties that significantly influence the reactivity of its primary amino group at the C7 bridgehead position. Understanding and predicting this reactivity is paramount for its effective utilization as a building block in the synthesis of novel therapeutics and functional materials. This guide provides an in-depth analysis of the factors governing the reactivity of the 7-amino group, details field-proven experimental protocols to probe its chemical behavior through various canonical reactions, and outlines the necessary characterization techniques to validate reaction outcomes.

Introduction: The Structural Uniqueness of 1,3,5-Triazaadamantan-7-amine

1,3,5-Triazaadamantan-7-amine, hereafter referred to as 7-amino-TAA, is a derivative of adamantane where three bridgehead carbon atoms (methine groups) are replaced by nitrogen atoms. This substitution introduces several key features:

  • Rigidity and Lipophilicity: Like its parent adamantane, the 7-amino-TAA core is a rigid, bulky, and lipophilic scaffold. Incorporating this moiety into drug candidates can enhance metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation and improve membrane permeability.[1][2]

  • Electronic Effects: The three nitrogen atoms within the cage are tertiary amines and exert an electron-withdrawing inductive effect, which can modulate the basicity and nucleophilicity of the exocyclic primary amino group at the C7 position.

  • Steric Hindrance: The amino group is situated at a bridgehead position, flanked by the cage structure. This steric encumbrance is a critical factor that dictates its accessibility to electrophiles and influences reaction kinetics.[1]

The interplay of these steric and electronic factors makes the reactivity of the 7-amino group non-trivial to predict when compared to simple primary amines. This guide aims to deconstruct these influences through a systematic investigation of its reactivity profile.

Theoretical Framework: Predicting Reactivity

The reactivity of the amino group (-NH₂) in 7-amino-TAA is primarily defined by its basicity (proton affinity) and nucleophilicity (reactivity towards electrophiles).

  • Basicity (pKa): The pKa of the conjugate acid (R-NH₃⁺) is a measure of the amine's basicity. The electron-withdrawing nature of the three cage nitrogens is expected to decrease the electron density on the exocyclic nitrogen, thereby lowering its basicity compared to a simple primary amine like 1-aminoadamantane. However, the cage structure itself can influence solvation effects, which also play a role.

  • Nucleophilicity: While related to basicity, nucleophilicity is more sensitive to steric hindrance. The bulky adamantane cage can significantly impede the approach of electrophiles to the nitrogen's lone pair, potentially slowing down reaction rates, especially with large or sterically demanding reagents.[1] This is a common challenge in the functionalization of hindered primary amines.[1][2]

The following sections will explore how these theoretical considerations manifest in practical experimental settings.

Experimental Investigation of Amino Group Reactivity

This section provides detailed protocols for key reactions that serve to characterize the nucleophilic nature of 7-amino-TAA. For each reaction, the underlying principles and expected outcomes are discussed.

Acylation: Formation of Amides

Acylation is a fundamental transformation for amines, forming a stable amide bond. The reaction of 7-amino-TAA with an acyl halide (e.g., acetyl chloride) or anhydride is a direct probe of its nucleophilicity.

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides are highly reactive electrophiles, making them suitable for acylating even weakly nucleophilic or sterically hindered amines.[3]

  • Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent side reactions with the acyl chloride.

Experimental Protocol: Acetylation of 7-amino-TAA

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 7-amino-TAA (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(1,3,5-triazaadamantan-7-yl)acetamide.

G

Caption: General workflow for the acylation of 7-amino-TAA.

Alkylation: Formation of Secondary and Tertiary Amines

Direct alkylation of amines with alkyl halides can be problematic, often leading to over-alkylation because the product secondary amine is typically more nucleophilic than the starting primary amine.[4][5][6] A more controlled method is reductive amination.

Reductive Amination: A Controlled Alkylation Strategy This two-step, one-pot process involves the initial formation of a Schiff base (imine) with an aldehyde or ketone, followed by in-situ reduction.

Causality Behind Experimental Choices:

  • Reaction Pair: The choice of aldehyde/ketone determines the alkyl group to be added.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is an ideal reducing agent. It is mild enough not to reduce the aldehyde/ketone starting material but is highly effective at reducing the protonated imine (iminium ion) intermediate.[7] This chemoselectivity is key to the success of the reaction.

  • Solvent: Dichloroethane (DCE) or DCM are common solvents. Acetic acid is often added to catalyze imine formation.

Experimental Protocol: Reductive Amination with Benzaldehyde

  • Preparation: To a solution of 7-amino-TAA (1.0 eq) in DCE, add benzaldehyde (1.05 eq) followed by acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench carefully with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the secondary amine product.

Schiff Base Formation: Synthesis of Imines

The condensation of 7-amino-TAA with an aldehyde or ketone forms a Schiff base (or imine), characterized by a C=N double bond.[8][9][10] This reaction is a direct test of the amine's ability to participate in nucleophilic addition to a carbonyl group. The reaction is typically reversible and driven to completion by removing the water byproduct.

Causality Behind Experimental Choices:

  • Catalyst: A catalytic amount of acid (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.

  • Water Removal: A Dean-Stark apparatus or the use of drying agents like molecular sieves is essential to remove water and shift the equilibrium towards the imine product.

  • Solvent: A solvent that forms an azeotrope with water, such as toluene or benzene, is used with a Dean-Stark trap.

Experimental Protocol: Imine Formation with 4-Nitrobenzaldehyde

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 7-amino-TAA (1.0 eq), 4-nitrobenzaldehyde (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

G

Caption: Key reactivity pathways for the 7-amino group.

Analytical Characterization

Confirming the successful transformation of the amino group requires a suite of analytical techniques.

TechniquePurposeKey Observables for Successful Reaction
¹H NMR Structural elucidation and confirmation of proton environments.Disappearance of the broad -NH₂ singlet. Appearance of new signals corresponding to the added moiety (e.g., acetyl methyl singlet for acylation; new aromatic/aliphatic protons for alkylation). A downfield shift of the protons on the carbon adjacent to the nitrogen.
¹³C NMR Confirmation of the carbon skeleton.Appearance of new carbon signals (e.g., a carbonyl signal ~170 ppm for an amide; an imine carbon ~160 ppm).[8]
FT-IR Identification of functional groups.Disappearance of the N-H stretching bands of the primary amine (~3300-3400 cm⁻¹). Appearance of a strong C=O stretch (~1650 cm⁻¹) for an amide or a C=N stretch (~1620 cm⁻¹) for an imine.[8][10]
Mass Spec. Determination of molecular weight.The molecular ion peak (M⁺) should correspond to the calculated mass of the expected product.
X-ray Cryst. Unambiguous determination of 3D structure in the solid state.Provides definitive proof of structure and conformation.[11]

Conclusion and Outlook

The amino group of 1,3,5-Triazaadamantan-7-amine exhibits predictable, albeit sterically moderated, nucleophilic reactivity. It readily undergoes canonical amine reactions such as acylation, reductive amination, and Schiff base formation under appropriate conditions. The primary challenge in its derivatization is overcoming the steric hindrance imposed by the rigid cage structure, which may necessitate slightly longer reaction times or more reactive electrophiles compared to less hindered amines. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently exploit 7-amino-TAA as a versatile building block, paving the way for the synthesis of novel compounds with potential applications in drug discovery and advanced materials.[12]

References

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Insights into the κ-P,N Coordination of 1,3,5-Triaza-7-phosphaadamantane and Derivatives. Inorganic Chemistry. [Link]

  • Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. Eurasian Chemical Communications. [Link]

  • 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E. [Link]

  • Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • The Stereoselective Formation of Bicyclic Enamines with Bridgehead Unsaturation via Tandem C-H Bond Activation/Alkenylation/Electrocyclization. Journal of the American Chemical Society. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. National Institutes of Health (NIH). [Link]

  • Complexes of Adamantane-Derived Schiff Bases. ResearchGate. [Link]

  • Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. National Institutes of Health (NIH). [Link]

  • Mononuclear Mn complexes featuring N,S-/N,N-donor and 1,3,5-triaza-7-phosphaadamantane ligands: synthesis and electrocatalytic properties. New Journal of Chemistry. [Link]

  • Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. ResearchGate. [Link]

  • Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity. ResearchGate. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Alkylation of Amines. YouTube. [Link]

  • A facile route to 1,3,5,7-tetraaminoadamantane. Synthesis of 1,3,5,7-tetranitroadamantane. The Journal of Organic Chemistry. [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Semantic Scholar. [Link]

  • 7-Nitro-1,3,5-triazaadamantane and derivatives. Reactions of azaadamantanes with anhydrides. The Journal of Organic Chemistry. [Link]

  • 1,3,5-Triaza-adamantan-7-amine. PubMed. [Link]

  • 1, 3, 5-Triazaadamantan-7-amine. MySkinRecipes. [Link]

Sources

Potential Therapeutic Targets of 7-Amino-1,3,5-triazaadamantane: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Adamantane Scaffold in Modern Drug Discovery

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has proven to be a remarkably successful scaffold in medicinal chemistry. Its unique properties have been exploited to enhance the pharmacological profiles of numerous drugs, from the early antiviral agent amantadine to the more recent Alzheimer's medication memantine.[1] This guide focuses on a specific aza-derivative, 7-amino-1,3,5-triazaadamantane, exploring its therapeutic potential by examining key molecular targets. As a derivative of the well-known urotropine, this compound and its analogues present a compelling starting point for the development of novel therapeutics.[2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the mechanisms of action, experimental validation, and future prospects of this intriguing molecular architecture.

Antiviral Potential: Targeting Viral Ion Channels

The legacy of adamantane derivatives in antiviral therapy is primarily linked to their ability to block the M2 proton channel of the influenza A virus.[4][5] This established mechanism provides a strong rationale for investigating 7-amino-1,3,5-triazaadamantane and its derivatives as potential antiviral agents.

The M2 Proton Channel of Influenza A: A Validated Target

The M2 protein of the influenza A virus is a transmembrane protein that assembles into a homotetrameric proton-selective ion channel.[6] This channel is crucial for the viral replication cycle. Following endocytosis of the virus into a host cell, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral core.[2][4] This acidification process is essential for the dissociation of the viral ribonucleoprotein complex from the matrix protein M1, a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[7]

Aminoadamantane derivatives, including amantadine and rimantadine, physically obstruct the M2 channel pore, thereby preventing proton influx and halting the viral uncoating process.[8] The amino group, being positively charged at physiological pH, is thought to play a key role in this blockade through electrostatic interactions within the channel.[8]

Derivatives of 7-amino-1,3,5-triazaadamantane have demonstrated pronounced antiviral activity. For instance, it has shown activity against the Newcastle disease virus, and its derivatives have been found to inhibit the replication of various other viruses, including SARS coronavirus and enterovirus-71.[9]

Experimental Workflow: M2 Proton Channel Inhibition Assay

A robust method for identifying and characterizing M2 channel inhibitors is the yeast-based growth restoration assay.[3][10] This assay leverages the toxic effect of M2 expression in yeast and the ability of an inhibitor to rescue this phenotype.

  • Yeast Strain and Plasmids:

    • Utilize a Saccharomyces cerevisiae strain that is inducible for protein expression (e.g., containing a galactose-inducible promoter).

    • Clone the wild-type M2 proton channel gene into a suitable yeast expression vector. As controls, prepare vectors containing amantadine-resistant M2 mutants (e.g., S31N, V27A) and an empty vector.

  • Yeast Transformation and Culture:

    • Transform the yeast strain with the respective plasmids.

    • Culture the transformed yeast in a medium containing a non-inducing carbon source (e.g., raffinose) to the mid-log phase.

  • Assay Setup:

    • Induce M2 expression by transferring the yeast to a galactose-containing medium.

    • Dispense the induced yeast suspension into 96-well microplates.

    • Add serial dilutions of the test compounds (e.g., 7-amino-1,3,5-triazaadamantane derivatives) to the wells. Include amantadine as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubation and Data Analysis:

    • Incubate the plates at 30°C for 24-48 hours.

    • Measure yeast growth by monitoring the optical density at 600 nm (OD600) using a microplate reader.

    • Calculate the percentage of growth restoration relative to the positive and negative controls.

    • Determine the half-maximal effective concentration (EC50) for each compound.

Diagram: M2 Proton Channel Inhibition Workflow

M2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture Yeast Culture with M2 Plasmid Induction Induce M2 Expression Yeast_Culture->Induction Compound_Dilution Serial Dilution of Test Compounds Treatment Treat Yeast with Compounds Compound_Dilution->Treatment Induction->Treatment Incubation Incubate Plates Treatment->Incubation OD_Measurement Measure OD600 Incubation->OD_Measurement EC50_Calculation Calculate EC50 OD_Measurement->EC50_Calculation

Caption: Workflow for the M2 proton channel inhibition assay.

Anticancer Potential: Targeting DNA Repair and Redox Homeostasis

Recent research has highlighted the potential of azaadamantane derivatives as anticancer agents.[10] Two particularly promising targets in this domain are Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) and Thioredoxin Reductase (TrxR).

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1): A Chemosensitization Target

Tdp1 is a DNA repair enzyme that plays a critical role in removing stalled topoisomerase I (Top1)-DNA covalent complexes.[1][11] Top1 inhibitors, such as topotecan and irinotecan, are widely used in cancer chemotherapy and exert their cytotoxic effects by trapping these complexes.[12] Tdp1 can counteract the efficacy of these drugs by repairing the Top1-induced DNA lesions, thus contributing to chemoresistance.[1][13]

Inhibition of Tdp1 is therefore a compelling strategy to enhance the therapeutic window of Top1 poisons.[14] By blocking Tdp1 activity, cancer cells become more susceptible to the DNA damage induced by Top1 inhibitors, leading to increased apoptosis.[1] Several adamantane-containing compounds have been identified as potent Tdp1 inhibitors.[1][13][15]

Table 1: Tdp1 Inhibitory Activity of Adamantane Derivatives

Compound ClassDerivative StructureIC50 (µM)Reference
Resin Acid-Adamantane HybridsDehydroabietyl urea with adamantane0.19 - 2.3[1]
Monoterpenoid-Adamantane EstersEster of 1-adamantane carboxylic acid0.86 - 4.08[15]
Monoterpenoid-Adamantane HeterocyclesAdamantane and monoterpenoid linked via 1,2,4-triazole0.35 - 0.57[13]
Experimental Workflow: Tdp1 Inhibition Assay

A fluorescence-based assay using a DNA biosensor is a sensitive and high-throughput method for measuring Tdp1 activity and screening for inhibitors.[16]

  • Reagents and Materials:

    • Purified recombinant human Tdp1 enzyme.

    • Tdp1 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol).

    • A single-stranded DNA oligonucleotide biosensor with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., BHQ1). The 3' end should have a modification that Tdp1 can cleave.

    • Test compounds (e.g., 7-amino-1,3,5-triazaadamantane derivatives) dissolved in DMSO.

    • A known Tdp1 inhibitor as a positive control.

  • Assay Procedure:

    • In a 96-well or 384-well black microplate, prepare reaction mixtures containing the Tdp1 reaction buffer, the DNA biosensor (final concentration ~50 nM), and serial dilutions of the test compounds. Include wells with a positive control inhibitor and a DMSO vehicle control.

    • Initiate the reaction by adding the purified Tdp1 enzyme (final concentration ~1.5 nM) to each well.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore using a fluorescence plate reader.

  • Data Analysis:

    • The cleavage of the quencher by Tdp1 results in an increase in fluorescence over time.

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percentage of Tdp1 inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Tdp1 Inhibition and Chemosensitization Pathway

Tdp1_Pathway Top1_Inhibitor Top1 Inhibitor (e.g., Topotecan) Top1_DNA_Complex Stalled Top1-DNA Covalent Complex Top1_Inhibitor->Top1_DNA_Complex stabilizes DNA_Damage DNA Double-Strand Breaks Top1_DNA_Complex->DNA_Damage leads to Repair DNA Repair Top1_DNA_Complex->Repair repaired by Apoptosis Cancer Cell Apoptosis DNA_Damage->Apoptosis induces Tdp1 Tdp1 Enzyme Azaadamantane 7-Amino-1,3,5-triazaadamantane Derivative Azaadamantane->Tdp1 inhibits Repair->Tdp1 catalyzes

Sources

Unlocking the Potential of a Rigid Scaffold: A Technical Guide to the Derivatization of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazatricyclo[3.3.1.13,7]decane, commonly known as 1,3,5-triazaadamantane, represents a fascinating and rigid three-dimensional scaffold that has garnered increasing interest in medicinal chemistry and materials science.[1][2] Its unique cage-like structure imparts desirable physicochemical properties such as high lipophilicity, metabolic stability, and a well-defined spatial arrangement of substituents.[1] The presence of a primary amino group at the 7-position of this scaffold, yielding 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine (7-amino-1,3,5-triazaadamantane), offers a versatile handle for a multitude of chemical modifications. This guide provides an in-depth exploration of key derivatization strategies for this intriguing molecule, focusing on the practical application of these methods for the development of novel compounds with potential therapeutic and advanced material applications. We will delve into the rationale behind various synthetic approaches, providing detailed protocols and highlighting the nuances of working with this sterically hindered amine.

The Core Moiety: Understanding 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine

The foundational molecule, 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, is a white crystalline solid with the molecular formula C7H14N4.[3][4] The adamantane-like cage is composed of three fused cyclohexane rings in chair conformations, with nitrogen atoms occupying three of the bridgehead positions. This rigid structure is key to its utility as a scaffold, as it restricts conformational flexibility and presents the amino group in a well-defined orientation for interaction with biological targets or for the construction of larger molecular architectures.

The synthesis of 7-substituted 1,3,5-triazaadamantanes can be achieved through various routes, often starting from 7-nitro-1,3,5-triazaadamantane, which is synthesized by the condensation of nitromethane with hexamethylenetetramine.[5][6] The subsequent reduction of the nitro group provides the versatile primary amine, which serves as the starting point for the derivatization strategies discussed herein.

Strategic Derivatization of the 7-Amino Group

The primary amino group of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine is the focal point for chemical modification. However, its location within the sterically demanding cage structure presents unique challenges and necessitates careful consideration of reaction conditions. The following sections will detail robust and field-proven methodologies for the derivatization of this hindered amine.

N-Acylation: Forging Amide Bonds

N-acylation is a fundamental transformation in organic synthesis, leading to the formation of a stable amide bond.[7] This reaction is widely employed in drug discovery to introduce a vast array of functional groups and to modulate the physicochemical properties of a lead compound.[8] For 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, N-acylation provides a direct route to a diverse library of derivatives.

Causality of Experimental Choices:

The choice of acylating agent and reaction conditions is critical to achieving high yields and purity, especially given the steric hindrance around the amino group.

  • Acylating Agents: Acyl chlorides and anhydrides are highly reactive and are often the reagents of choice for acylating hindered amines. In some cases, activated esters or carboxylic acids in the presence of coupling agents can also be effective.

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically required to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to prevent hydrolysis of the acylating agent.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine (1.0 eq) and a non-nucleophilic base (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

Data Presentation: N-Acylation Reaction Parameters

Acylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDCM285-95
Benzoyl ChlorideTriethylamineDCM480-90
Acetic AnhydridePyridineDCM675-85
Succinic AnhydrideTriethylamineTHF1270-80[9]

Mandatory Visualization: N-Acylation Workflow

Nacylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Amine 1,3,5-triazatricyclo[3.3.1.1,7]decan-7-amine Solvent Anhydrous Solvent (e.g., DCM) Amine->Solvent AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Solvent Base Base (e.g., Triethylamine) Base->Solvent Temperature 0 °C to RT Solvent->Temperature Quench Quench (H2O or NaHCO3) Temperature->Quench Reaction Completion Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Acylated Derivative Purification->Product

Caption: Workflow for the N-acylation of 1,3,5-triazatricyclo[3.3.1.1,7]decan-7-amine.

Reductive Amination: Expanding the Amine Substituent

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of alkyl and aryl substituents onto an amine.[10] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine.[11]

Causality of Experimental Choices:

The successful reductive amination of a sterically hindered amine like 7-amino-1,3,5-triazaadamantane hinges on the selection of an appropriate reducing agent and reaction conditions that favor imine formation and subsequent reduction over the direct reduction of the carbonyl starting material.[12][13]

  • Reducing Agents: Mild and selective reducing agents are crucial. Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice as it is less reactive towards carbonyls than other common borohydrides and is particularly effective for the reduction of iminium ions.[10] Other options include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

  • Carbonyl Component: A wide variety of aldehydes and ketones can be used, allowing for significant diversification of the final product.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add acetic acid (0.1-1.0 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-alkylated or N-arylated product.

Data Presentation: Reductive Amination Reaction Parameters

Carbonyl CompoundReducing AgentSolventReaction Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)3DCM1270-85
AcetoneNaBH(OAc)3DCM2460-75
CyclohexanoneNaBH3CNMethanol1865-80

Mandatory Visualization: Reductive Amination Logical Pathway

ReductiveAmination_Pathway Start Start Amine 1,3,5-triazatricyclo[3.3.1.1,7] decan-7-amine Start->Amine Carbonyl Aldehyde or Ketone Start->Carbonyl ImineFormation Imine/Iminium Ion Formation Amine->ImineFormation Carbonyl->ImineFormation Acid Catalyst Reduction In situ Reduction ImineFormation->Reduction Reducing Agent (e.g., NaBH(OAc)3) Product N-Substituted Derivative Reduction->Product

Caption: Logical pathway of the reductive amination process.

Urea and Thiourea Formation: Building Bioisosteres

Urea and thiourea moieties are prevalent in a wide range of biologically active compounds and approved drugs.[14][15] They are excellent hydrogen bond donors and acceptors and can act as bioisosteric replacements for amides. The derivatization of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine to form ureas and thioureas opens up avenues for the development of novel enzyme inhibitors and receptor modulators.[16][17]

Causality of Experimental Choices:

The synthesis of ureas and thioureas from a primary amine is generally straightforward, involving the reaction with an isocyanate or isothiocyanate, respectively.

  • Reagents: A diverse array of commercially available isocyanates and isothiocyanates allows for the facile synthesis of a large number of urea and thiourea derivatives.

  • Solvent: Aprotic solvents such as THF, DCM, or acetonitrile are suitable for these reactions.

  • Catalyst: In most cases, no catalyst is required as the reaction between the amine and the isocyanate/isothiocyanate is typically fast and efficient.

Experimental Protocol: General Procedure for Urea/Thiourea Synthesis

  • Dissolve 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF).

  • Add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-12 hours. The product often precipitates from the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation: Urea/Thiourea Formation Reaction Parameters

ReagentSolventReaction Time (h)Typical Yield (%)
Phenyl isocyanateTHF1>90
Naphthyl isocyanateDCM2>90
Allyl isothiocyanateAcetonitrile485-95

Mandatory Visualization: Urea Synthesis Decision Tree

UreaSynthesis_DecisionTree Start Start: Derivatize 7-amino- 1,3,5-triazaadamantane DesiredMoiety Desired Moiety? Start->DesiredMoiety Urea Urea DesiredMoiety->Urea Urea Thiourea Thiourea DesiredMoiety->Thiourea Thiourea Isocyanate React with Isocyanate Urea->Isocyanate Isothiocyanate React with Isothiocyanate Thiourea->Isothiocyanate Product Final Product Isocyanate->Product Isothiocyanate->Product

Caption: Decision tree for the synthesis of urea and thiourea derivatives.

Novel Applications of Derivatized 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amines

The derivatization of the 7-amino-1,3,5-triazaadamantane scaffold has led to the discovery of compounds with a wide range of biological activities.[5] The rigid nature of the cage structure allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

  • Antiviral Agents: Derivatives of 1,3,5-triazaadamantane have shown promise as antiviral agents. For example, a conjugate of 7-amino-1,3,5-triazaadamantane with the natural product andrographolide has been shown to inhibit the replication of various viruses, including the SARS coronavirus.[5]

  • Enzyme Inhibitors: The urea and thiourea derivatives are of particular interest as potential enzyme inhibitors. Adamantyl-containing ureas have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.[14][18] The rigid adamantane cage can occupy hydrophobic pockets in the active site of the enzyme, leading to potent inhibition.

  • Drug Delivery and Macromolecular Scaffolds: The triazaadamantane core has been explored as a building block for dendrimers and other macromolecules.[19] The trifunctional nature of the core (three nitrogen atoms) and the ability to introduce functionality at the 7-position make it an attractive scaffold for the development of drug delivery systems and other advanced materials.

Conclusion

1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine is a valuable and versatile building block for the synthesis of novel compounds with diverse applications. The derivatization strategies outlined in this guide—N-acylation, reductive amination, and urea/thiourea formation—provide a robust toolkit for chemists to explore the chemical space around this rigid scaffold. The unique structural and physicochemical properties imparted by the triazaadamantane core make it a privileged scaffold in medicinal chemistry and materials science, with significant potential for the discovery of new therapeutic agents and advanced materials. The self-validating nature of the described protocols, coupled with an understanding of the underlying chemical principles, empowers researchers to confidently and efficiently synthesize novel derivatives for a wide range of applications.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Available at: [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. Available at: [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. National Institutes of Health. Available at: [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Semantic Scholar. Available at: [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of N-acylated, pH-sensitive 'caged' aminophospholipids. PubMed. Available at: [Link]

  • Synthesis of Novel Amino Derivatives of 1,3-Diaza- and 1,3,5-Triazadamantanes. Springer. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • The Role of Adamantane Derivatives in Modern Drug Discovery. DCat. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. Available at: [Link]

  • Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks. PubMed Central. Available at: [Link]

  • 1,3,5-Triazatricyclo[3.3.1.1,3,7]decan-7-amine. PubChem. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Royal Society of Chemistry. Available at: [Link]

  • 1,3,5‐Triazacyclohexane‐based synthetic platforms. ResearchGate. Available at: [Link]

  • UV-Light-Induced N-Acylation of Amines with α-Diketones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. PubMed Central. Available at: [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. National Institutes of Health. Available at: [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Springer. Available at: [Link]

  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. PubMed Central. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Available at: [Link]

Sources

A Technical Guide to the Solubility and Stability of 1,3,5-Triazaadamantan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,3,5-Triazaadamantan-7-amine (C₇H₁₄N₄), a unique heterocyclic compound with a rigid cage-like structure. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential applications of this and related aza-adamantane scaffolds.

Introduction: The Structural Uniqueness of 1,3,5-Triazaadamantan-7-amine

1,3,5-Triazaadamantan-7-amine, with a molecular weight of 154.21 g/mol , is a fascinating molecule that holds promise as a versatile building block in medicinal chemistry and materials science.[1] Its rigid adamantane core, where three carbon atoms are substituted with nitrogen, combined with a primary amine at the 7-position, imparts a unique combination of properties. This structure suggests potential for creating novel enzyme inhibitors and neuroactive compounds, where the rigid framework can enhance binding selectivity and metabolic stability.[1] The title compound is the first structurally characterized, isolated triaza-adamantane.[2][3]

The presence of both a bulky, lipophilic cage and multiple hydrophilic nitrogen centers, including a primary amine, dictates its solubility and stability profile. Understanding these fundamental characteristics is crucial for its effective use in synthesis and formulation.

Caption: Molecular structure of 1,3,5-Triazaadamantan-7-amine.

Predicted Solubility Profile

Direct quantitative solubility data for 1,3,5-Triazaadamantan-7-amine is not extensively published. However, by examining the behavior of structurally similar compounds such as adamantane derivatives and hexamethylenetetramine (urotropine), a reliable qualitative and semi-quantitative solubility profile can be predicted. The key influencing factors are the molecule's ability to engage in hydrogen bonding via its amine groups and the lipophilic nature of the adamantane cage.

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of a primary amine and three tertiary amine nitrogens allows for significant hydrogen bonding with protic solvents. Hexamethylenetetramine, a related tetraazaadamantane, is highly soluble in water and polar organic solvents.[4][5] Similarly, adamantane derivatives with amine functionalities also show solubility in polar solvents.[6] Therefore, 1,3,5-Triazaadamantan-7-amine is expected to be readily soluble in water and lower alcohols. The solubility is also likely to increase with temperature.[6][7]

In Polar Aprotic Solvents (e.g., DMF, DMAC, NMP): These solvents can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, the polarity of the solvent and its interaction with the amine groups should facilitate solubility. Studies on 1-adamantanamine hydrochloride have shown solubility in DMF, DMAC, and NMP.[8]

In Non-Polar Solvents (e.g., Hexane, Benzene, Toluene): The lipophilic adamantane core contributes to some affinity for non-polar environments. However, the highly polar amine functionalities are expected to dominate, leading to poor solubility in non-polar solvents.[6]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighExtensive hydrogen bonding capability of the amine groups with the solvent.
Polar Aprotic DMF, DMAC, NMP, AcetonitrileModerate to HighDipole-dipole interactions and hydrogen bond acceptance by the solvent.
Non-Polar Hexane, Benzene, TolueneLowThe polarity of the amine groups outweighs the lipophilicity of the adamantane cage.

Stability Characteristics

The stability of 1,3,5-Triazaadamantan-7-amine is a critical consideration for its storage, handling, and application. Its stability is largely influenced by its rigid cage structure and the reactivity of the triaza- and amine functionalities.

Thermal Stability: Adamantane and its derivatives are known for their high thermal stability. Hexamethylenetetramine, for instance, sublimes in a vacuum at 280°C.[4] The rigid, cage-like structure of 1,3,5-Triazaadamantan-7-amine suggests a similar high thermal stability in the solid state.

pH-Dependent Stability and Degradation:

  • Acidic Conditions: The triazaadamantane core is susceptible to hydrolysis under acidic conditions. This degradation pathway is well-documented for the parent compound hexamethylenetetramine, which decomposes in dilute aqueous acid to formaldehyde and ammonia.[9][10] Substituted 1,3,5-triazaadamantanes have also been shown to degrade under acidic conditions, reverting to their constituent amines and aldehydes.[11] The rate of this hydrolysis can be influenced by substituents on the cage.[11] Therefore, 1,3,5-Triazaadamantan-7-amine is expected to be unstable in acidic solutions, with the degradation rate increasing at lower pH values.

  • Neutral and Basic Conditions: In neutral and basic aqueous solutions, the triazaadamantane core is expected to be significantly more stable. Hexamethylenetetramine is stable in neutral aqueous solutions even at elevated temperatures.[9]

Chemical Stability: The primary amine group at the 7-position is expected to exhibit typical reactivity for primary amines, such as salt formation with acids, acylation, and alkylation. The adamantane cage itself is generally chemically robust.

ConditionExpected StabilityPrimary Degradation Pathway
High Temperature (Solid) HighSublimation/Decomposition at very high temperatures.
Aqueous Solution (Acidic, pH < 5) LowAcid-catalyzed hydrolysis of the triazaadamantane core.
Aqueous Solution (Neutral, pH ~7) HighGenerally stable.
Aqueous Solution (Basic, pH > 8) HighGenerally stable.

Experimental Protocols

To empirically determine the solubility and stability of 1,3,5-Triazaadamantan-7-amine, the following standard methodologies are recommended.

Solubility Determination (Isothermal Saturation Method)

This protocol provides a reliable method for quantifying the solubility of the compound in various solvents at different temperatures.

start Start step1 Add excess 1,3,5-Triazaadamantan-7-amine to the solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature with continuous agitation for 24-48 hours. step1->step2 step3 Allow undissolved solid to settle. step2->step3 step4 Withdraw a known volume of the supernatant and filter through a 0.22 µm filter. step3->step4 step5 Dilute the filtrate with a suitable mobile phase. step4->step5 step6 Quantify the concentration using a validated analytical method (e.g., HPLC-UV). step5->step6 end_node End step6->end_node

Caption: Workflow for solubility determination.

Detailed Steps:

  • Preparation: Add an excess amount of 1,3,5-Triazaadamantan-7-amine to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Cease agitation and allow the undissolved solid to sediment. Carefully withdraw a known volume of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of 1,3,5-Triazaadamantan-7-amine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation pathways and determine the stability of the compound under various stress conditions.

start Start prep Prepare stock solutions of 1,3,5-Triazaadamantan-7-amine in the desired solvent. start->prep stress Expose aliquots to stress conditions (e.g., different pH, temperature, light). prep->stress sample Withdraw samples at specified time points. stress->sample analyze Analyze samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products. sample->analyze data Plot the concentration of the parent compound versus time to determine the degradation rate. analyze->data end_node End data->end_node

Caption: Workflow for a forced degradation study.

Detailed Steps:

  • Solution Preparation: Prepare a stock solution of 1,3,5-Triazaadamantan-7-amine of known concentration in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions: Aliquot the stock solution into separate sealed vials and expose them to a range of stress conditions:

    • Acidic: Add HCl to achieve pH 1-2.

    • Basic: Add NaOH to achieve pH 12-13.

    • Neutral: Maintain at pH 7.

    • Thermal: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic: Expose samples to UV and visible light.

  • Time Points: Withdraw samples from each condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

  • Data Interpretation: Plot the percentage of the remaining 1,3,5-Triazaadamantan-7-amine against time for each condition to determine the degradation kinetics. Characterize any significant degradation products using techniques like LC-MS to elucidate degradation pathways.

Conclusion

1,3,5-Triazaadamantan-7-amine is a compound with significant potential, stemming from its unique structural and chemical properties. Its predicted high solubility in polar solvents and thermal stability are advantageous for many applications. However, its susceptibility to hydrolysis in acidic conditions is a critical factor that must be considered during synthesis, purification, formulation, and storage. The experimental protocols provided herein offer a robust framework for the empirical validation of these predicted characteristics, enabling a more complete understanding of this promising molecule.

References

  • Measurement and correlation of solubility of hexamethylenetetramine in organic solvents. Journal of Beijing University of Chemical Technology. 2012, 39(3): 24-28.

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry. 2021;47(6):1133-1154.

  • Hexamethylenetetramine. Wikipedia.

  • HEXAMETHYLENE TETRAMINE. Ataman Kimya.

  • 2-Azaadamantane. PubChem.

  • 1-azaadamantan-4-amine CAS#: 25920-11-0. ChemicalBook.

  • Computational study of aza-adamantanes as multivalent bases. ResearchGate.

  • 1-Azaadamantanes: pharmacological applications and synthetic approaches. Yakugaku Zasshi. 2005;125(10):769-81.

  • HEXAMETHYLENETETRAMINE. CAMEO Chemicals.

  • Delepine reaction. Organic Chemistry Portal.

  • Urotropine: Synthesis and Benefits Explained. Hongzheng Chemicals.

  • Solubility of hexamethylenetetramine in different plasticizer. ResearchGate.

  • Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. ACS Omega. 2023;8(51):49053-49059.

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC.

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.

  • Synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane based water-soluble ligands. ResearchGate.

  • Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks. PMC.

  • Hexamine-Urotropine. Sterilco.

  • A facile route to 1,3,5,7-tetraaminoadamantane. Synthesis of 1,3,5,7-tetranitroadamantane. The Journal of Organic Chemistry.

  • 1,3,5-Triaza-adamantan-7-amine. PubMed.

  • Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. PMC.

  • Understanding the Chemical Properties of Adamantane-1,3-diamine for Synthesis.

  • The structure of urotropine. ResearchGate.

  • Urotropine (stabilized, unstablished) (CAS 100-97-0). MasterChem.

  • 1, 3, 5-Triazaadamantan-7-amine. MySkinRecipes.

  • 1,3,5-Triazaadamantan-7-amine. ResearchGate.

  • 7-Nitro-1,3,5-triazaadamantane and derivatives. Reactions of azaadamantanes with anhydrides. The Journal of Organic Chemistry.

  • 1-Adamantylamine. Solubility of Things.

  • Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. ResearchGate.

  • Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate.

  • CO2-induced degradation of amine-containing adsorbents: reaction products and pathways. Physical Chemistry Chemical Physics. 2012;14(31):11063-71.

  • Recent Advancements and Developments in the Biological Importance of 1,3,5-Triazines. ChemistrySelect.

  • Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. Google Patents.

  • SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. SciELO.

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.

  • Recent Advancements and Developments in the Biological Importance of 1,3,5-Triazines. R Discovery.

  • PREPARATION PROCESS FOR ADAMANTAN DERIVATIVES AND MEDICINAL PRODUCTS FOR THE PREVENTION AND TREATMENT OF BRAIN ISCHEMIA. Google Patents.

  • 1,3,5-Triaza-7-phosphaadamantane, 97+%, Thermo Scientific Chemicals. Chembeez.

Sources

Methodological & Application

Step-by-step synthesis protocol for 1,3,5-Triazaadamantan-7-amine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1,3,5-Triazaadamantan-7-amine

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1,3,5-Triazaadamantan-7-amine, a valuable polycyclic amine scaffold for pharmaceutical and materials science research. The synthesis begins with the acid-catalyzed condensation of hexamethylenetetramine and nitromethane to yield the intermediate, 7-nitro-1,3,5-triazaadamantane. This intermediate is subsequently reduced via catalytic hydrogenation to the target primary amine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and critical process parameters to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Triazaadamantane Scaffold

The adamantane cage structure is a cornerstone of medicinal chemistry, prized for its rigid, lipophilic nature which can enhance the metabolic stability and receptor binding affinity of drug candidates. The introduction of heteroatoms, specifically nitrogen, into the adamantane core to form azaadamantanes, further expands its utility by introducing sites for hydrogen bonding and altering solubility profiles. 1,3,5-Triazaadamantan-7-amine is a particularly noteworthy derivative, featuring a primary amine group at a bridgehead position. This functional handle serves as a critical starting point for the development of more complex molecules, including novel ligands, curing agents, and precursors for energetic materials.[1]

The synthetic route detailed herein is robust and proceeds in two distinct, high-yielding stages. It builds upon established methodologies for the functionalization of hexamethylenetetramine, a readily available and inexpensive bulk chemical.[2]

Overall Synthetic Workflow

The synthesis of 1,3,5-Triazaadamantan-7-amine is accomplished via a two-step sequence: nitration followed by reduction. The workflow is designed to be efficient, with the intermediate product from Step 1 being used directly in Step 2 after basic purification.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Hexamethylenetetramine + Nitromethane B Acid-Catalyzed Condensation (Glacial Acetic Acid, 95-100°C) A->B Reaction C 7-Nitro-1,3,5-triazaadamantane (Crude Product) B->C Precipitation & Filtration D 7-Nitro-1,3,5-triazaadamantane C->D Purified Intermediate E Catalytic Hydrogenation (Pd/C, H₂, Ethanol) D->E Reaction F 1,3,5-Triazaadamantan-7-amine (Final Product) E->F Filtration & Recrystallization

Figure 1: Overall synthetic workflow from starting materials to the final product.

Detailed Synthesis Protocol

Safety Precaution: This protocol involves the use of nitromethane, flammable solvents, and hydrogen gas under pressure. All steps must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Part 1: Synthesis of 7-Nitro-1,3,5-triazaadamantane

This step involves the construction of the triazaadamantane cage and the simultaneous introduction of the nitro group at the 7-position. The reaction is an acid-catalyzed condensation. Under acidic conditions, hexamethylenetetramine is in equilibrium with its constituent parts, formaldehyde and ammonia. These react with nitromethane in a series of Mannich-type reactions to build the cage structure.[2] Anhydrous or low-water content solvents are crucial for achieving high yields and purity.[2]

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )Amount (mol)Mass / Volume
HexamethylenetetramineC₆H₁₂N₄140.191.0140 g
NitromethaneCH₃NO₂61.041.061 g (54 mL)
Glacial Acetic AcidC₂H₄O₂60.053.33200 g (190 mL)
Methanol (anhydrous)CH₃OH32.04-500 mL
Water (deionized)H₂O18.02-As needed for washing

Step-by-Step Protocol:

  • Reaction Setup: To a 1-liter three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add hexamethylenetetramine (140 g, 1.0 mol) and anhydrous methanol (250 mL).

  • Reagent Addition: While stirring the suspension, add nitromethane (61 g, 1.0 mol) followed by the slow addition of glacial acetic acid (200 g).

  • Heating and Reaction: Heat the reaction mixture with vigorous stirring to 95 °C. An oil bath is recommended for stable temperature control. The reaction may become mildly exothermic, and the product will begin to crystallize out of the solution after approximately 30-60 minutes.[2]

  • Reaction Monitoring: Maintain the temperature at 95 °C for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

  • Isolation of Intermediate: After 8 hours, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the precipitated white solid by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold water (2 x 150 mL) to remove any residual acetic acid and unreacted starting materials.[2]

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight. The expected yield of 7-nitro-1,3,5-triazaadamantane is approximately 129-138 g (70-75% yield). The product is sufficiently pure for the next step.

Part 2: Reduction of 7-Nitro-1,3,5-triazaadamantane to 1,3,5-Triazaadamantan-7-amine

This step employs catalytic hydrogenation to selectively reduce the nitro group to a primary amine. Palladium on activated carbon (Pd/C) is an effective catalyst for this transformation, and ethanol serves as an excellent solvent for both the starting material and the product.[3][4]

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )Amount (mol)Mass / Volume
7-Nitro-1,3,5-triazaadamantaneC₇H₁₂N₄O₂184.190.592.1 g
Palladium on Carbon (10 wt. %)Pd/C--~4.6 g (5 mol %)
Ethanol (200 proof)C₂H₅OH46.07-1 L
Hydrogen GasH₂2.02Excess-
Celite® (optional)---As needed

Step-by-Step Protocol:

  • Catalyst Handling (Inert Atmosphere): Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere (e.g., under argon or nitrogen) if dry. If using a water-wet catalyst, this precaution is less critical, but care should still be taken.

  • Reaction Setup: To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), add the 7-nitro-1,3,5-triazaadamantane (92.1 g, 0.5 mol) and ethanol (1 L).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (4.6 g) to the vessel.

  • Hydrogenation: Seal the vessel and purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen gas to the manufacturer's recommended pressure (typically 3-4 bar or ~50 psi).

  • Reaction: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature. The reaction is typically complete within 4-6 hours, as indicated by the cessation of hydrogen uptake.

  • Catalyst Removal: Caution: The catalyst is now saturated with hydrogen and is highly pyrophoric. Do not allow it to dry in the air. After depressurizing the vessel and purging with nitrogen, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite® pad should be kept wet with ethanol during filtration.

  • Quenching the Catalyst: Immediately after filtration, the Celite® pad containing the catalyst should be submerged in water to prevent ignition.

  • Isolation of Product: Transfer the clear ethanolic filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. A white solid will be obtained.

  • Recrystallization: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature, followed by cooling to 4 °C to induce crystallization.[4]

  • Final Product: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield of 1,3,5-Triazaadamantan-7-amine is 65-73 g (85-95% yield for the reduction step).

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Compare with literature values.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the cage structure and the presence of the amine group. Data should be consistent with published spectra.[3]

  • Mass Spectrometry (MS): Confirm the molecular weight (M.W. 154.22).

References

  • Thomson, J., Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637. Available at: [Link]

  • Hodge, E. B. (1972). A New Route to 7-Nitro-1,3,5-triazaadamantane. The Journal of Organic Chemistry, 37(2), 320–321. Available at: [Link]

  • McIndoe, J. S., et al. (2010). Electronic reprint: 1,3,5-Triazaadamantan-7-amine. University of Victoria. Available at: [Link]

  • Knothe, W., & Merten, R. (1981). Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. U.S. Patent No. 4,267,322. Washington, DC: U.S. Patent and Trademark Office.
  • Safar, M., Galik, V., Kafka, Z., & Landa, S. (1975). Collection of Czechoslovak Chemical Communications, 40(7), 2179–2182. (Note: Direct link to full text may require subscription).
  • ResearchGate. (2010). 1,3,5-Triazaadamantan-7-amine. Available at: [Link]

  • Knothe, W., & Merten, R. Mononuclear Transition Metal Complexes of 7-Nitro-1,3,5-Triazaadamantane. University of Southampton ePrints. Available at: [Link]

  • IUCr Journals. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Crystallographic Communications, 66(10). Available at: [Link]

Sources

Application Notes and Protocols for the Pd/C Catalyzed Reduction of 7-Nitro-1,3,5-triazaadamantane for Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Amino-1,3,5-triazaadamantane

7-Amino-1,3,5-triazaadamantane is a unique, rigid, cage-like amine that serves as a valuable building block in medicinal chemistry and materials science. Its constrained three-dimensional structure imparts specific steric and electronic properties, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. For instance, derivatives of aminoadamantanes have shown significant potential as antiviral and antiproliferative agents.[1] The synthesis of this key amine is efficiently achieved through the reduction of its nitro precursor, 7-nitro-1,3,5-triazaadamantane. This document provides a comprehensive guide to this transformation, utilizing a palladium on carbon (Pd/C) catalyst under hydrogenation conditions. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical parameters for success.

Reaction Mechanism: The Surface Catalysis of Nitro Group Reduction

The catalytic hydrogenation of a nitro group to a primary amine over a heterogeneous catalyst like palladium on carbon is a multi-step process that occurs on the surface of the catalyst. The generally accepted mechanism involves the following key stages:

  • Adsorption of Reactants: Both the nitro compound (7-nitro-1,3,5-triazaadamantane) and molecular hydrogen are adsorbed onto the active sites of the palladium catalyst.

  • Activation of Hydrogen: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming reactive palladium-hydride species.

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced through a series of intermediates, including nitroso and hydroxylamine species. Each step involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen atom.

  • Desorption of the Product: Once the reduction is complete, the resulting 7-amino-1,3,5-triazaadamantane desorbs from the catalyst surface, freeing the active sites for subsequent catalytic cycles.

This intricate dance of adsorption, reaction, and desorption is visually represented in the following diagram:

Nitro_Reduction_Mechanism cluster_catalyst_surface Palladium Catalyst Surface Pd_Surface [Pd] H2_adsorbed H-H (adsorbed) H_activated H H / / [Pd] [Pd] H2_adsorbed->H_activated Dissociative Chemisorption RNO2_adsorbed R-NO2 (adsorbed) RNO_adsorbed R-NO (adsorbed) RNO2_adsorbed->RNO_adsorbed +2[H] RNHOH_adsorbed R-NHOH (adsorbed) RNO_adsorbed->RNHOH_adsorbed +2[H] RNH2_adsorbed R-NH2 (adsorbed) RNHOH_adsorbed->RNH2_adsorbed +2[H] RNH2_solution 7-Amino-1,3,5-triazaadamantane (in solution) RNH2_adsorbed->RNH2_solution Desorption H2_gas H₂ (gas) H2_gas->H2_adsorbed Adsorption RNO2_solution 7-Nitro-1,3,5-triazaadamantane (in solution) RNO2_solution->RNO2_adsorbed Adsorption

Caption: Generalized mechanism of Pd/C catalyzed nitro group reduction.

Experimental Protocol: Synthesis of 7-Amino-1,3,5-triazaadamantane

This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and scale of the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Nitro-1,3,5-triazaadamantane≥98%Commercially AvailableStarting material.[2][3]
Palladium on Carbon (10 wt%)Degussa type, 50% wetCommercially AvailableCatalyst. Handle with care.
Methanol (MeOH) or Ethanol (EtOH)AnhydrousCommercially AvailableReaction Solvent.
Hydrogen (H₂) GasHigh PurityGas SupplierReducing Agent.
Celite® 545---Commercially AvailableFiltration Aid.
Argon (Ar) or Nitrogen (N₂)High PurityGas SupplierInert Gas.
Safety Precautions
  • Palladium on Carbon (Pd/C) is pyrophoric, especially after use when it is saturated with hydrogen. Never allow the catalyst to dry in the air.[4] Always handle it under an inert atmosphere (Ar or N₂) and keep it wet with solvent.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Reaction Setup and Procedure

Experimental_Workflow Start Start: Assemble Reaction Apparatus Charge_Flask Charge Flask with 7-nitro-1,3,5-triazaadamantane and Solvent Start->Charge_Flask Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Charge_Flask->Inert_Atmosphere Add_Catalyst Carefully Add 10% Pd/C Catalyst Inert_Atmosphere->Add_Catalyst Hydrogen_Atmosphere Evacuate and Backfill with H₂ (3x) Add_Catalyst->Hydrogen_Atmosphere Reaction Stir Vigorously at Room Temperature under H₂ Balloon Hydrogen_Atmosphere->Reaction Monitor Monitor Reaction by TLC/LC-MS Reaction->Monitor Workup Work-up: Purge with Ar/N₂ Monitor->Workup Reaction Complete Filter Filter through Celite to Remove Pd/C Workup->Filter Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate Purify Purify Crude Product (Crystallization) Concentrate->Purify Characterize Characterize Final Product Purify->Characterize End End: 7-Amino-1,3,5-triazaadamantane Characterize->End

Caption: Workflow for the synthesis of 7-amino-1,3,5-triazaadamantane.

  • Reaction Vessel Preparation: To a two-neck round-bottom flask equipped with a magnetic stir bar, add 7-nitro-1,3,5-triazaadamantane (1.0 eq).

  • Solvent Addition: Add methanol or ethanol (approximately 20-30 mL per gram of starting material). Stir until the starting material is fully dissolved.

  • Inerting the System: Seal the flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5-10 mol% by weight relative to the nitro compound).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen. Finally, leave the flask under a balloon of hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot and the appearance of the product spot (which may be baseline on silica) indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (typically 4-12 hours), carefully purge the system with an inert gas to remove all hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional reaction solvent to ensure complete recovery of the product. Crucially, do not allow the Celite® pad with the catalyst to dry out. Quench the wet catalyst-Celite® mixture immediately in a large volume of water for safe disposal.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-amino-1,3,5-triazaadamantane.

Purification

7-Amino-1,3,5-triazaadamantane is a crystalline solid.[5] A highly effective method for purification is recrystallization. Cooling a saturated solution of the crude product in ethanol has been reported to yield crystals suitable for X-ray crystallography, indicating a high degree of purity.[5]

Characterization Data

CompoundMolecular FormulaMolecular WeightSpectroscopic Data
7-Nitro-1,3,5-triazaadamantane C₇H₁₂N₄O₂184.19 g/mol GC-MS: m/z 184 (M⁺), 138, 42, 41.[2]
7-Amino-1,3,5-triazaadamantane C₇H₁₄N₄154.21 g/mol Appearance: Crystalline solid.[5]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, ensure the hydrogen supply is adequate and that the stirring is vigorous enough. A fresh batch of catalyst may be required. Protic solvents like methanol or ethanol generally accelerate the reaction rate.[6]

  • Catalyst Poisoning: Certain functional groups or impurities can poison the palladium catalyst. Ensure the starting material is of high purity.

  • Safety: The pyrophoric nature of Pd/C cannot be overstated. Strict adherence to safety protocols for handling and disposal is mandatory.[4][6]

Conclusion

The Pd/C catalyzed reduction of 7-nitro-1,3,5-triazaadamantane is a reliable and efficient method for the synthesis of the corresponding amine. This protocol, grounded in the principles of heterogeneous catalysis, provides a clear pathway for researchers to access this valuable chemical intermediate. By understanding the reaction mechanism and adhering to the outlined experimental and safety procedures, scientists can confidently produce 7-amino-1,3,5-triazaadamantane for further applications in drug discovery and materials science.

References

Sources

Application Note: Structural Elucidation of 1,3,5-Triazatricyclo[3.3.1.1³⁷]decan-7-amine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and theoretical framework for the structural analysis of 1,3,5-triazatricyclo[3.3.1.1³⁷]decan-7-amine, a functionalized triaza-adamantane derivative. The inherent high symmetry of the adamantane cage, modified by the introduction of three nitrogen atoms and an amine substituent, presents a unique analytical challenge. This document outlines comprehensive methodologies for sample preparation, acquisition, and interpretation of both one- and two-dimensional NMR spectra and high-resolution mass spectrometry data. The causality behind experimental choices, such as solvent selection and ionization techniques, is explained to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.

Introduction: The Structural Context

1,3,5-Triazatricyclo[3.3.1.1³⁷]decan-7-amine, also known as 7-amino-1,3,5-triazaadamantane or aminourotropine, is a rigid, caged polycyclic amine. Its structure is derived from adamantane, with nitrogen atoms replacing carbons at the 1, 3, and 5 bridgehead positions, and an amine group functionalizing the remaining carbon bridgehead at position 7. The parent compound, 1,3,5-triazaadamantane, has seen use in the synthesis of novel derivatives with potential antibacterial activity[1]. The structural characterization of such compounds is critical for understanding their chemical properties and potential applications in medicinal chemistry and materials science[2].

The molecule's chemical formula is C₇H₁₄N₄ with a monoisotopic mass of 154.122 Da[3]. The high degree of symmetry in the core structure is a dominant factor in its spectroscopic signature. Accurate characterization relies on the combined application of NMR and mass spectrometry to confirm connectivity, stereochemistry, and elemental composition.

Overall Analytical Workflow

The comprehensive analysis of the target compound follows a logical progression from sample preparation to the integration of orthogonal analytical techniques for unambiguous structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation & Confirmation Prep Weigh Compound (10-15 mg for NMR, <1 mg for MS) Solv_NMR Dissolve in CDCl₃ or D₂O with TMS/DSS-d6 Prep->Solv_NMR Solv_MS Dissolve in 50:50 Acetonitrile:H₂O with 0.1% Formic Acid Prep->Solv_MS NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Solv_NMR->NMR MS HRMS Analysis (ESI-Q-TOF) Solv_MS->MS NMR_Interp NMR Spectral Assignment - Chemical Shifts - Coupling Constants - 2D Correlations NMR->NMR_Interp MS_Interp MS Data Analysis - Accurate Mass Confirmation - Isotopic Pattern - Fragmentation Analysis MS->MS_Interp Confirm Final Structure Confirmation NMR_Interp->Confirm MS_Interp->Confirm

Figure 1: General experimental workflow for the structural elucidation of 1,3,5-triazatricyclo[3.3.1.1³⁷]decan-7-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of adamantane derivatives due to its sensitivity to the local chemical environment of each nucleus[1].

Protocol: Sample Preparation and Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is suitable for many organic compounds. For increased polarity or to observe exchangeable protons (e.g., -NH₂), deuterium oxide (D₂O) with a suitable internal standard (like DSS-d₆) can be used.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the compound.

    • Dissolve in approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow half-height linewidth of the TMS signal (<0.5 Hz).

    • Acquire standard 1D spectra: ¹H, ¹³C{¹H}, and DEPT-135.

    • Acquire standard 2D spectra: COSY (H-H correlation) and HSQC (direct C-H correlation) for full assignment.

Predicted ¹H NMR Spectrum and Interpretation

The high symmetry of the triaza-adamantane core is the defining feature of the spectrum. The molecule possesses a C₃ axis of symmetry passing through the N1 and C7 atoms. This renders the three methylene bridges chemically equivalent.

  • Causality of Chemical Shifts: The nitrogen atoms are highly electronegative and will deshield adjacent protons, shifting their signals downfield compared to unsubstituted adamantane (where protons appear at ~δ 1.8 ppm).

  • Signal Prediction:

    • -NH₂ Protons: A broad singlet, typically in the range of δ 1.5-2.5 ppm. The chemical shift and peak shape are highly dependent on concentration, temperature, and solvent. In D₂O, this signal will exchange and disappear.

    • Methylene Protons (-N-CH₂-N- and -N-CH₂-C-): Due to the C₃ symmetry, all six methylene groups are equivalent. However, within each methylene group, the two protons are diastereotopic (one axial, one equatorial relative to the cage). They will appear as two distinct signals, likely coupled to each other in an AB quartet. Based on data for urotropine (hexamethylenetetramine), where all methylene protons are equivalent and appear as a sharp singlet at ~δ 4.6-4.8 ppm in CDCl₃, we can predict the signals for our target molecule. The protons of the N-CH₂-N bridges will be significantly deshielded.

      • We predict two signals, likely complex multiplets or an AB system, in the range of δ 4.0 - 5.0 ppm , integrating to 12H in total. The complexity arises from geminal coupling and potential long-range coupling.

Predicted ¹³C NMR Spectrum and Interpretation

The number of unique carbon signals directly reflects the molecular symmetry.

  • Signal Prediction:

    • Methine Carbon (C7): This is a quaternary bridgehead carbon bonded to the amino group and three methylene carbons. Its chemical shift will be influenced by the attached nitrogen of the amine group. In adamantane, the bridgehead CH is at δ 28.6 ppm. The amine group will shift this downfield. We predict this signal to be in the range of δ 50-60 ppm .

    • Methylene Carbons (C2, C4, C6, C8, C9, C10): Due to the C₃ symmetry, all six methylene carbons are equivalent. Their chemical environment is N-CH₂-N. In urotropine, the equivalent methylene carbons appear at δ 74.8 ppm in CDCl₃[4]. This provides a strong basis for our prediction. We expect a single methylene carbon signal at approximately δ 70-75 ppm .

Predicted Spectral Data Summary
AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H) / DEPT-135Key 2D Correlations (HSQC)
-NH₂1.5 - 2.5-Broad SingletNone
-CH₂-4.0 - 5.0 (12H)70 - 75AB system / Multiplets / CH₂ (Up)δ 4.0-5.0 correlates with δ 70-75
>C-NH₂-50 - 60- / No signalNone

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) provides definitive confirmation of the elemental composition and can reveal structural information through fragmentation analysis.

Protocol: Sample Preparation and Acquisition
  • Technique Selection: Electrospray Ionization (ESI) is the method of choice for polar, non-volatile molecules like polyamines. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ion mode.

  • Instrument Setup (ESI-Q-TOF):

    • Operate the instrument in positive ion mode.

    • Infuse the sample directly or via an LC system.

    • Acquire a full scan TOF-MS spectrum from m/z 50 to 500.

    • Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 155.13) as the precursor and applying collision-induced dissociation (CID) to observe fragmentation.

Predicted Mass Spectrum and Fragmentation Analysis
  • Full Scan MS: The primary ion observed will be the protonated molecule [M+H]⁺.

    • Expected m/z: C₇H₁₄N₄ + H⁺ = C₇H₁₅N₄⁺

    • Calculated Exact Mass: 155.12967

    • Trustworthiness: An HRMS instrument like an Orbitrap or TOF should measure this mass with an accuracy of <5 ppm, providing high confidence in the elemental formula[5].

  • Tandem MS (MS/MS) Fragmentation: The fragmentation of aliphatic amines is well-characterized. For adamantane derivatives like amantadine, a primary fragmentation pathway is the loss of the amino group[6]. Alpha-cleavage is also common for amines, where a bond adjacent to the nitrogen is broken[2].

G cluster_path Proposed Fragmentation Pathway M [M+H]⁺ m/z 155.13 (C₇H₁₅N₄⁺) F1 [M+H - NH₃]⁺ m/z 138.10 (C₇H₁₂N₃⁺) M->F1 - NH₃ (17.03 Da) F2 Further Fragmentation (Ring Opening) F1->F2 CID

Figure 2: Proposed primary fragmentation pathway for protonated 1,3,5-triazatricyclo[3.3.1.1³⁷]decan-7-amine.

  • Loss of Ammonia: The most probable initial fragmentation step is the loss of a neutral ammonia molecule (NH₃) from the protonated amine. This is a highly favorable pathway for primary amines. This would result in a stable tertiary carbocation on the adamantane cage.

    • Fragment Ion: [C₇H₁₂N₃]⁺

    • Expected m/z: 138.10312

  • Ring Fragmentation: Further increases in collision energy would likely lead to the cleavage of the triaza-adamantane cage itself, though these pathways are more complex and result in a variety of lower mass fragments.

Conclusion

The structural elucidation of 1,3,5-triazatricyclo[3.3.1.1³⁷]decan-7-amine is achieved through a synergistic application of NMR spectroscopy and high-resolution mass spectrometry. NMR analysis, interpreted with an understanding of the molecule's inherent C₃ symmetry and the influence of its nitrogen heteroatoms, provides a detailed map of the covalent framework. HRMS confirms the elemental composition with high fidelity, while MS/MS fragmentation patterns, primarily the characteristic loss of ammonia, corroborate the presence and location of the amine functionality. The protocols and predictive data herein serve as a comprehensive guide for the robust and reliable characterization of this and related polycyclic amine structures.

References

  • Shvekhgeimer, M. G. A. (2007). Synthesis of Novel Amino Derivatives of 1,3-Diaza- and 1,3,5-Triazadamantanes. Pharmaceutical Chemistry Journal, 41, 249–253. [Link]

  • PubChem. (n.d.). 1,3,5-Triazatricyclo[3.3.1.1,3,7]decan-7-amine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Duddeck, H., & Wolff, P. (1975). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 7(3), 151-152. [Link]

  • Kovachev, G. L., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(11), 1071-1079. [Link]

  • Tăbăran, F.-V., et al. (2018). Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. Journal of Chemistry, 2018, 5971841. [Link]

  • Lin, H.-T., et al. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. Molecules, 27(22), 7793. [Link]

  • Prajapati, A., et al. (2018). Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 150, 240-246. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Thomson, J., et al. (2010). 1,3,5-Triaza-adamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637. [Link]

  • PubChem. (n.d.). Hexamethylenetetramine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Hu, A., et al. (2005). The Orbitrap: a new mass spectrometer. Journal of the American Society for Mass Spectrometry, 16(4), 473-483. [Link]

Sources

Application Notes and Protocols: Leveraging 7-amino-1,3,5-triazaadamantane in Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Probing the Proteome

In the dynamic field of proteomics, the development of novel chemical tools is paramount to unraveling the complexities of protein function, interaction, and regulation. 7-amino-1,3,5-triazaadamantane stands out as a compelling molecular scaffold with significant, yet largely untapped, potential for proteomics research. Its unique combination of a rigid, three-dimensional cage structure and a reactive primary amine functional group provides an exceptional platform for the design of innovative reagents for protein analysis.

The adamantane cage, a diamondoid hydrocarbon, imparts exceptional rigidity and a well-defined geometry. The incorporation of three nitrogen atoms to form the triazaadamantane core enhances its solubility in aqueous environments, a critical feature for biological applications. The solitary primary amine at the 7-position serves as a versatile chemical handle for conjugation to a wide array of functionalities, including cross-linking moieties, affinity tags, and fluorescent labels. This unique combination of properties allows for the development of highly specific and efficient tools for probing protein structure and function. This application note will detail the utility of 7-amino-1,3,5-triazaadamantane in key areas of proteomics, including chemical cross-linking mass spectrometry (XL-MS) and affinity purification mass spectrometry (AP-MS), complete with detailed protocols for its application.

I. Application in Chemical Cross-Linking Mass Spectrometry (XL-MS)

The rigid structure of 7-amino-1,3,5-triazaadamantane makes it an ideal foundation for a new class of chemical cross-linkers. Traditional flexible cross-linkers can introduce ambiguity in distance measurements within protein complexes. In contrast, a triazaadamantane-based cross-linker offers a fixed spacer length, providing more precise distance constraints for computational modeling of protein structures and interactions.[1][2]

A. Rationale for a Triazaadamantane-Based Cross-Linker

The primary amine of 7-amino-1,3,5-triazaadamantane can be readily derivatized to create a homobifunctional cross-linker. For instance, reaction with N-hydroxysuccinimide (NHS) esters of dicarboxylic acids can yield a reagent with two NHS ester arms, capable of reacting with primary amines (lysine side chains and N-termini) on proteins. The rigid triazaadamantane core acts as a "ruler," ensuring a consistent distance between the two reactive groups.

Workflow for XL-MS using a Triazaadamantane-based Cross-linker

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolytic Digestion cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinComplex Protein Complex Crosslinking Cross-linking with Triazaadamantane Reagent ProteinComplex->Crosslinking Quenching Quenching Crosslinking->Quenching Denaturation Denaturation & Reduction Quenching->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Trypsin Digestion Alkylation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS DatabaseSearch Database Search (e.g., xQuest) LC_MSMS->DatabaseSearch DataInterpretation Data Interpretation & Structural Modeling DatabaseSearch->DataInterpretation

Figure 1. Workflow for Chemical Cross-Linking Mass Spectrometry.

B. Protocol: Synthesis of a Triazaadamantane-Based Cross-Linker and XL-MS

This protocol outlines the synthesis of a homobifunctional NHS ester cross-linker from 7-amino-1,3,5-triazaadamantane and its application in a typical XL-MS experiment.

Part 1: Synthesis of Bis(NHS-ester)-Triazaadamantane Cross-linker

  • Reaction Setup: In a round-bottom flask, dissolve 1 mmol of 7-amino-1,3,5-triazaadamantane in anhydrous dimethylformamide (DMF).

  • Addition of Linker: Add 2.2 mmol of a di-NHS ester, such as disuccinimidyl suberate (DSS), to the solution. The excess ensures complete reaction with the primary amine.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

  • Purification: Purify the resulting bis(NHS-ester)-triazaadamantane cross-linker using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized cross-linker using NMR and mass spectrometry.

Part 2: Cross-Linking of a Protein Complex

  • Sample Preparation: Prepare the purified protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.4). The protein concentration should be in the range of 0.5-2 mg/mL.

  • Cross-linker Addition: Add the synthesized triazaadamantane-based cross-linker to the protein solution at a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes.

Part 3: Sample Preparation for Mass Spectrometry

  • Denaturation and Reduction: Denature the cross-linked proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[3]

  • Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.[4]

Part 4: LC-MS/MS Analysis and Data Interpretation

  • LC-MS/MS: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Analysis: Use specialized software (e.g., xQuest, pLink) to identify cross-linked peptides from the MS/MS data.[5]

  • Structural Modeling: Use the identified distance constraints to model the three-dimensional structure of the protein complex.

II. Application in Affinity Purification Mass Spectrometry (AP-MS)

The rigid, cage-like structure of 7-amino-1,3,5-triazaadamantane can be exploited as a novel scaffold for creating highly specific affinity purification baits. By conjugating a known small molecule ligand to the triazaadamantane core, a highly structured and stable bait can be generated for capturing specific protein targets from complex cellular lysates.[4][6]

A. Rationale for a Triazaadamantane-Based Affinity Bait

The triazaadamantane scaffold offers several advantages over traditional linear linkers for attaching ligands to a solid support:

  • Rigidity: The rigid structure prevents the collapse of the linker onto the bead surface, ensuring optimal presentation of the ligand for protein binding.

  • Defined Orientation: The fixed geometry allows for precise control over the orientation of the conjugated ligand.

  • Chemical Stability: The adamantane core is chemically robust, withstanding the harsh conditions often used in protein purification and mass spectrometry sample preparation.

Workflow for AP-MS using a Triazaadamantane-Based Bait

AP_MS_Workflow cluster_bait_prep Bait Preparation cluster_purification Affinity Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis BaitSynthesis Synthesis of Triazaadamantane-Ligand Conjugate Immobilization Immobilization onto Solid Support (e.g., Beads) BaitSynthesis->Immobilization Incubation Incubation of Lysate with Immobilized Bait Immobilization->Incubation CellLysate Cell Lysate Preparation CellLysate->Incubation Washing Washing to Remove Non-specific Binders Incubation->Washing Elution Elution of Bound Proteins Washing->Elution Digestion In-solution or On-bead Trypsin Digestion Elution->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS ProteinID Protein Identification and Quantification LC_MSMS->ProteinID InteractionNetwork Interaction Network Analysis ProteinID->InteractionNetwork

Figure 2. Workflow for Affinity Purification Mass Spectrometry.

B. Protocol: AP-MS using a Triazaadamantane-Conjugated Bait

This protocol describes the preparation of an affinity matrix using a triazaadamantane-ligand conjugate and its use in an AP-MS experiment.

Part 1: Preparation of the Affinity Matrix

  • Synthesis of the Bait: Synthesize a conjugate of 7-amino-1,3,5-triazaadamantane and the desired small molecule ligand. This will typically involve standard amine coupling chemistries.

  • Immobilization: Covalently attach the triazaadamantane-ligand conjugate to a solid support, such as NHS-activated agarose beads, via the remaining functional groups on the triazaadamantane or the ligand.

  • Blocking: Block any remaining active sites on the beads by incubating with a solution of ethanolamine or a similar quenching agent.

  • Washing: Thoroughly wash the beads with a series of low and high pH buffers to remove any non-covalently bound material.

Part 2: Affinity Purification

  • Cell Lysis: Prepare a cell lysate from the biological sample of interest using a lysis buffer compatible with the protein-ligand interaction.

  • Incubation: Incubate the cell lysate with the prepared affinity matrix for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing solution like SDS-PAGE loading buffer.

Part 3: Sample Preparation and MS Analysis

  • Protein Digestion: Digest the eluted proteins into peptides using trypsin, either in-solution or directly on the beads.

  • Desalting: Desalt the resulting peptides using C18 solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins in the eluate using a standard proteomics data analysis pipeline. Compare the results to a control experiment performed with beads lacking the ligand to identify specific interactors.

Quantitative Data Summary

ParameterTriazaadamantane-Based ReagentTraditional Reagent (e.g., DSS)Rationale for Advantage
Cross-linker Spacer Arm Rigid, defined lengthFlexible, variable lengthProvides more precise distance constraints for structural modeling.
Affinity Bait Linker Rigid, structured presentationFlexible, potential for collapseEnsures optimal ligand presentation and reduces non-specific binding.
Chemical Stability HighModerate to HighRobust scaffold suitable for various biochemical conditions.
Aqueous Solubility Enhanced by triaza coreVariableImproved solubility is beneficial for biological applications.

Conclusion and Future Perspectives

7-amino-1,3,5-triazaadamantane represents a versatile and powerful scaffold for the development of novel chemical probes for proteomics research. Its unique rigid structure and reactive primary amine enable the creation of superior cross-linking reagents and affinity purification baits. The protocols detailed in this application note provide a starting point for researchers to explore the potential of this exciting molecule in their own proteomics workflows. Future derivatization of the triazaadamantane core could lead to the development of trifunctional reagents for more complex labeling strategies, photo-reactive cross-linkers for capturing transient interactions, and isotopically labeled versions for quantitative proteomics applications, further expanding the utility of this remarkable chemical entity in dissecting the intricate world of the proteome.

References

  • Thomson, J., Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Crystallographic Communications, 66(10), o2637. [Link]

  • Suslov, E. V., Ponomarev, K. Y., Volcho, K. P., & Salakhutdinov, N. F. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1239-1262. [Link]

  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455-9460. [Link]

  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of The Royal Society Interface, 8(63), 1363-1377. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking/mass spectrometry: a new era of structural and systems biology. Nature Methods, 15(9), 669-671. [Link]

  • Hosp, F., & Mann, M. (2017). Large scale chemical cross-linking mass spectrometry perspectives. Journal of the American Society for Mass Spectrometry, 28(9), 1842-1851. [Link]

  • Singh, C. R., & Asano, K. (2021). Mass spectrometry analysis of affinity-purified cytoplasmic translation initiation complexes from human and fly cells. STAR protocols, 2(4), 100868. [Link]

  • Keilhauer, E. C., Hein, M. Y., & Mann, M. (2015). Accurate protein complex retrieval by affinity enrichment mass spectrometry (AE-MS) rather than affinity purification mass spectrometry (AP-MS). Molecular & Cellular Proteomics, 14(1), 120-135. [Link]

  • Rinner, O., Seebacher, J., Walzthoeni, T., Mueller, L. N., Beck, M., Schmidt, A., ... & Aebersold, R. (2008). Identification of cross-linked peptides from large sequence databases. Nature methods, 5(4), 315-318. [Link]

  • Sarnowski, M. P., & Schriemer, D. C. (2020). A Protocol for the Acquisition of Comprehensive Proteomics Data from Single Cases Using Formalin-Fixed Paraffin Embedded Sections. Journal of personalized medicine, 10(4), 219. [Link]

Sources

Application Notes and Protocols for Evaluating the Antiviral Activity of 1,3,5-Triazaadamantan-7-amine against Influenza A

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Historical and Mechanistic Overview

1,3,5-Triazaadamantan-7-amine, more commonly known as amantadine, is a synthetic tricyclic amine of the adamantane class.[1] Initially developed with expectations of antiviral activity, its efficacy against influenza A virus was first reported in 1963, leading to its approval for prophylaxis in 1966.[1] For decades, amantadine and its derivative, rimantadine, were primary options for the prevention and treatment of influenza A infections.[2][3] However, the emergence of widespread resistance has rendered them largely ineffective against circulating strains, and they are no longer recommended for this purpose by major public health organizations like the U.S. Centers for Disease Control and Prevention (CDC).[1][4]

Despite its diminished clinical role, 1,3,5-Triazaadamantan-7-amine remains a critical tool in influenza research. It serves as a classic example of a targeted antiviral, a benchmark for resistance studies, and a valuable compound for elucidating the fundamental biology of the influenza virus life cycle. These application notes provide a comprehensive guide for researchers to accurately assess its antiviral properties in a laboratory setting.

Mechanism of Action: Targeting the M2 Proton Channel

The antiviral activity of 1,3,5-Triazaadamantan-7-amine is exclusively directed against influenza A viruses, as it has no effect on influenza B.[3] Its mechanism hinges on the inhibition of the viral M2 protein, which functions as a proton-selective ion channel.[1][5] After the influenza A virus enters the host cell via endocytosis, the endosome becomes acidified. This drop in pH activates the M2 ion channel, allowing protons to flow from the endosome into the interior of the virion.[6][7] This acidification is a crucial step for the uncoating process, facilitating the dissociation of the viral matrix protein (M1) from the viral ribonucleoprotein (vRNP) complexes, which are then released into the cytoplasm to initiate replication.[6][7]

Amantadine acts as a molecular plug, physically blocking the pore of the M2 ion channel tetramer.[1][7][8] By preventing proton influx, it inhibits the disassembly of the virion, effectively trapping the viral genome within the endosome and halting the replication cycle.[3][7]

Visualizing the Mechanism of Action

G cluster_0 Host Cell Endosome (Acidic pH) cluster_1 Host Cell Cytoplasm Virion Influenza A Virion M2_channel M2 Proton Channel (Tetramer) vRNP Viral Ribonucleoprotein (vRNP) M1 Matrix Protein (M1) M2_channel->M1 Triggers Dissociation Replication Viral Replication vRNP->Replication Initiates M1->vRNP Releases Protons Protons->M2_channel Flow Amantadine 1,3,5-Triazaadamantan-7-amine (Amantadine) Amantadine->M2_channel Blocks

Figure 1. Mechanism of 1,3,5-Triazaadamantan-7-amine action.

The Challenge of Antiviral Resistance

The utility of amantadine has been severely compromised by the rapid emergence of resistant influenza A strains.[4] Resistance is primarily conferred by single amino acid substitutions within the transmembrane domain of the M2 protein.[9][10] Mutations at positions 26, 27, 30, 31, or 34 can prevent the binding of amantadine to the M2 channel, rendering the drug ineffective.[4] The S31N (serine to asparagine at position 31) mutation is the most frequently observed substitution in circulating resistant strains.[1] Notably, these resistance mutations do not significantly impair viral fitness, allowing resistant viruses to replicate and transmit efficiently.[4] The high prevalence of adamantane resistance among circulating influenza A viruses underscores the importance of continuous antiviral surveillance.[1]

Experimental Protocols for Antiviral Evaluation

A systematic in vitro evaluation of 1,3,5-Triazaadamantan-7-amine involves a multi-step process. First, the cytotoxicity of the compound on the host cell line is determined. Subsequently, its ability to inhibit viral replication is assessed using various assays.

Phase 1: Cytotoxicity Assessment

Before evaluating antiviral activity, it is crucial to determine the concentration range at which 1,3,5-Triazaadamantan-7-amine is toxic to the host cells. This ensures that any observed reduction in viral replication is due to the compound's specific antiviral effect and not simply a consequence of cell death. The 50% cytotoxic concentration (CC50) is the standard metric derived from this assessment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 1,3,5-Triazaadamantan-7-amine stock solution (e.g., 10 mM in water)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.[11]

  • Compound Dilution: Prepare a serial 2-fold dilution of 1,3,5-Triazaadamantan-7-amine in DMEM with 2% FBS, starting from a high concentration (e.g., 1000 µM). Include a "cells only" control (medium only) and a vehicle control (the highest concentration of the solvent used, if not water).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the planned antiviral assay.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate cell viability as a percentage of the vehicle-treated control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and using non-linear regression analysis.[11]

Phase 2: Antiviral Efficacy Screening

Once the non-toxic concentration range is established, the antiviral efficacy can be determined. The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%.

This is considered the "gold standard" for determining antiviral activity. It measures the ability of a compound to reduce the number of infectious virus particles.

Materials:

  • Confluent MDCK cell monolayers in 6-well or 12-well plates

  • Influenza A virus stock with a known titer (e.g., A/PR/8/34 for a sensitive strain)

  • Virus diluent (e.g., serum-free MEM with 1 µg/mL TPCK-trypsin)

  • 1,3,5-Triazaadamantan-7-amine dilutions in virus diluent (at non-toxic concentrations)

  • Overlay medium (e.g., 2X MEM mixed with 1.6% Avicel or agarose) containing TPCK-trypsin and corresponding compound concentrations

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Use confluent monolayers of MDCK cells. Wash the cells twice with PBS before infection.[12]

  • Infection: Prepare a virus dilution that will yield 50-100 plaque-forming units (PFU) per well. In separate tubes, mix the virus dilution with an equal volume of the various 1,3,5-Triazaadamantan-7-amine dilutions (and a no-drug control). Incubate this mixture for 1 hour at 37°C.

  • Adsorption: Add 200 µL (for 12-well plates) of the virus-compound mixture to the corresponding wells. Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.[12]

  • Overlay: Remove the inoculum and add 2 mL of the overlay medium containing the appropriate concentration of the compound to each well.[12]

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Staining: Remove the overlay and fix the cells with 4% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15 minutes.[12]

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each concentration compared to the no-drug control. The EC50 is the concentration that reduces the plaque number by 50%.

This high-throughput method assesses the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • MDCK cells in 96-well plates

  • Influenza A virus stock

  • Infection medium (DMEM with 2% FBS and TPCK-trypsin)

  • 1,3,5-Triazaadamantan-7-amine dilutions

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate as described for the cytotoxicity assay.[11]

  • Treatment and Infection: Prepare serial dilutions of the compound in infection medium. Add the dilutions to the wells. Subsequently, infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01.[11] Include uninfected cells (negative control) and infected, untreated cells (positive control).

  • Incubation: Incubate the plates for 48-72 hours, or until significant CPE is observed in the positive control wells.[11]

  • CPE Quantification: Measure cell viability using a luminescent or fluorescent assay, which is inversely proportional to the level of CPE.[11]

  • EC50 Calculation: Calculate the percentage of CPE inhibition for each compound concentration relative to the controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.[13]

Phase 3: Selectivity Index & Data Interpretation

The Selectivity Index (SI) is a critical measure of a compound's therapeutic potential. It is the ratio of its cytotoxicity to its antiviral activity.

SI = CC50 / EC50

A higher SI value indicates a more promising antiviral, as it suggests that the compound is effective at concentrations well below those that are toxic to host cells.[13]

Experimental Workflow and Data Summary

G cluster_workflow Experimental Workflow A Phase 1: Cytotoxicity Assessment (e.g., MTT Assay on MDCK cells) B Determine CC50 (50% Cytotoxic Concentration) A->B E Phase 3: Data Analysis B->E C Phase 2: Antiviral Efficacy (e.g., Plaque Reduction or CPE Assay) D Determine EC50 (50% Effective Concentration) C->D D->E F Calculate Selectivity Index (SI) SI = CC50 / EC50 E->F

Sources

Application Notes & Protocols: Development of 1,3,5-Triazaadamantan-7-amine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Azaadamantanes in Oncology

The adamantane scaffold, a rigid, lipophilic, three-dimensional cage structure, has been a privileged motif in medicinal chemistry, most famously leading to the antiviral drug Amantadine and the anti-Alzheimer's agent Memantine. The introduction of nitrogen atoms into this carbon framework to create azaadamantanes significantly alters its physicochemical properties. Specifically, 1,3,5-triazaadamantanes (TAAs) exhibit increased hydrophilicity and introduce hydrogen bonding capabilities, which can profoundly influence their interaction with biological targets and improve bioavailability compared to their carbocyclic analogs.[1][2]

The 1,3,5-triazaadamantan-7-amine core is of particular interest as a foundational structure for developing novel anticancer agents. Its key attributes include:

  • Structural Rigidity: The rigid cage structure provides a predictable three-dimensional orientation for appended functional groups, facilitating rational drug design and the exploration of structure-activity relationships (SAR).

  • Enhanced Water Solubility: The presence of three nitrogen atoms makes the core more water-soluble than adamantane itself, a desirable property for drug candidates.[3][4]

  • Synthetic Tractability: The amine functionality at the C7 position serves as a versatile chemical handle for introducing a wide array of substituents, allowing for the systematic modification and optimization of biological activity.[2][5]

  • Coordination Chemistry: The nitrogen and, in related structures, phosphorus atoms can act as ligands, enabling the synthesis of organometallic complexes with unique anticancer properties.[3][6][7]

This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic investigation of 1,3,5-triazaadamantan-7-amine derivatives as a promising class of anticancer therapeutic candidates.

General Development Workflow

The discovery pipeline for novel TAA-based anticancer agents follows a structured, multi-stage process. This workflow ensures systematic evaluation from initial synthesis to mechanistic understanding, guiding the selection of lead candidates for further development.

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Mechanistic Studies cluster_3 Optimization syn Synthesis of 7-Substituted TAA Core deriv Derivatization at C7-Amine syn->deriv char Purification & Characterization (NMR, MS) deriv->char screen Primary Cytotoxicity Screening (e.g., MTT Assay) char->screen ic50 IC50 Determination screen->ic50 select Selectivity Index (Cancer vs. Normal Cells) moa Mechanism of Action (Apoptosis, Cell Cycle) select->moa ic50->select target Target Identification (e.g., Western Blot, Docking) moa->target sar Structure-Activity Relationship (SAR) Analysis target->sar sar->deriv Iterative Design

Caption: High-level workflow for the development of TAA derivatives.

Synthetic Strategies and Protocols

The synthesis of 7-amino-1,3,5-triazaadamantane is the crucial first step, providing the core scaffold for all subsequent derivatization. The most common and effective route involves the condensation of nitromethane with hexamethylenetetramine (urotropine), followed by the reduction of the nitro group.[2]

General Synthesis Scheme

G start Nitromethane + Hexamethylenetetramine nitro_taa 7-Nitro-1,3,5-triazaadamantane start->nitro_taa step1_reagent Acetic Acid step1_reagent->nitro_taa amino_taa 1,3,5-Triazaadamantan-7-amine (Core Scaffold) nitro_taa->amino_taa step2_reagent Reduction (e.g., H2/Raney Ni or SnCl2/HCl) step2_reagent->amino_taa final_product Target Derivative (Amide, Urea, etc.) amino_taa->final_product step3_reagent R-X (Acyl chloride, Isocyanate, etc.) step3_reagent->final_product

Caption: Key synthetic pathway to TAA-7-amine derivatives.

Protocol: Synthesis of 1,3,5-Triazaadamantan-7-amine

This protocol details the synthesis of the foundational amine scaffold.

Part A: Synthesis of 7-Nitro-1,3,5-triazaadamantane [2]

  • Materials:

    • Nitromethane (CH₃NO₂)

    • Hexamethylenetetramine (C₆H₁₂N₄)

    • Glacial Acetic Acid (CH₃COOH)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heat source

    • Filtration apparatus (Büchner funnel)

  • Procedure:

    • In a round-bottom flask, suspend hexamethylenetetramine in glacial acetic acid.

    • Add nitromethane to the suspension dropwise while stirring.

    • Heat the mixture to reflux for 2-3 hours. The solution should become homogeneous.

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce precipitation.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the crude product with cold ethanol to remove impurities.

    • Dry the product, 7-nitro-1,3,5-triazaadamantane, under vacuum.

  • Expert Insight: The use of glacial acetic acid as both a solvent and a catalyst is critical for the condensation reaction.[2] Controlling the rate of nitromethane addition is important to manage the exothermic nature of the initial reaction.

Part B: Reduction to 1,3,5-Triazaadamantan-7-amine

  • Materials:

    • 7-Nitro-1,3,5-triazaadamantane

    • Raney Nickel (catalyst) or Tin(II) chloride (SnCl₂) in HCl

    • Methanol or Ethanol (solvent)

    • Hydrogenation apparatus or round-bottom flask for chemical reduction

    • Sodium hydroxide (NaOH) solution for neutralization

    • Dichloromethane or Ethyl Acetate (for extraction)

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro-TAA in methanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude amine.

    • Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain pure 1,3,5-triazaadamantan-7-amine.[5]

  • Trustworthiness Check: The complete disappearance of the starting material (nitro-TAA) should be confirmed before workup. The final product's identity and purity should be validated using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

In Vitro Anticancer Evaluation

Once a library of derivatives is synthesized, a systematic in vitro evaluation is required to identify promising compounds. The primary goal is to determine the concentration-dependent cytotoxicity against a panel of cancer cell lines.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9][10]

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231 breast, A2780 ovarian, U87 glioblastoma) and a non-cancerous control cell line (e.g., MRC-5 fibroblasts).[3][6]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Synthesized TAA derivatives dissolved in DMSO (stock solutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader (absorbance at ~570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the TAA derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against the logarithm of compound concentration.

    • Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

Summarizing cytotoxicity data in a table allows for rapid comparison and identification of lead compounds.

Compound IDModification at C7-AmineCancer Cell LineIC₅₀ (µM)Selectivity Index (SI)*Reference
Cisplatin (Reference Drug)A2780 (Ovarian)~11.5~1.0[3]
Complex 4a Pd(II)-butadienyl ligandA2780 (Ovarian)0.12>138[3]
Complex 14b Pd(0)-alkene ligandU87 (Glioblastoma)0.28>595[3][6]
Compound 4f Substituted triazineMDA-MB-231 (Breast)6.25>5.6[8]
Compound 4k Substituted triazineMDA-MB-231 (Breast)8.18>4.3[8]

*Selectivity Index (SI) is often calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. Higher values indicate greater selectivity for cancer cells.

Elucidation of Mechanism of Action (MoA)

Derivatives showing potent and selective activity must be investigated further to understand how they induce cancer cell death. Common anticancer mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

Proposed Apoptotic Pathway

Many cytotoxic agents ultimately converge on the activation of the caspase cascade, leading to apoptosis. TAA derivatives may trigger this pathway through intrinsic (mitochondrial) or extrinsic (death receptor) signaling.

G cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase TAA_Deriv TAA Derivative Bax Bax/Bak Activation TAA_Deriv->Bax Cellular Stress Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome (Apaf-1, Casp-9) CytoC->Apaf1 Casp3 Caspase-3 Activation Apaf1->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by TAA derivatives.

Experimental Protocols for MoA Studies
  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cells with the TAA derivative at its IC₅₀ concentration for 24-48 hours.

    • Harvest, wash, and fix the cells (e.g., with 70% cold ethanol).

    • Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI) in the presence of RNase A.

    • Analyze the DNA content of individual cells using a flow cytometer.

    • Rationale: An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound interferes with cell cycle progression at that checkpoint.[1]

  • Apoptosis Detection (Annexin V/PI Staining):

    • Treat cells with the compound for a relevant time period (e.g., 24 hours).

    • Harvest the cells, including any floating cells in the medium.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze by flow cytometry immediately.

    • Rationale: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic sign), while PI enters cells with compromised membranes (late apoptotic/necrotic cells). This dual staining allows for the quantification of different cell populations.

References

  • Influence of the charge of 1,3,5-triaza-7-phosphaadamantane-based ligands on the anticancer activity of organopalladium complexes. RSC Publishing.
  • Influence of the charge of 1,3,5-triaza-7-phosphaadamantane-based ligands on the anticancer activity of organopalladium complexes. PMC - PubMed Central.
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Semantic Scholar.
  • Synthesis of Gold(I) Derivatives Bearing Alkylated 1,3,5-Triaza-7-phosphaadamantane as Selective Anticancer Metallodrugs.
  • Structure-activity relationship study of 7 (a-o) as anticancer.
  • 1,3,5-Triaza-7-phosphaadamantane and Cyclohexyl Groups Impart to Di-Iron(I) Complex Aqueous Solubility and Stability, and Prominent Anticancer Activity in Cellular and Animal Models. PubMed.
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
  • In vitro anticancer screening data.
  • Design, Synthesis, and Anticancer Activity of 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-Substituted Thiourea Derivatives as CDK9 Inhibitors. researchopenworld.com.
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC - NIH.
  • 1,3,5-Triaza-adamantan-7-amine. PubMed.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • (PDF) 1,3,5-Triazaadamantan-7-amine.

Sources

Functionalization of the 1,3,5-Triazaadamantane Core: A Protocol for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the chemical modification of the 1,3,5-triazaadamantane scaffold. This unique, rigid, and nitrogen-rich core is a compelling building block in medicinal chemistry and materials science, offering a three-dimensional framework for the precise spatial arrangement of functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecular architecture.

Introduction: The Strategic Advantage of the 1,3,5-Triazaadamantane Scaffold

The 1,3,5-triazaadamantane core is a saturated heterocycle with a cage-like structure analogous to adamantane, where three methylene bridges are replaced by nitrogen atoms. This substitution imparts several advantageous properties, including increased water solubility and the introduction of basic centers, which can be crucial for biological activity and material properties.[1][2] The rigid nature of the scaffold provides a fixed orientation for appended functional groups, a desirable trait in rational drug design for optimizing interactions with biological targets.[3]

Functionalized 1,3,5-triazaadamantane derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, and antitumor properties.[1][2][4] Furthermore, their unique architecture has been exploited in the development of degradable polymers, dendrimers for drug delivery, and as ligands for catalysis.[5][6][7][8][9] This guide will detail two primary strategies for the functionalization of this core: direct modification of the nitrogen atoms and functionalization of the carbon backbone via a versatile nitro-substituted intermediate.

Synthesis of the 1,3,5-Triazaadamantane Core

A common and efficient route to the 1,3,5-triazaadamantane skeleton involves the condensation of a triamine with a suitable carbonyl compound.[1][4] A particularly useful starting point for further functionalization is the synthesis of 7-nitro-1,3,5-triazaadamantane, which provides a handle for a wide range of chemical transformations at the C7 position.

Protocol 2.1: Synthesis of 7-Nitro-1,3,5-triazaadamantane

This protocol is based on the condensation of nitromethane with hexamethylenetetramine (urotropine) in the presence of acetic acid.[1][4] The reaction proceeds through a series of Mannich-type reactions.[1][4]

Materials:

  • Nitromethane

  • Hexamethylenetetramine

  • Glacial Acetic Acid

  • Ethanol

  • Diethyl Ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve hexamethylenetetramine in glacial acetic acid.

  • Slowly add nitromethane to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for the specified time (typically several hours, monitor by TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water, followed by a small amount of cold ethanol and then diethyl ether to facilitate drying.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 7-nitro-1,3,5-triazaadamantane.

Causality: The acidic medium protonates the nitrogen atoms of hexamethylenetetramine, facilitating its decomposition to formaldehyde and ammonia in situ. These then react with nitromethane in a series of Mannich reactions to build the triazaadamantane cage.[1][4]

C-Functionalization via 7-Nitro-1,3,5-triazaadamantane

The nitro group at the C7 position is a versatile functional handle that can be transformed into a variety of other groups, most notably an amine.

Protocol 3.1: Reduction of 7-Nitro-1,3,5-triazaadamantane to 7-Amino-1,3,5-triazaadamantane

The reduction of the nitro group to an amine is a key transformation, opening up a plethora of subsequent functionalization possibilities via amine chemistry.[1][10]

Materials:

  • 7-Nitro-1,3,5-triazaadamantane

  • Raney Nickel (or other suitable reducing agent like SnCl₂ or catalytic hydrogenation setup)

  • Methanol or Ethanol

  • Hydrazine hydrate (if using Raney Nickel)

  • Celite®

  • Rotary evaporator

Procedure:

  • Suspend 7-nitro-1,3,5-triazaadamantane in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere (e.g., nitrogen or argon). Caution: Raney Nickel is pyrophoric.

  • Slowly add hydrazine hydrate dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 7-amino-1,3,5-triazaadamantane can be purified by crystallization or column chromatography.

Causality: Raney Nickel is a highly active catalyst for the reduction of nitro groups in the presence of a hydrogen source like hydrazine hydrate or molecular hydrogen. The large surface area of the catalyst facilitates the hydrogenation process.

The resulting 7-amino-1,3,5-triazaadamantane can be further functionalized using standard amine chemistry, such as acylation, alkylation, sulfonylation, or reaction with isocyanates to form ureas.[10]

C_Functionalization_Workflow start 7-Nitro-1,3,5-triazaadamantane amine 7-Amino-1,3,5-triazaadamantane start->amine Reduction (e.g., Raney Ni, H₂) amide Amides amine->amide Acylation (Acyl chloride, Anhydride) sulfonamide Sulfonamides amine->sulfonamide Sulfonylation (Sulfonyl chloride) urea Ureas amine->urea Reaction with Isocyanate alkylamine N-Alkylated Amines amine->alkylamine Reductive Amination or Alkylation N_Functionalization_Workflow taa 1,3,5-Triazaadamantane Core quaternary_salt Quaternary Ammonium Salt taa->quaternary_salt alkyl_halide Alkyl Halide (R-X) alkyl_halide->quaternary_salt SN2 Reaction

Caption: N-Functionalization workflow of the 1,3,5-triazaadamantane core.

Characterization of Functionalized 1,3,5-Triazaadamantanes

Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic and analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of functional group incorporation.Appearance of new signals corresponding to the introduced functional groups (e.g., aromatic protons, alkyl chain protons). Changes in the chemical shifts of the triazaadamantane core protons.
¹³C NMR Confirmation of the carbon skeleton and the presence of new carbon atoms.Appearance of new carbon signals from the appended functional groups.
Mass Spectrometry (MS) Determination of the molecular weight of the product.Observation of the molecular ion peak corresponding to the expected mass of the functionalized derivative.
Infrared (IR) Spectroscopy Identification of key functional groups.Appearance of characteristic stretching frequencies (e.g., C=O for amides, S=O for sulfonamides, N-H for amines).
Elemental Analysis Determination of the elemental composition and confirmation of purity.The experimentally determined percentages of C, H, and N should match the calculated values for the desired compound.

Conclusion and Future Perspectives

The 1,3,5-triazaadamantane scaffold offers a robust and versatile platform for the development of novel molecules with tailored properties. The protocols outlined in this guide provide a solid foundation for the synthesis and functionalization of this important heterocyclic core. By leveraging the distinct reactivity of the carbon and nitrogen atoms within the cage structure, researchers can access a wide array of derivatives for applications spanning from drug discovery to materials science. The continued exploration of new synthetic methodologies and the biological evaluation of novel 1,3,5-triazaadamantane derivatives will undoubtedly lead to exciting advancements in these fields.

References

  • Kulakov, I. V., & Fisyuk, A. S. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133-1154. [Link]

  • Suslov, E. V., Ponomarev, K. Y., Volcho, K. P., & Salakhutdinov, N. F. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133-1154. [Link]

  • Gomes, C. S. B., de Souza, R. M., & Guedes, G. P. (2018). Synthesis of a Novel Series of Cu(I) Complexes Bearing Alkylated 1,3,5-Triaza-7-phosphaadamantane as Homogeneous and Carbon-Supported Catalysts for the Synthesis of 1- and 2-Substituted-1,2,3-triazoles. Molecules, 23(10), 2633. [Link]

  • Al-Masry, M. A., & Al-Andis, N. M. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Bioinorganic Chemistry and Applications, 2023, 1-12. [Link]

  • Suslov, E. V., Ponomarev, K. Y., Volcho, K. P., & Salakhutdinov, N. F. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. ResearchGate. [Link]

  • Atrián-Blasco, E., Miraballes-García, M., & Cerrada, E. (2018). Synthesis of Gold(I) Derivatives Bearing Alkylated 1,3,5-Triaza-7-phosphaadamantane as Selective Anticancer Metallodrugs. Inorganica Chimica Acta, 472, 214-224. [Link]

  • Rossin, A., & Peruzzini, M. (2020). Insights into the κ-P,N Coordination of 1,3,5-Triaza-7-phosphaadamantane and Derivatives. Inorganics, 8(11), 61. [Link]

  • O'Loughlin, C., & Kara, H. (2017). Functionalized 1,3,5-Triaza-7-phosphaadamantane Ligands and Their CuI/CuII and ZnII Metal Complexes: Synthesis and Characterization. University of Limerick Institutional Repository. [Link]

  • Kohman, R. E. (2009). Synthesis and application of biomaterials containing the 1,3,5-triazaadamantane moiety or functionalized alginate. ORKG Ask. [Link]

  • Gabel, N. W. (1968). 7-Nitro-1,3,5-triazaadamantane and derivatives. Reactions of azaadamantanes with anhydrides. The Journal of Organic Chemistry, 33(7), 2801-2804. [Link]

  • Balija, A. M., & Zimmerman, S. C. (2008). Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks. Angewandte Chemie International Edition, 47(42), 8072-8074. [Link]

  • Al-Masry, M. A., & Al-Andis, N. M. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. ResearchGate. [Link]

  • Ramoroka, M. E., & Guzei, I. A. (2022). Mononuclear Mn complexes featuring N,S-/N,N-donor and 1,3,5-triaza-7-phosphaadamantane ligands: synthesis and electrocatalytic properties. New Journal of Chemistry, 46(12), 5621-5632. [Link]

  • Gabel, N. W. (1968). 7-Nitro-1,3,5-triazaadamantane and derivatives. Reactions of azaadamantanes with anhydrides. The Journal of Organic Chemistry, 33(7), 2801-2804. [Link]

  • Balija, A. M., & Zimmerman, S. C. (2008). Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks. Angewandte Chemie International Edition, 47(42), 8072-8074. [Link]

  • Kohman, R. E. (2010). Synthesis and application of biomaterials containing the 1,3,5-triazaadamantane moiety or functionalized alginate. IDEALS. [Link]

  • Sasaki, T., & Eguchi, S. (1999). 1-Azaadamantanes: pharmacological applications and synthetic approaches. Current Organic Chemistry, 3(4), 369-384. [Link]

Sources

Application Notes & Protocols: 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine as a High-Performance Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced polymer chemistry.

Abstract

This document provides a comprehensive technical guide on the application of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, a polycyclic amine with a rigid adamantane-like cage structure, as a curing agent for epoxy resins. The unique molecular architecture of this compound imparts exceptional thermal stability, mechanical strength, and chemical resistance to cured epoxy systems. These application notes detail the underlying curing mechanisms, provide step-by-step experimental protocols for formulation and characterization, and present expected performance data. The information herein is intended to enable researchers and professionals to leverage the high-performance attributes of this curing agent in demanding applications.

Introduction: The Strategic Advantage of a Cage-Like Hardener

The performance of an epoxy thermoset is fundamentally dictated by the molecular structure of its constituent resin and curing agent. While standard aliphatic and aromatic amines are widely used, there is a growing demand for materials with superior performance under extreme conditions. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine, with its defining tricyclic cage structure, offers a significant advancement in epoxy curing technology.

The adamantane-like core of this molecule introduces a high degree of rigidity and steric hindrance into the polymer network. This structural feature is directly responsible for enhancing the thermal and mechanical properties of the resulting cured epoxy. Derivatives of adamantane are known to improve heat and humidity resistance, dielectric properties, and overall durability of epoxy resins. This guide will explore the practical application of this advanced curing agent.

Curing Mechanism: From Liquid Resin to High-Performance Thermoset

The curing of epoxy resins with 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine proceeds primarily through the nucleophilic addition of the primary amine group to the epoxide (oxirane) ring of the epoxy resin.[1]

The reaction can be summarized in the following key stages:

  • Primary Amine Reaction: The active hydrogens on the primary amine group initiate a ring-opening reaction with the epoxy groups, forming a secondary amine and a hydroxyl group.

  • Secondary Amine Reaction: The newly formed secondary amine possesses an active hydrogen and can react with another epoxy group, creating a tertiary amine and another hydroxyl group. This step is crucial for the development of a cross-linked network.

  • Network Formation: The trifunctional nature of the curing agent (one primary amine with two active hydrogens, and the potential for the secondary amine to react) allows for the formation of a dense, three-dimensional polymer network.

The rigid adamantane-like cage of the curing agent acts as a robust junction point in this network, restricting segmental motion and thereby enhancing the glass transition temperature (Tg) and mechanical strength of the cured material.

Figure 1: Conceptual workflow of the epoxy curing process.

Experimental Protocols

Materials and Equipment
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 182-192 g/eq.

  • Curing Agent: 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine (Molecular Weight: 154.21 g/mol ).

  • Solvent (Optional): Acetone or methyl ethyl ketone (MEK) for viscosity reduction.

  • Equipment:

    • Analytical balance

    • Mechanical stirrer or planetary mixer

    • Vacuum oven

    • Molds (e.g., silicone or aluminum)

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Dynamic Mechanical Analyzer (DMA)

Calculation of Stoichiometric Mix Ratio

The optimal performance of an epoxy system is typically achieved at a stoichiometric ratio of epoxy groups to active amine hydrogens.[1]

The Amine Hydrogen Equivalent Weight (AHEW) of the curing agent is calculated as:

AHEW = Molecular Weight / Number of Active Hydrogens

For 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, the primary amine group has two active hydrogens. Therefore:

AHEW = 154.21 g/mol / 2 = 77.1 g/eq

The required amount of curing agent per 100 parts of epoxy resin (phr) is calculated as:

phr = (AHEW / EEW) * 100

For a typical DGEBA resin with an EEW of 188 g/eq:

phr = (77.1 / 188) * 100 ≈ 41 parts per hundred resin

Formulation and Curing Protocol
  • Preparation: Preheat the epoxy resin to 60-80 °C to reduce its viscosity.

  • Mixing: Accurately weigh the epoxy resin and the calculated amount of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine. Add the curing agent to the preheated resin and mix thoroughly for 10-15 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 80 °C for 15-20 minutes to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into preheated molds.

  • Curing Schedule: Transfer the molds to a programmable oven and apply the following curing schedule:

    • Initial Cure: 120 °C for 2 hours.

    • Post-Cure: 150 °C for 2 hours.

    • Final Post-Cure: 180 °C for 1 hour.

    • Allow the samples to cool slowly to room temperature inside the oven.

Curing_Protocol Start Start Preheat_Resin Preheat Epoxy Resin (60-80 °C) Start->Preheat_Resin Weigh_Components Weigh Resin and Curing Agent Preheat_Resin->Weigh_Components Mix Thorough Mixing (10-15 min) Weigh_Components->Mix Degas Vacuum Degassing (80 °C, 15-20 min) Mix->Degas Cast Cast into Molds Degas->Cast Cure Curing Schedule: - 120 °C for 2h - 150 °C for 2h - 180 °C for 1h Cast->Cure Cool Slow Cooling to RT Cure->Cool End End Cool->End

Figure 2: Step-by-step experimental workflow for curing epoxy resin.

Expected Performance and Characterization

The incorporation of the rigid, cage-like structure of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine is expected to yield significant improvements in the thermomechanical properties of the cured epoxy resin.

PropertyExpected Value RangeCharacterization Method
Glass Transition Temp. (Tg)150 - 190 °CDSC, DMA
Tensile Strength80 - 110 MPaUniversal Testing Machine
Tensile Modulus3.0 - 4.5 GPaUniversal Testing Machine
Decomposition Temp. (T5%)> 350 °CTGA
Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured material. A high Tg is indicative of a highly cross-linked and thermally stable network.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. This analysis provides information on the thermal stability and decomposition temperature of the cured epoxy.

Mechanical Testing

Standard tensile testing should be performed to determine the tensile strength, modulus, and elongation at break of the cured material. The rigid nature of the curing agent is expected to lead to a high modulus and tensile strength.

Safety and Handling

  • 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine is harmful if swallowed and can cause skin and eye irritation.[2]

  • Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[3][4]

Conclusion

1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine serves as a high-performance curing agent for epoxy resins, offering the potential for creating materials with exceptional thermal and mechanical properties. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to explore the use of this novel hardener in advanced applications where durability and performance are paramount.

References

  • Three Bond. (1990). Curing Agents for Epoxy Resin. Three Bond Technical News.
  • Air Products and Chemicals, Inc. (2006).
  • PubChem. 1,3,5-Triazatricyclo[3.3.1.1,3,7]decan-7-amine. National Center for Biotechnology Information. [Link]

  • FORCE Technology. (n.d.). How you can optimise the curing process for epoxy. [Link]

  • PubChem. 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, compd. with 2-(chloromethyl)oxirane (1:?). National Center for Biotechnology Information. [Link]

Sources

High-Yield Synthesis of 7-Amino-1,3,5-Triazaadamantane: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Amino-1,3,5-Triazaadamantane in Modern Research

7-Amino-1,3,5-triazaadamantane is a unique, rigid, cage-like molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its constrained three-dimensional structure provides a robust scaffold for the development of novel therapeutic agents and specialized polymers. Derivatives of 7-amino-1,3,5-triazaadamantane have demonstrated notable biological activities, including antiviral and antiproliferative properties, making this compound a valuable building block for drug discovery and development professionals.[1] For instance, certain derivatives have shown activity against various viruses, including the Newcastle disease virus.[1][2] This guide provides a comprehensive, field-proven protocol for the high-yield synthesis, purification, and characterization of 7-amino-1,3,5-triazaadamantane for research applications.

Synthetic Strategy: A Two-Step Approach to a High-Purity Product

The most reliable and scalable synthesis of 7-amino-1,3,5-triazaadamantane is a two-step process. This method is advantageous due to the ready availability and low cost of the starting materials, as well as the straightforward nature of the reactions.

The overall synthetic pathway is as follows:

  • Nitration: Hexamethylenetetramine (also known as methenamine or urotropine) is condensed with nitromethane in the presence of an acid catalyst to yield 7-nitro-1,3,5-triazaadamantane.

  • Reduction: The nitro group of 7-nitro-1,3,5-triazaadamantane is then reduced to a primary amine, yielding the target compound, 7-amino-1,3,5-triazaadamantane.

This approach consistently produces a high-purity product with excellent yields, making it ideal for laboratory-scale research and potential scale-up.

Visualizing the Synthesis Workflow

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Purification Hexamethylenetetramine Hexamethylenetetramine Nitration_Reaction Condensation Reaction Hexamethylenetetramine->Nitration_Reaction Nitromethane Nitromethane Nitromethane->Nitration_Reaction 7_Nitro_1_3_5_triazaadamantane 7_Nitro_1_3_5_triazaadamantane Nitration_Reaction->7_Nitro_1_3_5_triazaadamantane Reduction_Reaction Catalytic Hydrogenation 7_Nitro_1_3_5_triazaadamantane->Reduction_Reaction Crude_Product Crude 7-Amino-1,3,5- triazaadamantane Reduction_Reaction->Crude_Product Purification_Step Recrystallization from Ethanol Crude_Product->Purification_Step Final_Product High-Purity 7-Amino-1,3,5- triazaadamantane Purification_Step->Final_Product

Caption: A flowchart illustrating the two-step synthesis and purification process for 7-amino-1,3,5-triazaadamantane.

Detailed Experimental Protocols

Part 1: Synthesis of 7-Nitro-1,3,5-triazaadamantane

This protocol is adapted from a known high-yield process.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Hexamethylenetetramine140.1970.0 g0.50
Nitromethane61.0430.5 g0.50
Glacial Acetic Acid60.0530.0 g0.50
Absolute Ethanol46.07250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexamethylenetetramine (70.0 g, 0.50 mol), nitromethane (30.5 g, 0.50 mol), glacial acetic acid (30.0 g, 0.50 mol), and absolute ethanol (250 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. Maintain a gentle reflux for 20 hours.

  • After 20 hours, remove the heat source and allow the mixture to cool slowly to room temperature.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation of the product.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: Approximately 67 g (72% of theoretical yield).[3]

Part 2: Reduction of 7-Nitro-1,3,5-triazaadamantane to 7-Amino-1,3,5-triazaadamantane

This step involves the catalytic hydrogenation of the nitro group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Nitro-1,3,5-triazaadamantane184.1850.0 g0.27
10% Palladium on Carbon (Pd/C)-2.5 g-
Methanol32.04500 mL-
Hydrogen Gas (H₂)2.02--

Procedure:

  • In a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator), suspend 7-nitro-1,3,5-triazaadamantane (50.0 g, 0.27 mol) and 10% Pd/C (2.5 g, 5% by weight) in methanol (500 mL).

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi (approximately 3.4 atm).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 50 mL) to recover any adsorbed product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The result is the crude 7-amino-1,3,5-triazaadamantane.

Part 3: Purification by Recrystallization

High-purity 7-amino-1,3,5-triazaadamantane can be obtained by recrystallization from ethanol.[4]

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in a refrigerator at 4 °C for several hours or overnight.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Expected Yield: Approximately 38 g (91% yield from the reduction step).

Characterization of 7-Amino-1,3,5-Triazaadamantane

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point 208-210 °C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.4 (s, 6H, N-CH₂-N), ~3.8 (s, 6H, C-CH₂-N), ~1.5 (s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~74 (N-CH₂-N), ~48 (C-CH₂-N), ~35 (quaternary C)
FT-IR (KBr, cm⁻¹)~3300-3400 (N-H stretch), ~2800-3000 (C-H stretch), ~1600 (N-H bend)
Mass Spectrometry (ESI+) m/z: 155.13 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Safety and Handling Precautions

  • Hexamethylenetetramine: Flammable solid that may cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust.[5][6][7]

  • Nitromethane: Flammable liquid and vapor. Harmful if swallowed or inhaled, and suspected of causing cancer.[8][9] All manipulations should be carried out in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). It should only be performed by trained personnel in an appropriate high-pressure apparatus.

Mechanism of the Delépine Reaction: An Alternative Perspective

While the nitration-reduction pathway is recommended for its high yield and reliability, it is valuable for researchers to be aware of alternative synthetic routes. The Delépine reaction provides a classic method for the synthesis of primary amines from alkyl halides using hexamethylenetetramine.

Delepine_Reaction Delépine Reaction Mechanism Alkyl_Halide R-X (Alkyl Halide) Quaternary_Salt Quaternary Ammonium Salt Alkyl_Halide->Quaternary_Salt SN2 Reaction Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->Quaternary_Salt Acid_Hydrolysis Acid Hydrolysis (e.g., ethanolic HCl) Quaternary_Salt->Acid_Hydrolysis Primary_Amine R-NH₂ (Primary Amine) Acid_Hydrolysis->Primary_Amine Byproducts Formaldehyde + Ammonium Chloride Acid_Hydrolysis->Byproducts

Caption: A simplified diagram of the Delépine reaction for primary amine synthesis.

The reaction proceeds via an Sₙ2 reaction of an alkyl halide with hexamethylenetetramine to form a quaternary ammonium salt. This salt is then hydrolyzed with acid to yield the primary amine, along with formaldehyde and ammonium chloride as byproducts. While elegant, this method's success for 7-amino-1,3,5-triazaadamantane would depend on the efficient synthesis of a suitable 7-halo-1,3,5-triazaadamantane precursor.

Conclusion

The protocol detailed in this guide provides a reliable and high-yield pathway for the synthesis of 7-amino-1,3,5-triazaadamantane, a crucial building block for research in drug discovery and materials science. By following these validated steps and adhering to the outlined safety precautions, researchers can confidently produce this valuable compound in high purity for their scientific endeavors.

References

  • Thomson, J., Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637. [Link]

  • Galochkina, A. V., et al. (2022). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 48(1), 1-21. [Link]

  • New Journal of Chemistry. (2021). Mononuclear Mn complexes featuring N,S-/N,N-donor and 1,3,5-triaza-7-phosphaadamantane ligands: synthesis and electrocatalytic properties. New Journal of Chemistry, 45(3), 1436-1446. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hexamethylene tetramine. Retrieved from [Link]

  • Zhang, Y.-M., et al. (2011). 1,3,5,7-Tetrabromoadamantane. Acta Crystallographica Section E: Structure Reports Online, 67(1), o286. [Link]

  • Organic Chemistry Portal. (n.d.). Delepine Reaction. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hexamethylenetetramine. Retrieved from [Link]

  • Morozova, E. A., et al. (2022). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 48(1), 1-21. [Link]

  • Al-Masoudi, N. A., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Molecules, 28(22), 7654. [Link]

  • Pop, F., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6539. [Link]

  • Zhang, Y.-M., et al. (2011). 1,3,5,7-Tetrabromoadamantane. Acta Crystallographica Section E: Structure Reports Online, 67(1), o286. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane. Retrieved from [Link]

  • Luer, W., & Krimm, H. (1981). U.S. Patent No. 4,267,322. Washington, DC: U.S.
  • ResearchGate. (n.d.). Synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane based water-soluble ligands. Retrieved from [Link]

  • da Silva, A. G., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • PENTA. (2025). Safety Data Sheet: Nitromethane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Retrieved from [Link]

  • Dračínský, M., Hurtado, C. S., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[6]uril. Supporting Information. [Link]

  • Pehk, T., et al. (1973). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 5(11), 521-524. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Triazaadamantan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-Triazaadamantan-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yield of this versatile amine.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of 1,3,5-Triazaadamantan-7-amine.

Issue 1: Low Yield in the Delépine Reaction

Question: We are experiencing significantly lower than expected yields for the synthesis of 1,3,5-Triazaadamantan-7-amine using the Delépine reaction with 7-halo-1,3,5-triazaadamantane and hexamethylenetetramine. What are the potential causes and how can we improve the yield?

Answer: Low yields in the Delépine reaction for this specific synthesis can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Quaternary Salt Formation: The first step of the Delépine reaction is the formation of a quaternary ammonium salt by reacting the alkyl halide with hexamethylenetetramine.[1][2] If this reaction is incomplete, the overall yield will be compromised.

    • Troubleshooting:

      • Solvent Choice: While chloroform is traditionally used, it is toxic.[1] Consider exploring alternative, greener solvents like dimethyl carbonate (DMC), which has been shown to be effective.[3] The solubility of the starting materials and the precipitation of the quaternary salt are crucial for driving the reaction to completion.

      • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the precipitation of the quaternary salt as an indicator of reaction progress. Gentle heating might be necessary, but excessive heat can lead to side reactions.

      • Purity of Starting Materials: Ensure your 7-halo-1,3,5-triazaadamantane and hexamethylenetetramine are pure and dry. Moisture can interfere with the reaction.

  • Inefficient Hydrolysis of the Quaternary Salt: The second step is the acidic hydrolysis of the quaternary ammonium salt to yield the primary amine.[1] Incomplete or improper hydrolysis will directly impact your final yield.

    • Troubleshooting:

      • Acid Concentration: Use a sufficiently concentrated acid, typically ethanolic hydrochloric acid, to ensure complete hydrolysis.[1]

      • Hydrolysis Conditions: Refluxing the quaternary salt in the acidic solution is a standard procedure.[1] Ensure the reflux is maintained for an adequate period to drive the hydrolysis to completion.

      • Work-up Procedure: After hydrolysis, the product is typically isolated by basification to precipitate the free amine. Careful pH adjustment is critical to maximize precipitation and avoid product loss.

  • Side Reactions: The Sommelet reaction is a potential side reaction during the hydrolysis step, which can lead to the formation of an aldehyde instead of the desired amine, thus reducing the yield.[1]

    • Troubleshooting:

      • Careful Control of Hydrolysis Conditions: The conditions for hydrolysis should be carefully controlled to favor the formation of the amine. While the exact conditions to suppress the Sommelet reaction can be substrate-dependent, using a well-established protocol and monitoring the reaction closely is key.

Issue 2: Formation of Impurities During Synthesis via Nitro Reduction

Question: We are synthesizing 1,3,5-Triazaadamantan-7-amine by the reduction of 7-nitro-1,3,5-triazaadamantane. While the yield is generally good, we are observing significant impurities in our final product. How can we improve the purity?

Answer: The synthesis of 1,3,5-Triazaadamantan-7-amine via the hydrogenation of 7-nitro-1,3,5-triazaadamantane is known for producing a high-purity product.[4] If you are facing purity issues, the problem likely lies in the synthesis of the nitro precursor or the reduction step itself.

  • Purity of 7-Nitro-1,3,5-triazaadamantane: The purity of your starting nitro compound is paramount.

    • Troubleshooting:

      • Optimized Synthesis of the Nitro Precursor: A known method for synthesizing 7-nitro-1,3,5-triazaadamantane with high yield and purity involves reacting hexamethylenetetramine with nitromethane.[4] This process is reported to yield yellowish crystals that can often be used in the subsequent hydrogenation step without extensive purification.[4]

      • Purification of the Nitro Compound: If you suspect impurities in your nitro compound, consider recrystallization to improve its purity before proceeding with the reduction.

  • Incomplete Reduction: The reduction of the nitro group to an amine needs to be complete.

    • Troubleshooting:

      • Choice of Reducing Agent and Catalyst: Catalytic hydrogenation (e.g., using H₂ gas with a suitable catalyst like Pd/C or PtO₂) is a common and effective method. Ensure the catalyst is active and used in the appropriate amount.

      • Reaction Conditions: Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the starting material. Adjust reaction time and hydrogen pressure as needed.

  • Work-up and Purification: The final isolation and purification steps are critical for obtaining a pure product.

    • Troubleshooting:

      • Filtration and Washing: After the reduction, the catalyst must be carefully removed by filtration. Thoroughly wash the filtered catalyst with a suitable solvent to recover any adsorbed product.

      • Crystallization: The crude product can be purified by crystallization from an appropriate solvent system to remove any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Delépine reaction for this synthesis?

A1: The Delépine reaction is a two-step process for the synthesis of primary amines from alkyl halides.[1][2]

  • Quaternary Salt Formation: The reaction begins with the SN2 reaction of the alkyl halide (in this case, 7-halo-1,3,5-triazaadamantane) with hexamethylenetetramine. The lone pair of electrons on one of the nitrogen atoms of hexamethylenetetramine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium salt.[2] This salt often precipitates from the reaction mixture, which helps to drive the reaction forward.[2]

  • Acid Hydrolysis: The formed quaternary ammonium salt is then hydrolyzed with a strong acid, typically in an alcoholic solvent.[1] The acid breaks down the hexamethylenetetramine cage, liberating the primary amine, formaldehyde (which may form an acetal with the alcohol solvent), and ammonium chloride.[1]

Q2: Are there more sustainable alternatives to the traditional Delépine reaction conditions?

A2: Yes, there is ongoing research to make the Delépine reaction more environmentally friendly.[3] A significant drawback of the traditional method is the use of hazardous solvents like chloroform.[1] Studies have shown that dimethyl carbonate (DMC) can be a viable and greener alternative solvent for the first step of the reaction.[3] Additionally, optimizing reaction conditions to improve atom economy and reduce waste generation are key areas of focus.

Q3: What are the key safety precautions to consider during the synthesis of 1,3,5-Triazaadamantan-7-amine?

A3: As with any chemical synthesis, it is crucial to follow strict safety protocols. Specific hazards to be aware of in these syntheses include:

  • Handling of Reagents:

    • Alkyl Halides: These can be lachrymatory and irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Hexamethylenetetramine: While generally considered low toxicity, it can be a skin and respiratory irritant. Avoid inhaling the dust.

    • Nitromethane: This is a flammable and toxic compound. Handle with care in a fume hood.

    • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with appropriate care and PPE.

  • Reaction Hazards:

    • Exothermic Reactions: Some steps, like the formation of the nitro compound, can be exothermic.[4] Monitor the reaction temperature and have a cooling bath ready if necessary.

    • Formation of Formaldehyde: The hydrolysis step of the Delépine reaction produces formaldehyde, which is a known carcinogen.[1] All work involving this step should be conducted in a well-ventilated fume hood.

  • General Laboratory Safety: Always wear appropriate PPE, work in a well-ventilated area, and have access to safety equipment such as a safety shower and eyewash station.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Triazaadamantan-7-amine via the Delépine Reaction (Optimized)

This protocol is a general guideline and may require optimization based on your specific starting materials and equipment.

Step 1: Formation of the Quaternary Ammonium Salt

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-halo-1,3,5-triazaadamantane (1 equivalent) in a suitable solvent (e.g., dimethyl carbonate).

  • Add hexamethylenetetramine (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction for the formation of a white precipitate (the quaternary ammonium salt).

  • Once the reaction is complete, cool the mixture and collect the precipitate by filtration.

  • Wash the precipitate with a small amount of cold solvent and dry it under vacuum.

Step 2: Acid Hydrolysis

  • Suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).

  • Heat the mixture to reflux and maintain reflux for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully basify with a concentrated solution of a strong base (e.g., NaOH) to a pH of >12.

  • Collect the precipitated 1,3,5-Triazaadamantan-7-amine by filtration.

  • Wash the product with cold water and dry it under vacuum.

Protocol 2: Synthesis of 1,3,5-Triazaadamantan-7-amine via Reduction of 7-Nitro-1,3,5-triazaadamantane

Step 1: Synthesis of 7-Nitro-1,3,5-triazaadamantane

  • In a round-bottom flask, combine hexamethylenetetramine (1 equivalent) and nitromethane (1 equivalent).[4]

  • Add a suitable solvent if necessary and stir the mixture.

  • The reaction may be exothermic; control the temperature with a cooling bath if needed.[4]

  • Stir the reaction for the time specified in the literature (e.g., several hours).[4]

  • The product, 7-nitro-1,3,5-triazaadamantane, should precipitate as yellowish crystals.[4]

  • Collect the crystals by filtration, wash with water, and dry.[4]

Step 2: Reduction of 7-Nitro-1,3,5-triazaadamantane

  • In a hydrogenation vessel, dissolve 7-nitro-1,3,5-triazaadamantane in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% Pd/C or PtO₂).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 1,3,5-Triazaadamantan-7-amine.

  • If necessary, purify the product by recrystallization.

Data Presentation

Synthesis RouteKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Delépine Reaction 7-halo-1,3,5-triazaadamantane, Hexamethylenetetramine, HClModerate to GoodReadily available starting materials, selective for primary amines.[1]Use of toxic solvents (traditionally), formation of formaldehyde, potential for Sommelet side reaction.[1]
Nitro Reduction Hexamethylenetetramine, Nitromethane, H₂/CatalystGood to ExcellentHigh yield and purity of the final product.[4]Requires handling of nitromethane and hydrogenation equipment.

Visualizations

Delépine Reaction Mechanism

Delepine_Reaction cluster_step1 Step 1: Quaternary Salt Formation cluster_step2 Step 2: Acid Hydrolysis AlkylHalide 7-Halo-1,3,5-triazaadamantane QuatSalt Quaternary Ammonium Salt AlkylHalide->QuatSalt Sₙ2 Reaction Hexamine Hexamethylenetetramine Hexamine->QuatSalt QuatSalt_hydrolysis Quaternary Ammonium Salt QuatSalt->QuatSalt_hydrolysis PrimaryAmine 1,3,5-Triazaadamantan-7-amine QuatSalt_hydrolysis->PrimaryAmine H⁺, H₂O/EtOH Formaldehyde Formaldehyde QuatSalt_hydrolysis->Formaldehyde AmmoniumChloride Ammonium Chloride QuatSalt_hydrolysis->AmmoniumChloride

Caption: Workflow of the Delépine reaction for 1,3,5-Triazaadamantan-7-amine synthesis.

Nitro Reduction Synthesis Pathway

Nitro_Reduction_Pathway cluster_synthesis Synthesis of Nitro Precursor cluster_reduction Reduction Step Hexamine Hexamethylenetetramine NitroAdamantane 7-Nitro-1,3,5-triazaadamantane Hexamine->NitroAdamantane Nitromethane Nitromethane Nitromethane->NitroAdamantane NitroAdamantane_reduction 7-Nitro-1,3,5-triazaadamantane NitroAdamantane->NitroAdamantane_reduction FinalProduct 1,3,5-Triazaadamantan-7-amine NitroAdamantane_reduction->FinalProduct H₂, Catalyst (e.g., Pd/C)

Caption: Synthetic pathway via reduction of a nitro-triazaadamantane intermediate.

References

  • Synthesis of Novel Amino Derivatives of 1,3-Diaza- and 1,3,5-Triazadamantanes. (n.d.).
  • US4267322A - Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane - Google Patents. (n.d.).
  • Delépine reaction - Wikipedia. (n.d.).
  • Delépine amine synthesis - ResearchGate. (n.d.).
  • Delépine Reaction - Organic Chemistry Portal. (n.d.).
  • Assessing the Limits of Sustainability for the Delépine Reaction - ResearchGate. (n.d.).

Sources

Common side reactions in the amination of 7-nitro-1,3,5-triazaadamantane.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amination of 7-Nitro-1,3,5-Triazaadamantane

Welcome to the technical support center for the synthesis of 7-amino-1,3,5-triazaadamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the amination (via reduction) of its 7-nitro precursor. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to ensure the integrity of your synthesis.

Section 1: Understanding the Core Reaction and Key Challenges

The conversion of 7-nitro-1,3,5-triazaadamantane to its amino analogue is a critical transformation, as the resulting amine is a valuable building block in medicinal chemistry.[1][2] The most prevalent method is the reduction of the nitro group. While seemingly straightforward, the unique structure of the triazaadamantane cage presents specific challenges not typically encountered with simple aliphatic or aromatic nitro compounds.

Q1: What is the primary challenge in the amination of 7-nitro-1,3,5-triazaadamantane?

The principal challenge is preserving the structural integrity of the 1,3,5-triazaadamantane (TAA) cage. The TAA core is a type of aminal, which is known to be susceptible to hydrolysis under acidic conditions.[3][4] This instability means that many standard nitro group reduction methods, particularly those requiring strong acids, can lead to significant side reactions, primarily cage degradation.

Q2: Which reduction methods are generally recommended?

Given the acid sensitivity of the TAA cage, catalytic transfer hydrogenation or catalytic hydrogenation under neutral or mildly acidic conditions are the methods of choice.[5][6] These techniques offer high chemoselectivity for the nitro group while minimizing the risk of cage cleavage.

  • Recommended Methods:

    • Catalytic Hydrogenation (H₂, Pd/C, Raney Ni, PtO₂)

    • Catalytic Transfer Hydrogenation (e.g., Ammonium formate, Pd/C)[5]

  • Methods to Use with Caution or Avoid:

    • Metal/Acid Reductions (e.g., Fe/HCl, Sn/HCl, Zn/AcOH): These conditions are often strongly acidic and pose a high risk of inducing cage hydrolysis.[3][6]

cluster_main Amination Reaction Workflow Start 7-Nitro-1,3,5-triazaadamantane Process Reduction Start->Process Select Reagents (e.g., H₂, Pd/C) End 7-Amino-1,3,5-triazaadamantane Process->End Successful Reaction Side_Products Degradation & Byproducts Process->Side_Products Side Reactions

Caption: General workflow for the amination of 7-nitro-1,3,5-triazaadamantane.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the reaction, providing diagnostic logic and actionable solutions.

FAQ 1: The reaction is stalled or fails to proceed to completion. What are the likely causes?

A stalled reaction is typically due to catalyst deactivation or suboptimal reaction conditions.

  • Possible Cause A: Catalyst Poisoning

    • Explanation: The synthesis of the 7-nitro-1,3,5-triazaadamantane starting material from hexamethylenetetramine and nitromethane can introduce impurities.[7] These impurities, even at trace levels, can act as potent poisons for hydrogenation catalysts like palladium.

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Analyze the starting material by ¹H NMR and LC-MS.

      • Purify the Starting Material: Recrystallize the 7-nitro-1,3,5-triazaadamantane from a suitable solvent (e.g., ethanol or isopropanol) to remove potential catalyst poisons. A sharp melting point is a good indicator of purity.[7]

  • Possible Cause B: Inefficient Hydrogen Transfer

    • Explanation: Catalytic hydrogenation is a multiphasic reaction (solid catalyst, dissolved substrate, gaseous hydrogen). Efficient mass transfer is critical.

    • Troubleshooting Steps:

      • Ensure Vigorous Agitation: Use a high-speed stir bar and an appropriate stir plate to ensure the catalyst is well-suspended and gas is effectively dispersed.

      • Check Hydrogen Supply: Confirm that the hydrogen cylinder has adequate pressure and that the reaction vessel is properly sealed to maintain pressure.

      • Use Fresh Catalyst: Catalysts can lose activity over time, especially if improperly stored. Use a fresh batch of a reputable catalyst.

Start Problem: Reaction Stalled Check_SM Is Starting Material (SM) Pure? Start->Check_SM Check_Conditions Are Reaction Conditions Optimal? Check_SM->Check_Conditions Yes Purify Solution: Recrystallize SM Check_SM->Purify No Optimize Solution: - Increase Agitation - Use Fresh Catalyst - Check H₂ Pressure Check_Conditions->Optimize No cluster_hydrolysis Side Reaction: Acid-Catalyzed Cage Hydrolysis TAA_Cage 1,3,5-Triazaadamantane Core Structure Breakdown Reversible Ring Opening TAA_Cage->Breakdown H⁺, H₂O Products Tris(aminomethyl)methane + 3x Formaldehyde Breakdown->Products

Caption: The acid-catalyzed hydrolysis pathway of the TAA cage. [3]

  • Troubleshooting and Prevention:

    • Avoid Strong Acids: Do not use reduction systems like Sn/HCl or Fe/HCl. If an acidic medium is required for solubility, use a weak organic acid like acetic acid sparingly.

    • Buffer the Reaction: In some cases, adding a non-nucleophilic base can help maintain a neutral pH.

    • Prioritize Catalytic Hydrogenation: This is the most reliable method for preserving the cage. Standard conditions using Pd/C in methanol or ethanol are typically neutral and highly effective. [6]

Section 3: Recommended Experimental Protocol

This protocol for catalytic hydrogenation is designed to maximize yield and purity by mitigating the common side reactions discussed above.

Protocol: Catalytic Hydrogenation of 7-Nitro-1,3,5-triazaadamantane

  • Reagent Preparation:

    • To a high-pressure hydrogenation vessel, add 7-nitro-1,3,5-triazaadamantane (1.0 eq).

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd). Note: Ensure the catalyst is handled under an inert atmosphere if dry.

    • Add a suitable solvent (e.g., Methanol or Ethanol) to create a slurry with a concentration of approximately 0.1-0.2 M.

  • Reaction Execution:

    • Seal the vessel securely.

    • Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50-100 psi (3.4-6.8 atm).

    • Commence vigorous stirring.

    • Heat the reaction to 25-40 °C. The reaction is typically exothermic and may not require external heating once initiated.

  • Reaction Monitoring:

    • Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

    • Alternatively, periodically and carefully depressurize, take an aliquot, filter it through celite, and analyze by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up and Purification:

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

    • The resulting crude 7-amino-1,3,5-triazaadamantane can be further purified by recrystallization or column chromatography if necessary.

Table 1: Comparison of Typical Reduction Conditions

ParameterCatalytic Hydrogenation (H₂)Catalytic Transfer HydrogenationMetal/Acid Reduction
Catalyst/Reagent 10% Pd/C, Raney Ni10% Pd/C, Ammonium FormateFe, Sn, or Zn; HCl or AcOH
Pressure 50-100 psi H₂AtmosphericAtmospheric
Temperature 25-50 °C25-80 °C25-100 °C
Solvent Methanol, Ethanol, THFMethanol, EthanolWater, Ethanol, Acetic Acid
Risk of Cage Lysis Low Low to Moderate High [3]
Key Advantage Clean, high yield, scalableNo high-pressure H₂ gas neededInexpensive reagents
Primary Drawback Requires pressure equipmentCan require excess transfer agentAcid-labile substrate degradation

References

  • Balija, A. M., Kohman, R. E., & Zimmerman, S. C. (2008). Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks. Angewandte Chemie International Edition, 47(40), 7643-7646. [Link] [3][4]2. Gramenitskaya, V. N., & Artokhin, A. K. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Chemistry of Heterocyclic Compounds, 57(8), 776-799. [Link] [1][8]3. Zimmerman, S. C., et al. (2008). Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks. Angewandte Chemie, 120(40), 7759-7762. [Link]

Sources

Optimizing temperature and pressure for the synthesis of 7-amino-1,3,5-triazaadamantane.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-amino-1,3,5-triazaadamantane

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-amino-1,3,5-triazaadamantane. This guide is designed to provide in-depth, field-proven insights into the optimization and troubleshooting of this synthesis. As Senior Application Scientists, we understand that success in the lab is built on a foundation of technical accuracy and a deep understanding of reaction mechanisms. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Synthesis Overview: Plausible Synthetic Pathways

The synthesis of 7-amino-1,3,5-triazaadamantane can be approached through several routes, primarily involving the initial formation of a functionalized triazaadamantane core followed by the introduction or modification of a substituent at the C7 position. The diagram below outlines two common conceptual pathways.

Synthesis_Pathways cluster_0 Pathway A: Delépine Reaction Route cluster_1 Pathway B: Nitro-Reduction Route Start_A Functionalized Adamantane Precursor Intermediate_A 7-Halo-1,3,5-triazaadamantane Start_A->Intermediate_A Quat_Salt Quaternary Ammonium Salt Intermediate Intermediate_A->Quat_Salt SN2 Reaction HMTA Hexamethylenetetramine (Urotropine) HMTA->Quat_Salt Hydrolysis Acid Hydrolysis Quat_Salt->Hydrolysis Product_A 7-amino-1,3,5-triazaadamantane Hydrolysis->Product_A Start_B Nitromethane + Hexamethylenetetramine Intermediate_B 7-Nitro-1,3,5-triazaadamantane Start_B->Intermediate_B Condensation Reduction Catalytic Hydrogenation or Chemical Reduction Intermediate_B->Reduction Product_B 7-amino-1,3,5-triazaadamantane Reduction->Product_B

Caption: Plausible synthetic routes to 7-amino-1,3,5-triazaadamantane.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific questions and problems that may arise during the synthesis.

Part 1: Formation of the Functionalized Triazaadamantane Core

Q1: What is the most common method for synthesizing the 7-substituted-1,3,5-triazaadamantane core?

The most direct method involves the condensation of hexamethylenetetramine (also known as hexamine or urotropine) with a suitable carbon electrophile.[1] For instance, 7-nitro-1,3,5-triazaadamantane can be synthesized by the condensation of nitromethane with hexamethylenetetramine in the presence of acetic acid.[1] This approach leverages the pre-formed cage structure of hexamine. Hexamine itself is readily synthesized from the condensation of formaldehyde and ammonia.[2][3][4]

Q2: My yield for the condensation reaction to form 7-nitro-1,3,5-triazaadamantane is consistently low. What are the primary factors to investigate?

Low yield in this condensation reaction often points to issues with reactant purity, stoichiometry, or temperature control.

  • Purity of Reactants: Ensure that the hexamethylenetetramine is dry and of high purity. The presence of moisture can interfere with the reaction.

  • Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may lead to the formation of side products.

  • Temperature Management: This type of condensation reaction can be exothermic.[5] It is crucial to control the reaction temperature to prevent side reactions or decomposition of the product. Gradual addition of reactants and the use of an ice bath for cooling are recommended. As a general principle, increasing temperature speeds up reactions, but can also decrease selectivity and lead to unwanted byproducts.[6]

Q3: I am observing the formation of multiple byproducts during the synthesis of the triazaadamantane core. How can I improve the reaction's selectivity?

Improving selectivity requires fine-tuning the reaction conditions.

  • Solvent Choice: The choice of solvent can significantly influence the reaction pathway. For reactions involving hexamine, solvents like chloroform are often used because the starting materials are soluble while the resulting quaternary ammonium salt product often crystallizes out, driving the reaction forward.[7][8]

  • pH Control: In condensation reactions involving amines and carbonyl compounds, the pH is critical. The reaction to form hexamine, for example, is typically performed under slightly alkaline conditions.[4] For the subsequent condensation to form the substituted triazaadamantane, an acidic catalyst like acetic acid is often employed.[1] Optimizing the amount of acid is key.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Stopping the reaction at the optimal time can prevent the formation of degradation products or further side reactions.

Part 2: Introduction and Optimization of the Amino Group

Q4: I am using the Delépine reaction to introduce the amino group. What are the critical temperature and pressure parameters for the initial alkylation step?

The Delépine reaction first involves the Sₙ2 reaction of an alkyl halide (e.g., 7-halo-1,3,5-triazaadamantane) with hexamethylenetetramine to form a quaternary ammonium salt.[8][9]

  • Temperature: This Sₙ2 reaction is typically performed under mild heating or at reflux.[9] A good starting point is often the boiling point of the solvent, such as chloroform or ethanol. Excessively high temperatures can promote elimination side reactions (E2), especially with secondary halides, and can lead to decomposition. A recommended approach is to start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction's progress.

  • Pressure: For this Sₙ2 alkylation step, pressure is generally not a critical parameter and the reaction is typically run at atmospheric pressure. High-pressure conditions are more relevant for reactions where a volume decrease is significant, such as certain polymerization or cycloaddition reactions, and are not standard for Delépine alkylations.[10]

Q5: The final acid hydrolysis step of the Delépine reaction is giving me a poor yield of the primary amine. How can I optimize this?

The hydrolysis of the quaternary ammonium salt to release the primary amine is a crucial step.[7][8]

  • Acid Choice and Concentration: The most common reagent is ethanolic hydrochloric acid.[9] The concentration of the acid is critical; it must be sufficient to hydrolyze the salt and the formaldehyde acetals formed. Concentrated HCl is typically used.

  • Temperature and Reflux: This hydrolysis step requires heating. Refluxing the mixture in ethanolic HCl is the standard procedure.[9] The duration of the reflux is important; incomplete hydrolysis will result in a low yield, while prolonged exposure to harsh acidic conditions could potentially lead to degradation of the desired product.

  • Work-up Procedure: After hydrolysis, the reaction mixture will contain the desired amine hydrochloride, ammonium chloride, and formaldehyde (as its diethyl acetal if ethanol is the solvent).[8] A careful work-up, involving neutralization with a base (e.g., NaOH or Na₂CO₃) to liberate the free amine followed by extraction, is necessary to isolate the product.

Q6: If I am using the nitro-reduction pathway, what conditions are optimal for converting the 7-nitro group to a 7-amino group?

The reduction of an aliphatic nitro group to an amine can be achieved through various methods.

  • Catalytic Hydrogenation: This is a clean and efficient method.

    • Catalyst: Common catalysts include Palladium on carbon (Pd/C), Platinum dioxide (PtO₂), or Raney Nickel.

    • Pressure: The reaction is typically run under a positive pressure of hydrogen gas. Pressures ranging from 50 psi to several atmospheres can be used. Higher pressure generally increases the reaction rate.

    • Temperature: The hydrogenation can often be carried out at room temperature, although gentle heating (e.g., up to 80 °C) may be required for less reactive substrates.[11]

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic acid are effective for reducing nitro groups. These methods avoid the need for specialized high-pressure equipment but require a more rigorous purification to remove metal salts.

Part 3: Purification and Characterization

Q7: What is the recommended method for purifying the final 7-amino-1,3,5-triazaadamantane product?

Recrystallization is the most effective method for purifying the final product. The choice of solvent is crucial for obtaining high-purity crystals.

Q8: I am struggling to obtain high-quality crystals of 7-amino-1,3,5-triazaadamantane. What solvents should I try?

A published report on the crystal structure of this compound indicates that crystals suitable for X-ray crystallography were obtained by cooling a saturated ethanol solution to 4°C over one week.[12] This suggests that ethanol is an excellent solvent for recrystallization. Other polar protic solvents or solvent mixtures (e.g., ethanol/water, isopropanol) could also be explored.

Optimized Experimental Protocols

Disclaimer: These protocols are synthesized from established chemical principles and related procedures. They should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 7-amino-1,3,5-triazaadamantane via Delépine Reaction

This protocol assumes the availability of a 7-halo-1,3,5-triazaadamantane precursor.

Step 1: Formation of the Quaternary Ammonium Salt

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 7-halo-1,3,5-triazaadamantane in anhydrous chloroform.

  • Add 1.1 equivalents of hexamethylenetetramine to the solution.

  • Heat the mixture to reflux (approx. 60-65 °C) with stirring for 4-6 hours.

  • Monitor the reaction by TLC. The product, a quaternary ammonium salt, is often insoluble in chloroform and will precipitate out of the solution.[7][8]

  • Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

  • Wash the solid with cold chloroform or diethyl ether to remove any unreacted starting materials and dry under vacuum. This intermediate salt is often used in the next step without further purification.[8]

Step 2: Acid Hydrolysis to the Primary Amine

  • Suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v ratio).

  • Heat the suspension to reflux with vigorous stirring. The solid should gradually dissolve as the reaction proceeds.

  • Maintain reflux for 6-12 hours until TLC analysis indicates the complete consumption of the starting salt.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) or concentrated sodium hydroxide (NaOH) until the pH is >10.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 7-amino-1,3,5-triazaadamantane.

Step 3: Purification

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to induce crystallization.[12]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary Table

ParameterStep 1: Salt Formation (Delépine)Step 2: Hydrolysis (Delépine)Nitro Reduction (Catalytic)
Solvent Chloroform, EthanolEthanol/WaterEthanol, Methanol, Ethyl Acetate
Key Reagents HexamethylenetetramineConcentrated HClH₂, Pd/C or Raney Ni
Temperature 50 - 70 °C (Reflux)80 - 100 °C (Reflux)25 - 80 °C
Pressure AtmosphericAtmospheric50 - 200 psi H₂
Typical Duration 4 - 8 hours6 - 12 hours4 - 24 hours
Key Issues Incomplete reaction, E2 eliminationIncomplete hydrolysis, product degradationCatalyst poisoning, incomplete reduction

Troubleshooting Workflow: Low Product Yield

This decision tree provides a logical workflow for diagnosing the cause of low yield in the synthesis.

Troubleshooting_Yield Start Low Final Yield of 7-amino-1,3,5-triazaadamantane Check_Purity Analyze Purity of Starting Materials & Intermediates (NMR, GC-MS) Start->Check_Purity Purity_OK Purity is High Check_Purity->Purity_OK Yes Purity_Bad Impurity Detected Check_Purity->Purity_Bad No Check_Reaction_Conditions Review Reaction Conditions of Problematic Step Purity_OK->Check_Reaction_Conditions Action_Purify Purify Starting Materials/ Intermediates (Distillation, Recrystallization) Purity_Bad->Action_Purify Conditions_Temp Is Temperature Optimal? Check_Reaction_Conditions->Conditions_Temp Conditions_Time Is Reaction Time Sufficient? Check_Reaction_Conditions->Conditions_Time Conditions_Stoich Is Stoichiometry Correct? Check_Reaction_Conditions->Conditions_Stoich Temp_High Too High: Side Products/Decomposition Conditions_Temp->Temp_High Temp_Low Too Low: Incomplete Conversion Conditions_Temp->Temp_Low Time_Short Too Short: Incomplete Conversion Conditions_Time->Time_Short Action_Optimize Adjust Temperature, Time, or Stoichiometry and Re-run Reaction Conditions_Stoich->Action_Optimize Temp_High->Action_Optimize Temp_Low->Action_Optimize Time_Short->Action_Optimize Check_Workup Examine Work-up & Purification Procedure Action_Optimize->Check_Workup If yield still low Workup_Loss Potential Loss During Extraction or Neutralization? Check_Workup->Workup_Loss Crystallization_Fail Poor Crystallization Yield? Check_Workup->Crystallization_Fail Action_Workup Optimize pH, Extraction Solvent, or Number of Extractions Workup_Loss->Action_Workup Action_Crystallization Test Alternative Recrystallization Solvents/Conditions Crystallization_Fail->Action_Crystallization

Caption: A logical workflow for troubleshooting low product yield.

References

  • Pharmacy Infoline. (n.d.). BP607P Medicinal Chemistry Practical: Hexamine Synthesis Guide. Retrieved from [Link]

  • Testbook. (n.d.). Hexamine: Structure, Synthesis, Properties, Uses & Health Hazards Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2022). SYNTHESIS, CHARACTERIZATION AND STUDY OF ANTIMICROBIAL ACTIVITY OF HEXAMINE FROM FORMALDEHYDE. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Hexamethylenetetramine Mono- and Di(P-Methoxyphenylacetochloride). Retrieved from [Link]

  • NileRed. (2023). Making Hexamine. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

  • Thomson, J., Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637. Retrieved from [Link]

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • Papanastasiou, I., et al. (2008). Design, synthesis, and trypanocidal activity of new aminoadamantane derivatives. Journal of Medicinal Chemistry, 51(5), 1496-500. Retrieved from [Link]

  • Fokina, N. A., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Chemistry of Heterocyclic Compounds, 57(8), 779-793. Retrieved from [Link]

  • MDPI. (2021). Pressure-Induced Polymerization: Addition and Condensation Reactions. Retrieved from [Link]

Sources

Purification techniques for removing impurities from 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine (also known as 7-amino-1,3,5-triazaadamantane). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine?

The primary route to 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine involves the reduction of 7-nitro-1,3,5-triazaadamantane.[1] Therefore, the most probable impurities include:

  • Unreacted Starting Material: Residual 7-nitro-1,3,5-triazaadamantane is a common impurity.

  • Intermediates from Incomplete Reduction: The reduction of a nitro group to an amine proceeds through several intermediates.[2][3] Depending on the reaction conditions, you might find traces of the corresponding nitroso and hydroxylamine derivatives.

  • Byproducts from Side Reactions: Over-reduction or side reactions can lead to other impurities, although these are generally less common with standard reduction protocols like catalytic hydrogenation.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can also be present.

Q2: My crude product is a discolored solid. What is the likely cause?

Discoloration, often appearing as a dark or brownish hue, is typically indicative of side products formed during the synthesis of the nitro precursor or its subsequent reduction.[1] These byproducts can be highly colored and are often challenging to remove completely.

Q3: What is the simplest purification method for this compound?

For relatively pure crude material, recrystallization is the most straightforward and often highly effective purification technique. There is evidence of successful crystallization from a saturated ethanol solution.[4]

Q4: Is the triazaadamantane core stable to acidic and basic conditions?

The 1,3,5-triazaadamantane cage can be susceptible to degradation under acidic conditions through hydrolysis.[5] While some adamantane derivatives show good hydrolytic stability at physiological pH, caution should be exercised with strong acids.[6] The stability towards basic conditions is generally higher. This is a critical consideration when planning an acid-base extraction.

Troubleshooting and Purification Guides

Guide 1: Purification by Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids. Its success hinges on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Begin with ethanol, as it has been successfully used to grow single crystals of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine.[4] Other polar protic solvents like methanol or isopropanol could also be effective.

  • Dissolution: In a suitable flask, add the minimum amount of hot ethanol to your crude product to achieve complete dissolution.

  • Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.

Troubleshooting Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble even at low temperatures.Boil off some of the solvent to concentrate the solution. Try adding a small seed crystal of the pure product. Gently scratch the inside of the flask with a glass rod at the solvent line.
Product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point.Try a lower-boiling point solvent. Use a solvent pair (a solvent in which the compound is soluble and one in which it is sparingly soluble).
Low recovery of pure product. Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.
Guide 2: Purification by Acid-Base Extraction

This technique leverages the basicity of the amine group to separate it from neutral or acidic impurities.[7][8][9][10] The amine is protonated with an acid to form a water-soluble salt, which is then extracted into an aqueous layer.

Workflow for Acid-Base Extraction

crude Crude Product in Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) add_acid Add Dilute Aqueous Acid (e.g., 1 M HCl) crude->add_acid sep_funnel Shake in Separatory Funnel & Separate Layers add_acid->sep_funnel org_layer Organic Layer (Neutral Impurities, e.g., unreacted nitro compound) sep_funnel->org_layer Contains neutral impurities aq_layer Aqueous Layer (Protonated Amine Salt) sep_funnel->aq_layer Contains protonated product add_base Add Dilute Aqueous Base (e.g., 1 M NaOH) to pH 9-10 aq_layer->add_base precipitate Precipitate Forms add_base->precipitate filter Filter or Extract with Organic Solvent precipitate->filter pure_product Pure 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine filter->pure_product start Problem with Chromatography streaking Streaking/Tailing of Product Spot start->streaking no_elution Product Not Eluting start->no_elution poor_separation Poor Separation of Impurities start->poor_separation check_silica Is standard silica gel being used? streaking->check_silica check_polarity Is the mobile phase too non-polar? no_elution->check_polarity check_rf Is the Rf value too high on TLC? poor_separation->check_rf add_base Add a basic modifier (e.g., triethylamine) to the mobile phase. check_silica->add_base Yes use_basic_media Switch to basic alumina or amine-functionalized silica. check_silica->use_basic_media Yes add_base->streaking If still streaking increase_polarity Gradually increase the polarity of the mobile phase (e.g., add more methanol). check_polarity->increase_polarity Yes decrease_polarity Decrease the initial polarity of the mobile phase. check_rf->decrease_polarity Yes

Sources

Overcoming challenges in the scale-up of 1,3,5-Triazaadamantan-7-amine production.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of 1,3,5-Triazaadamantan-7-amine Production

Welcome to the technical support center for the synthesis and scale-up of 1,3,5-Triazaadamantan-7-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this valuable building block from bench-scale experiments to larger-scale production. As a molecule with a rigid, cage-like structure, it serves as a crucial component in developing enzyme inhibitors and neuroactive compounds, where its unique geometry can enhance binding selectivity and metabolic stability[1].

The following sections provide a structured, in-depth troubleshooting guide and a list of frequently asked questions based on established synthetic routes and field-proven insights.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

This section addresses specific, practical problems that can arise during the synthesis of 1,3,5-Triazaadamantan-7-amine, which is typically achieved via a two-step process: the formation of 7-nitro-1,3,5-triaza-adamantane followed by its reduction.

Issue 1: Low Yield and Purity of 7-Nitro-1,3,5-triaza-adamantane Intermediate

Question: We are attempting to scale up the synthesis of 7-nitro-1,3,5-triaza-adamantane from hexamethylene tetramine and nitromethane, but our yields are significantly lower than reported, and the product is discolored. What are the likely causes and how can we fix this?

Answer: This is a common and critical challenge, as the purity of this intermediate directly impacts the success of the subsequent reduction step[2]. The issue almost always traces back to reaction conditions, particularly stoichiometry and the presence of water.

Root Cause Analysis & Solutions:

  • Cause A: Incorrect Stoichiometry. An excess of either hexamethylene tetramine or nitromethane provides no benefit and can lead to side reactions.

    • Solution: Employ an equimolar ratio (1:1) of hexamethylene tetramine and nitromethane. This ensures the most efficient conversion without introducing unnecessary reactants that can complicate purification[2].

  • Cause B: Presence of Water in the Solvent. This is the most frequent culprit for low purity and the formation of dark, intractable by-products. Water interferes with the reaction mechanism, leading to decreased quality[2].

    • Solution: Use an anhydrous aliphatic monocarboxylic acid (e.g., glacial acetic acid) or an aliphatic alcohol (e.g., methanol, ethanol) with a water content not exceeding 4% by weight, and preferably below 2%[2]. Rigorous solvent drying is essential for a successful scale-up.

  • Cause C: Suboptimal Catalyst Concentration or Reaction Conditions. The reaction requires an acid catalyst and specific thermal management.

    • Solution: Use the acid catalyst (if also serving as the solvent, like acetic acid) in at least an equimolar amount relative to the hexamethylene tetramine[2]. For temperature, a range of 40°C to 180°C is cited, but a well-documented procedure involves heating at 95°C for approximately 8 hours[2]. Monitor the reaction closely; an exotherm followed by product crystallization after about 30 minutes is a good indicator that the reaction is proceeding correctly[2].

Workflow for 7-Nitro-1,3,5-triaza-adamantane Synthesis

cluster_reactants Reactants & Solvent cluster_process Process Conditions Hex Hexamethylene Tetramine (1 eq) Reaction Reaction Vessel Heat to 95°C, 8 hrs Hex->Reaction Nitro Nitromethane (1 eq) Nitro->Reaction Solvent Anhydrous Solvent (<2% H2O) e.g., Glacial Acetic Acid Solvent->Reaction Isolation Cool & Suction Filter Reaction->Isolation Crystallization Occurs Wash Wash Crystals with Water Isolation->Wash Product High-Purity 7-Nitro-1,3,5-triaza-adamantane Wash->Product

Caption: Optimized workflow for the synthesis of the key nitro-intermediate.

Issue 2: Inefficient or Incomplete Reduction to 7-Amino-1,3,5-triaza-adamantane

Question: Our catalytic hydrogenation of the 7-nitro intermediate is stalling or yielding a mixture of products. How can we improve the conversion to the final amine?

Answer: The success of the reduction step is highly dependent on the purity of the starting material and the integrity of the catalyst system.

Root Cause Analysis & Solutions:

  • Cause A: Catalyst Poisoning. Impurities from the previous step, especially the dark-colored by-products formed in the presence of water, are known to contaminate and deactivate hydrogenation catalysts[2].

    • Solution: Ensure the 7-nitro-1,3,5-triaza-adamantane is of high purity. The intermediate should appear as yellowish crystals. A simple but effective purification is to wash the filtered crystals thoroughly with water before drying and proceeding to the reduction step[2]. If issues persist, recrystallization of the intermediate may be necessary.

  • Cause B: Incorrect Hydrogenation Conditions. Suboptimal choice of catalyst, hydrogen pressure, or temperature can lead to incomplete reactions or the formation of undesired intermediates like the hydroxylamino derivative[2].

    • Solution: While specific conditions depend on the scale and equipment, standard catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are effective. A systematic optimization of hydrogen pressure, temperature, and reaction time is crucial during scale-up. Monitor the reaction progress using appropriate analytical methods (e.g., TLC, LC-MS) to ensure full conversion of the nitro group before workup.

Troubleshooting Logic for Low Yield

cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Impure 7-Nitro Intermediate Cause_H2O Excess Water in Solvent Problem->Cause_H2O Cause_Stoich Incorrect Stoichiometry Problem->Cause_Stoich Cause_Temp Suboptimal Temp/Time Problem->Cause_Temp Cause_Cat Insufficient Catalyst Problem->Cause_Cat Sol_H2O Use Anhydrous Solvents (<2% H2O) Cause_H2O->Sol_H2O Sol_Stoich Use 1:1 Molar Ratio (Hexamine:Nitromethane) Cause_Stoich->Sol_Stoich Sol_Temp Optimize to 95°C / 8h & Monitor Exotherm Cause_Temp->Sol_Temp Sol_Cat Use >1 eq Acid Catalyst Cause_Cat->Sol_Cat

Caption: Connecting the problem of low yield to its primary causes and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the formation of the 1,3,5-triazaadamantane core structure?

The core is chemically identical to hexamethylenetetramine (also known as hexamine or urotropin). It is formed via a condensation reaction between formaldehyde and ammonia.[3][4][5] The balanced reaction involves six equivalents of formaldehyde reacting with four equivalents of ammonia to produce one molecule of hexamine and six molecules of water[6]. This cage-like heterocyclic organic compound is the foundational starting material for subsequent functionalization[4].

Q2: Are there alternative synthetic routes to introduce the 7-amino group that avoid the nitro-intermediate?

Yes, an alternative is the Delépine reaction . This classic method allows for the synthesis of primary amines from alkyl halides using hexamethylenetetramine[7][8][9]. In this context, one would need to prepare a 7-halo-1,3,5-triazaadamantane precursor. This halide would then react with hexamine to form a quaternary ammonium salt, which is subsequently hydrolyzed with acid (typically ethanolic HCl) to yield the primary amine[7][9]. While this route is more direct, its drawbacks include the potential use of toxic chlorinated solvents and poor atom economy due to the formation of formaldehyde and ammonium chloride as by-products[7].

Q3: What are the most critical safety considerations for scaling up this process?

Several key safety hazards must be managed:

  • Reagent Toxicity: Formaldehyde is a toxic and known carcinogen[6][7]. Handle it in a well-ventilated area (fume hood) with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The initial condensation of formaldehyde and ammonia to form the hexamine core is very exothermic. At larger scales, this can generate significant heat, potentially leading to a runaway reaction[6]. Adequate cooling and temperature monitoring are non-negotiable.

  • Solvent Hazards: Some protocols for related adamantane chemistry may use hazardous solvents like chloroform, which is toxic[7]. Always consult the Safety Data Sheet (SDS) for all reagents and solvents and implement appropriate handling procedures.

Q4: How can the final product, 1,3,5-Triazaadamantan-7-amine, be purified and characterized?

  • Purification: The crude amine can often be purified by recrystallization. A highly effective method for isolation and purification is to convert the free amine into its hydrochloride salt by treating it with HCl[10]. The salt typically has different solubility properties, allowing it to be precipitated, filtered, and washed more effectively.

  • Characterization: The identity and purity of the final product should be confirmed using a suite of standard analytical techniques:

    • Melting Point: To compare with literature values[5].

    • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • X-ray Crystallography: The definitive crystal structure of 1,3,5-Triazaadamantan-7-amine has been reported, providing a reference for absolute structural confirmation[11][12].

Summary of Optimized Conditions

For the critical nitration step, the following conditions have been shown to produce a high-purity product with good yield[2].

ParameterRecommended ConditionRationale
Reactant Ratio 1:1 (Hexamethylene tetramine : Nitromethane)Avoids side reactions and simplifies purification[2].
Solvent Glacial Acetic Acid or Aliphatic Alcohol (C1-C4)Serves as both solvent and catalyst (in the case of acid)[2].
Water Content < 2% by weightCritical for preventing formation of colored impurities[2].
Catalyst Amount At least equimolar to hexamethylene tetramineEnsures efficient reaction progress[2].
Temperature 95 °COptimal balance of reaction rate and stability[2].
Reaction Time ~8 hoursSufficient for reaction completion[2].

References

  • BP607P Medicinal Chemistry Practical: Hexamine Synthesis Guide. Pharmacy Infoline.
  • Hexamine: Structure, Synthesis, Properties, Uses & Health Hazards Explained. Testbook.
  • SYNTHESIS, CHARACTERIZATION AND STUDY OF ANTIMICROBIAL ACTIVITY OF HEXAMINE FROM FORMALDEHYDE. Journal of Emerging Technologies and Innovative Research.
  • Delépine reaction. Wikipedia.
  • Making Hexamine. YouTube. (2023-09-01).
  • Delépine amine synthesis. ResearchGate.
  • Delepine reaction. Organic Chemistry Portal.
  • Delepine Reaction. Alfa Chemistry.
  • Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. Google Patents. US4267322A.
  • 1,3,5-Triaza-adamantan-7-amine. PubMed.
  • 1,3,5-Triaza-adamantan-7-amine. MySkinRecipes.
  • (PDF) 1,3,5-Triazaadamantan-7-amine. ResearchGate.
  • 7-Nitro-1,3,5-triazaadamantane and derivatives. Reactions of azaadamantanes with anhydrides. The Journal of Organic Chemistry.
  • 3,5,7-Trimethyladamantan-1-amine hydrochloride | 15210-60-3. Benchchem.

Sources

Troubleshooting guide for the characterization of triazaadamantane compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with triazaadamantane compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address specific issues encountered during the characterization of these unique cage-like structures. Our focus is on providing not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Section 1: Troubleshooting Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of triazaadamantane derivatives.[1] However, the unique symmetry and physicochemical properties of this scaffold can present challenges in spectral acquisition and interpretation.

FAQ 1.1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

This is a common issue often related to chemical exchange phenomena, sample purity, or solvent choice.

Potential Causes & Solutions:

  • Proton Exchange: The nitrogen atoms in the triazaadamantane core can undergo rapid proton exchange with residual water or acidic/basic sites on the molecule itself. This is especially prevalent in protic solvents.

    • Troubleshooting Protocol:

      • D₂O Shake: Dissolve your sample in a deuterated organic solvent (e.g., CDCl₃). Add a single drop of deuterium oxide (D₂O), shake the NMR tube vigorously, and let the layers separate. Re-acquire the spectrum. Protons attached to nitrogen (N-H) or oxygen (O-H) will exchange with deuterium and their signals will diminish or disappear, simplifying the spectrum.

      • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve broad peaks. Cooling the sample can slow down exchange processes, leading to sharper signals. Conversely, heating can sometimes coalesce multiple signals into a single, sharp average peak.

      • Acid/Base Addition: Adding a trace amount of a deuterated acid (e.g., DCl in D₂O) or base can shift the equilibrium of protonation states, often resulting in sharper signals by moving out of the intermediate exchange regime.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening.

    • Troubleshooting Protocol:

      • Filter your NMR sample through a small plug of Celite or silica in a Pasteur pipette directly into the NMR tube.

      • Consider adding a chelating agent like EDTA to the sample if metal contamination is strongly suspected, though this may introduce new signals.

  • Compound Aggregation: At higher concentrations, intermolecular interactions can lead to aggregation and broader lines.

    • Troubleshooting Protocol:

      • Dilute your sample and re-acquire the spectrum. If the signals sharpen upon dilution, aggregation was likely the cause.

Diagram 1: General NMR Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing common NMR issues with triazaadamantane compounds.

NMR_Troubleshooting cluster_issues Symptom cluster_causes Potential Cause cluster_actions Action start Abnormal NMR Spectrum issue1 Broad / Unresolved Peaks start->issue1 issue2 Incorrect Number of Signals start->issue2 issue3 Unexpected Peaks Present start->issue3 cause1a Proton Exchange issue1->cause1a cause1b Paramagnetic Impurity issue1->cause1b cause1c Aggregation issue1->cause1c cause2a High Symmetry issue2->cause2a cause2b Isomeric Mixture issue2->cause2b cause3a Solvent / Reagent Impurity issue3->cause3a cause3b Synthetic Byproduct issue3->cause3b action1a D₂O Shake / VT-NMR cause1a->action1a action1b Filter Sample / Add EDTA cause1b->action1b action1c Dilute Sample cause1c->action1c action2a Run ¹³C & 2D NMR (HSQC/HMBC) cause2a->action2a action2b Purify via HPLC / Recrystallization cause2b->action2b action3a Check Blank Solvent / Use Fresh Reagents cause3a->action3a action3b Consult Synthesis Scheme cause3b->action3b

Caption: A logical workflow for troubleshooting common NMR spectral issues.

FAQ 1.2: My ¹³C NMR spectrum shows fewer signals than I calculated for my structure. Is my compound impure?

Not necessarily. The high symmetry of the adamantane cage often leads to chemical shift equivalence for multiple carbon atoms.[1]

Potential Causes & Solutions:

  • Molecular Symmetry: The C₃ᵥ symmetry of an unsubstituted 1,3,5-triazaadamantane, for example, means that several carbon atoms are chemically identical and will produce a single signal.

    • Verification Protocol:

      • Carefully analyze the expected symmetry of your specific derivative. Identify all symmetry elements (planes, axes of rotation).

      • Carbons that can be interconverted by a symmetry operation are chemically equivalent and should have the same chemical shift.

      • Use 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) to correlate each carbon signal to its attached proton(s). This can confirm if a single carbon signal corresponds to multiple, symmetrically-equivalent C-H groups.

  • Overlapping Signals: It is possible for non-equivalent carbons to have accidentally similar chemical shifts, causing their signals to overlap.

    • Troubleshooting Protocol:

      • Re-run the spectrum in a different deuterated solvent. Solvent effects can slightly alter chemical shifts and may resolve the overlapping peaks.

      • Use a higher-field NMR spectrometer if available. Increased magnetic field strength will improve spectral dispersion.

Table 1: Typical NMR Chemical Shifts for the 1,3,5-Triazaadamantane Core

Atom TypePositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
Bridgehead CHC7~3.8 - 4.2~65 - 70Highly dependent on C7 substituent.
Methylene CH₂C2, C4, C9~3.5 - 4.0 (axial)~70 - 75Often appear as distinct AB quartets.
~2.8 - 3.3 (equatorial)
Methylene CH₂C6, C8, C10~2.5 - 3.0~50 - 55Adjacent to only one nitrogen.

Note: Data are approximate and can vary significantly based on substitution and solvent. Based on data from similar structures.[2][3]

Section 2: Troubleshooting Mass Spectrometry (MS)

Mass spectrometry is vital for confirming molecular weight and probing the structure through fragmentation. Triazaadamantanes, being basic, are particularly well-suited for electrospray ionization (ESI).

FAQ 2.1: My ESI-MS spectrum does not show the expected protonated molecule [M+H]⁺. What went wrong?

The absence of the [M+H]⁺ ion can be due to issues with sample preparation, instrument settings, or the intrinsic properties of the molecule.

Potential Causes & Solutions:

  • Incorrect pH/Solvent System: ESI relies on creating ions in solution before they are transferred to the gas phase. The nitrogen atoms in the triazaadamantane core must be protonated.

    • Troubleshooting Protocol:

      • Ensure your sample is dissolved in a solvent system containing a proton source. A typical mobile phase is methanol or acetonitrile with 0.1% formic acid or acetic acid.

      • If your compound is a salt (e.g., a hydrochloride salt), it may already be sufficiently ionized. However, adding a small amount of acid to the mobile phase is still recommended to ensure efficient protonation in the ESI source.

  • In-Source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected. This can happen if the source conditions are too harsh.

    • Troubleshooting Protocol:

      • Decrease the "fragmentor" or "cone" voltage. This is the potential difference that accelerates ions from the atmospheric pressure region into the mass analyzer. Lowering this voltage reduces the energy of collisions and minimizes fragmentation.

      • Check for characteristic fragment ions. The loss of parts of the cage structure can be indicative of in-source fragmentation.[4]

  • Formation of Adducts: Instead of protonation, your molecule might be forming adducts with other ions present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

    • Troubleshooting Protocol:

      • Look for peaks at M+23 and M+39. If these are present and the [M+H]⁺ is weak or absent, it indicates a high concentration of alkali metal salts.

      • Use high-purity solvents and glassware to minimize salt contamination. Adding a small amount of ammonium acetate can sometimes promote the formation of [M+NH₄]⁺ adducts, which can be easier to identify.

Section 3: Troubleshooting High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of triazaadamantane compounds and for isolating them from reaction mixtures. Their polar and basic nature requires specific considerations for method development.[5]

FAQ 3.1: I am seeing severe peak tailing for my compound on a standard C18 column. How can I improve the peak shape?

Peak tailing for basic compounds like triazaadamantanes on silica-based columns is a classic problem caused by secondary interactions.

Potential Causes & Solutions:

  • Silanol Interactions: Residual, acidic silanol groups (Si-OH) on the surface of the silica stationary phase can interact strongly with the basic nitrogen atoms of your compound via ion exchange. This secondary interaction mechanism leads to a non-ideal retention process and tailed peaks.

    • Troubleshooting Protocol:

      • Use a Mobile Phase Modifier: Add a competitive base to your mobile phase to "mask" the silanol groups. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. The acid serves a dual purpose: it protonates your analyte (ensuring a single ionic form) and protonates the silanol groups, reducing their interaction with the analyte.

      • Switch to a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds. Columns with labels like "Shield," "PFP," or those designed for high pH stability are excellent choices.

      • Increase Ionic Strength: Adding a buffer salt (e.g., 10-20 mM ammonium formate) to the mobile phase can also help shield the silanol interactions and improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Troubleshooting Protocol:

      • Perform a dilution series. Inject progressively smaller amounts of your sample. If the peak shape improves (becomes more symmetrical), you were likely overloading the column.

Diagram 2: HPLC Method Development for Triazaadamantanes

This diagram provides a logical path for developing a robust HPLC method for polar, basic analytes.

HPLC_Method_Dev start Start: Analyze Triazaadamantane col_choice Step 1: Column Selection start->col_choice c18 Standard C18 col_choice->c18 base_deact Base-Deactivated C18 / PFP col_choice->base_deact hilc HILIC col_choice->hilc mob_phase Step 2: Mobile Phase Optimization c18->mob_phase base_deact->mob_phase hilc->mob_phase check_peak Evaluate Peak Shape mob_phase->check_peak good_peak Good Symmetry? (As < 1.2) check_peak->good_peak add_modifier Action: Add Modifier (0.1% TFA or Formic Acid) good_peak->add_modifier No optimize_grad Step 3: Optimize Gradient good_peak->optimize_grad Yes add_modifier->check_peak change_col Action: Change Column Type add_modifier->change_col Still Tailing change_col->mob_phase finish End: Robust Method optimize_grad->finish

Caption: A workflow for developing an HPLC method for triazaadamantane analysis.

Section 4: Troubleshooting X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry.[6] However, obtaining high-quality crystals can be a significant hurdle.

FAQ 4.1: My triazaadamantane derivative is a persistent oil or microcrystalline powder and will not form single crystals. What can I try?

Crystallization is often a process of trial and error, but several rational strategies can be employed to induce the formation of diffraction-quality crystals.

Potential Causes & Solutions:

  • High Solubility / Lack of Nucleation Sites: The compound may be too soluble in common solvents, or it may lack the intermolecular interactions needed to form an ordered lattice.

    • Troubleshooting Protocol:

      • Screen a Wide Range of Solvents: Systematically try a variety of solvents with different polarities, from nonpolar (hexane, toluene) to polar aprotic (ethyl acetate, acetone) and polar protic (alcohols).

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with parafilm and pierce it with a needle. Allow the solvent to evaporate slowly over several days or weeks.

      • Vapor Diffusion: This is a highly effective technique.

        • Hanging Drop: Dissolve your compound in a good solvent. Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (one in which your compound is less soluble). As the poor solvent's vapor slowly diffuses into the drop, the solubility of your compound decreases, hopefully leading to slow crystallization.

        • Liquid-Liquid: Place your compound solution in a small vial. Carefully layer a less dense, miscible poor solvent on top. Crystals may form at the interface.

      • Co-crystallization: If the neutral compound refuses to crystallize, forming a salt with a rigid, well-behaved counter-ion can dramatically improve crystallinity.[7] For the basic triazaadamantane core, try forming salts with acids like hydrochloric acid, picric acid, or various sulfonic acids. The introduction of strong hydrogen bonding partners can provide the necessary lattice-directing interactions.

References
  • ResearchGate. (n.d.). Synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane based water-soluble ligands | Request PDF. Retrieved January 4, 2026, from [Link]

  • Thomson, J., Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 4, 2026, from [Link]

  • Al-Masri, A. A., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Molecules. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of analytes obtained by co-crystallization.... Retrieved January 4, 2026, from [Link]

  • SpectraBase. (n.d.). 1,3,5-Triazaadamantane - Optional[13C NMR] - Chemical Shifts. Retrieved January 4, 2026, from [Link]

  • SpectraBase. (n.d.). 7-Bromo-1,3,5-triaza-adamantane - Optional[13C NMR] - Chemical Shifts. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives.... Retrieved January 4, 2026, from [Link]

  • Suslova, E. V., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry. Retrieved January 4, 2026, from [Link]

  • Suslova, E. V., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives | Request PDF. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives | Request PDF. Retrieved January 4, 2026, from [Link]

Sources

Preventing degradation of 1,3,5-Triazaadamantan-7-amine during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3,5-Triazaadamantan-7-amine

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability characteristics of 1,3,5-Triazaadamantan-7-amine. It offers proactive strategies for storage to prevent degradation and reactive troubleshooting for samples of questionable integrity.

Section 1: Compound Profile & Core Stability Characteristics

1,3,5-Triazaadamantan-7-amine is a rigid, cage-like heterocyclic amine with a structure analogous to hexamine.[1][2] Its unique three-dimensional structure and reactive primary amine group make it a valuable building block in pharmaceutical and materials science research.[1][3] However, the very nature of its triaza-adamantane core, formed through reversible imine-like chemistry, makes it inherently susceptible to specific degradation pathways.[4] The primary threat to its stability is hydrolysis, particularly under acidic conditions.

Table 1: Key Degradation Sensitivities

Parameter Risk Factor Rationale & Consequence
Moisture (H₂O) High The compound is hygroscopic.[5] Water acts as a reactant in the primary hydrolytic degradation pathway.
Acidic pH Very High The triazaadamantane cage is readily cleaved by acid catalysis, leading to rapid decomposition.[4][6] This is the most significant risk factor.
Heat Moderate While thermally stable to a point (sublimes at ~280°C), elevated temperatures accelerate hydrolytic degradation and can cause sublimation, altering sample concentration.[7][8]
Air (CO₂) Moderate Carbon dioxide from the atmosphere can dissolve in trace moisture to form carbonic acid, creating a locally acidic microenvironment that initiates hydrolysis.
Oxidizing Agents Moderate Should be stored away from strong oxidizers as a general precaution for amines.[7][9]

| Light | Low | No specific photolytic degradation pathways are prominently reported, but storage in the dark is a standard best practice for all high-purity reagents. |

Section 2: Frequently Asked Questions (FAQs) - Proactive Storage Guidance

This section addresses common queries regarding the proper storage and handling of 1,3,5-Triazaadamantan-7-amine to ensure its long-term integrity.

Q1: What are the absolute ideal conditions for long-term storage of 1,3,5-Triazaadamantan-7-amine?

For maximum shelf-life, the compound must be rigorously protected from atmospheric moisture and acidic contaminants.

Table 2: Recommended Long-Term Storage Conditions

Parameter Recommendation Justification
Temperature 2-8°C (Refrigerated) Slows the rate of any potential degradation reactions. While room temperature is acceptable for short periods, cold storage is preferred.[10][11]
Atmosphere Dry Argon or Nitrogen An inert atmosphere displaces both moisture and atmospheric CO₂, eliminating the key components for hydrolysis.
Container Amber glass vial with a PTFE-lined cap Glass is inert.[11] Amber color protects from light. A PTFE-lined cap provides a superior seal against moisture ingress compared to standard caps.
State Solid, crystalline powder The compound is supplied as a solid and should be stored in this state.[7]

| Location | Desiccator cabinet inside a refrigerator | Provides a secondary barrier against moisture, especially during temperature cycling from opening/closing the refrigerator door. |

Q2: Why is moisture such a critical issue for this compound?

Moisture is the direct reactant in the acid-catalyzed hydrolysis that degrades the 1,3,5-triazaadamantane core. The cage structure is formed from the condensation of a trisamine and an aldehyde (in this case, formaldehyde). The presence of water, especially with an acid catalyst, pushes the equilibrium back towards these starting materials, effectively breaking the cage.[4]

Q3: My lab doesn't have an inert gas line. What is the next best option?

If an inert atmosphere is unavailable, the focus must be on minimizing moisture exposure. Upon receipt, quickly aliquot the bulk material into smaller, single-use vials in a glove box or a room with low humidity. Use vials with tight-fitting, high-quality caps. Store these aliquots in a desiccator at 2-8°C. This practice minimizes the exposure of the entire stock to atmospheric moisture every time the material is needed.

Q4: Can I use metal spatulas to handle the compound?

Yes, stainless steel spatulas are generally acceptable for handling. However, always ensure the spatula is perfectly clean and, most importantly, completely dry. Never use a spatula that has been recently washed or used with any acidic compound without thorough cleaning and drying.

Section 3: Troubleshooting Guide - Identifying and Managing Degradation

This section is designed for users who suspect their sample of 1,3,5-Triazaadamantan-7-amine may have degraded.

Q1: My vial of 1,3,5-Triazaadamantan-7-amine has a faint but sharp, ammonia-like or fishy odor. What does this mean?

This is a strong indicator of hydrolysis. The triazaadamantane cage has decomposed, releasing its amine precursors, which are volatile and have characteristic odors.[9][12] The compound itself should be a nearly odorless white powder.[5] The sample's integrity is compromised and it should not be used for quantitative or sensitive experiments.

Q2: The white powder in my vial now appears clumpy and slightly off-color. Is it still usable?

Clumping is a definitive sign of moisture absorption (hygroscopicity).[5] While this does not automatically mean the compound is fully degraded, it indicates that the primary condition for hydrolysis has been met. The risk of significant degradation is very high. An off-color appearance (e.g., yellowish or brownish tinge) suggests more advanced degradation or the presence of impurities. A purity check is mandatory before use (See Protocol 4.2).

Q3: My experiments are giving inconsistent yields and unexpected side products. Could my stored 1,3,5-Triazaadamantan-7-amine be the culprit?

Absolutely. This is a classic symptom of using a degraded reagent. If the compound has partially hydrolyzed, you are introducing at least two new reactive species (the trisamine precursor and formaldehyde) into your reaction, in addition to having a lower-than-expected concentration of the desired reagent. This can lead to lower yields, new side-reactions, and poor reproducibility.

Troubleshooting Workflow

The following diagram outlines a logical workflow for assessing a suspect sample.

G cluster_0 Observation cluster_1 Initial Assessment cluster_3 Action Obs Inconsistent Results, Odor, or Clumped Powder PurityCheck Perform Qualitative Purity Check (Protocol 4.2: TLC) Obs->PurityCheck Compare Compare to a New Standard (if available) PurityCheck->Compare SingleSpot Single, Clean Spot Matches Standard? PurityCheck->SingleSpot MultiSpot Multiple Spots or Rf Mismatch? Use Proceed with Caution (Consider Quantitative Check Protocol 4.3: NMR) SingleSpot->Use Yes Discard Sample is Degraded. Discard and Use New, Verified Lot. MultiSpot->Discard Yes

Caption: Troubleshooting workflow for suspect 1,3,5-Triazaadamantan-7-amine.

Section 4: Protocols & Methodologies

Protocol 4.1: Recommended Aliquoting and Storage Procedure

This protocol minimizes the risk of contaminating the bulk stock of the compound.

  • Preparation: Transfer the required number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps and a weighing paper into a vacuum desiccator. Dry under high vacuum for at least 4 hours.

  • Environment: Perform the aliquoting procedure in a low-humidity environment, preferably a nitrogen-filled glovebox.

  • Weighing: Backfill the desiccator with inert gas (Argon or Nitrogen). Quickly transfer the bulk container and the dried vials into the glovebox.

  • Aliquoting: Open the main container and weigh the desired amount of 1,3,5-Triazaadamantan-7-amine for each aliquot.

  • Sealing: Tightly cap each vial immediately after filling.

  • Packaging: For an extra layer of protection, place the sealed vials into a larger container that contains a desiccant, and then seal the outer container.

  • Storage: Place the packaged aliquots in a designated 2-8°C refrigerator.

Protocol 4.2: Qualitative Purity Check by Thin-Layer Chromatography (TLC)

This rapid test can visually identify the presence of degradation products.

Table 3: Recommended TLC Parameters

Parameter Recommendation
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase 10:1 Dichloromethane (DCM) : Methanol (MeOH) with 1% Triethylamine (TEA)
Sample Prep Dissolve a tiny amount (~1 mg) in 0.5 mL of the mobile phase.

| Visualization | 1. UV light (254 nm). 2. Staining with Potassium Permanganate (KMnO₄) dip. |

Procedure:

  • On a silica TLC plate, draw a starting line in pencil.

  • Spot three lanes:

    • Lane A: A freshly opened, reliable standard of the compound (if available).

    • Lane B: The suspect sample.

    • Lane C: A "co-spot" containing both the standard and the suspect sample.

  • Develop the plate in a chamber saturated with the mobile phase.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize under UV light and then by dipping in KMnO₄ stain.

  • Interpretation: A pure sample should show a single, well-defined spot. The suspect sample (Lane B) should match the standard (Lane A) perfectly. The co-spot (Lane C) should appear as a single, merged spot. The presence of additional spots, especially near the baseline (polar impurities), in Lane B indicates degradation.

Section 5: Chemical Mechanism of Degradation

The core vulnerability of the 1,3,5-triazaadamantane structure is the three aminal linkages (R₂N-CH₂-NR₂). These are susceptible to acid-catalyzed hydrolysis. The process is initiated by the protonation of a bridgehead nitrogen atom, followed by nucleophilic attack by water, leading to the cleavage of a C-N bond and eventual collapse of the cage structure.

Degradation Pathway Diagram

G cluster_0 Acid-Catalyzed Hydrolysis Reactant 1,3,5-Triazaadamantan-7-amine (Stable Cage) Products Tris(aminomethyl)methane (Amine Precursor) + 3 Formaldehyde (CH₂O) Reactant->Products Hydrolysis Water + 3 H₂O Water->Reactant Catalyst H⁺ (catalyst) (from moisture + CO₂ or acid impurity) Catalyst->Reactant initiates

Caption: Simplified mechanism of hydrolytic degradation.

References

  • Nexchem Ltd. (2023). Hexamine - SAFETY DATA SHEET. [Link]

  • Sciencemadness.org. (2013). Hydrolysis of hexamine to methylamine hcl, purification of product questions. [Link]

  • Sciencemadness Wiki. (2024). Hexamine. [Link]

  • InterAtlas Chemical. (n.d.). HEXAMINE. [Link]

  • BYJU'S. (n.d.). Properties of Hexamine – C6H12N4. [Link]

  • Wikipedia. (2024). Hexamethylenetetramine. [Link]

  • Chemstock. (n.d.). Chemwatch MSDS 1328. [Link]

  • Tada, H. (1960). Decomposition Reaction of Hexamine by Acid. Journal of the American Chemical Society, 82(2), 255–263. [Link]

  • Rotello, V. M., et al. (2011). Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks. Angewandte Chemie International Edition, 50(8), 1841-1844. [Link]

  • Theule, P., et al. (2012). The mechanism of hexamethylenetetramine (HMT) formation in the solid state at low temperature. Physical Chemistry Chemical Physics, 14(38), 13425-13435. [Link]

  • Simalin Chemicals Industries Limited. (n.d.). HEXAMINE. [Link]

  • MySkinRecipes. (n.d.). 1, 3, 5-Triazaadamantan-7-amine. [Link]

  • Thomson, J., et al. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2637. [Link]

  • Thomson, J., et al. (2010). 1,3,5-Triaza-adamantan-7-amine. PubMed. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

Sources

Optimizing reaction conditions for the derivatization of 7-amino-1,3,5-triazaadamantane.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 7-amino-1,3,5-triazaadamantane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for successful derivatization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of 7-amino-1,3,5-triazaadamantane. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield in Acylation Reactions

Question: I am attempting to acylate 7-amino-1,3,5-triazaadamantane with an acid chloride/anhydride, but I am observing very low to no yield of my desired amide. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in acylation reactions involving 7-amino-1,3,5-triazaadamantane can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

Causality and Recommended Actions:

  • Insufficient Basicity: The amine group of 7-amino-1,3,5-triazaadamantane is a relatively weak nucleophile. The reaction generates HCl or a carboxylic acid as a byproduct, which can protonate the starting amine, rendering it unreactive.

    • Solution: Add a non-nucleophilic base to scavenge the acid byproduct. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use at least a stoichiometric equivalent, and often a slight excess (1.1-1.5 equivalents), to ensure the reaction medium remains basic.

  • Solvent Choice: The solubility of 7-amino-1,3,5-triazaadamantane can be limited in some common aprotic solvents. A heterogeneous reaction mixture can lead to slow and incomplete conversion.

    • Solution: Employ a solvent that can dissolve both the amine and the acylating agent. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are often suitable. For particularly stubborn solubility issues, a co-solvent system or a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial, although purification may be more challenging.

  • Reaction Temperature: Acylation reactions are often exothermic. While some reactions proceed well at room temperature, others may require cooling to control the reaction rate and minimize side product formation. Conversely, if the reactants are not very reactive, gentle heating might be necessary.

    • Solution: Start the reaction at 0 °C, especially during the addition of the acylating agent, to control the initial exotherm. Allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Purity of Starting Materials: Impurities in either the 7-amino-1,3,5-triazaadamantane or the acylating agent can interfere with the reaction. Moisture is a particularly common culprit as it can hydrolyze the acid chloride/anhydride.

    • Solution: Ensure your starting materials are pure and dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

ParameterRecommendationRationale
Base Triethylamine (TEA) or DIPEA (1.1-1.5 eq.)Neutralizes acid byproduct, preventing amine protonation.
Solvent DCM, Chloroform, THF (anhydrous)Ensures homogeneity of the reaction mixture.
Temperature Start at 0 °C, then warm to RT or heat gently.Controls exotherm and allows for optimization of reaction rate.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acylating agent.
Issue 2: Incomplete Conversion and/or Side Product Formation in Reductive Amination

Question: I am performing a reductive amination with 7-amino-1,3,5-triazaadamantane and an aldehyde/ketone, but I am observing a significant amount of unreacted starting material and/or the formation of undesired side products. How can I optimize this reaction?

Answer:

Reductive amination is a powerful tool for forming C-N bonds, but its success hinges on the careful balance of imine/enamine formation and subsequent reduction.

Causality and Recommended Actions:

  • Inefficient Imine/Enamine Formation: The initial condensation between the amine and the carbonyl compound is a reversible equilibrium. If this equilibrium does not favor the imine/enamine, the subsequent reduction will be inefficient.

    • Solution:

      • pH Control: The formation of the imine is acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate this step.[1]

      • Water Removal: The condensation reaction produces water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

  • Choice of Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh might reduce the carbonyl starting material before it can form the imine. A reagent that is too mild may not efficiently reduce the imine.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for one-pot reductive aminations. It is mild enough not to significantly reduce most aldehydes and ketones but is very effective at reducing the protonated imine. Sodium cyanoborohydride (NaBH₃CN) is another good option, particularly under acidic conditions.[2][3] Sodium borohydride (NaBH₄) can also be used, but it is generally more reactive towards carbonyls, so a two-step procedure (pre-formation of the imine followed by reduction) is often preferred.[1][4]

  • Stoichiometry: The ratio of reactants can influence the outcome. An excess of one reactant can be used to drive the reaction to completion, but this can also lead to side reactions like dialkylation if the amine is the limiting reagent.[1]

    • Solution: If the aldehyde/ketone is readily available and easily removable, using a slight excess (1.1-1.2 equivalents) can help drive the reaction. If the 7-amino-1,3,5-triazaadamantane is more valuable, it should be the limiting reagent.

  • Reaction Monitoring: Incomplete conversion is often a result of not allowing the reaction to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Reductive aminations can sometimes require several hours to overnight for complete conversion.

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Amine 7-Amino-1,3,5- triazaadamantane Imine Imine Intermediate Amine->Imine + Carbonyl - H2O (Acid Catalyst) Carbonyl Aldehyde or Ketone Product Derivatized Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., STAB, NaBH3CN)

Caption: General workflow for a two-step reductive amination.

Issue 3: Difficulty in Product Purification

Question: My reaction appears to be successful, but I am struggling to isolate and purify the final derivatized product. What purification strategies are most effective for these types of compounds?

Answer:

The purification of 7-amino-1,3,5-triazaadamantane derivatives can be challenging due to their often-polar nature and potential for salt formation.

Causality and Recommended Actions:

  • High Polarity: The triazaadamantane core is quite polar, and the addition of other functional groups can further increase this polarity, making extraction from aqueous solutions difficult.

    • Solution:

      • Solvent Choice for Extraction: For less polar derivatives, standard solvents like ethyl acetate or DCM may be sufficient. For more polar products, consider using a more polar solvent like chloroform or a mixture of DCM with methanol (e.g., 9:1 DCM:MeOH).

      • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.

  • Basicity and Salt Formation: The nitrogen atoms in the triazaadamantane core are basic and can form salts, which are typically highly water-soluble.

    • Solution:

      • Acid-Base Extraction: This is a powerful technique for separating basic products from neutral or acidic impurities.

        • Dissolve the crude reaction mixture in an organic solvent (e.g., DCM).

        • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

        • Separate the layers and then basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10.

        • Extract the now free-based product back into an organic solvent.

        • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

  • Chromatography Challenges: The basicity of these compounds can cause them to streak on silica gel columns.

    • Solution:

      • Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. This can be done by adding 1-2% triethylamine to the eluent system.

      • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

      • Eluent System: A common eluent system for these compounds is a gradient of methanol in dichloromethane.

Purification_Workflow Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidExtract Extract with Dilute Acid Dissolve->AcidExtract Separate1 Separate Layers AcidExtract->Separate1 Organic1 Organic Layer (Non-basic impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Product as salt) Separate1->Aqueous1 Basify Basify Aqueous Layer Aqueous1->Basify BackExtract Extract with Organic Solvent Basify->BackExtract Separate2 Separate Layers BackExtract->Separate2 Aqueous2 Aqueous Layer (waste) Separate2->Aqueous2 Organic2 Organic Layer (Purified Product) Separate2->Organic2 Workup Wash, Dry, Concentrate Organic2->Workup Final Pure Product Workup->Final

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the 1,3,5-triazaadamantane scaffold in drug discovery?

The 1,3,5-triazaadamantane scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure and the presence of multiple nitrogen atoms that can act as hydrogen bond acceptors.[5] This unique structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and bioavailability.[5] Derivatives of azaadamantanes have shown a wide range of biological activities, including antiviral and antiproliferative properties.[5][6]

Q2: Are there any specific safety precautions I should take when working with 7-amino-1,3,5-triazaadamantane and its derivatives?

As with all chemical reagents, it is essential to handle 7-amino-1,3,5-triazaadamantane and its derivatives with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Q3: Can the triazaadamantane core undergo ring-opening or degradation under certain reaction conditions?

Yes, the 1,3,5-triazaadamantane core can be susceptible to degradation, particularly under acidic conditions.[7][8] The aminal linkages in the cage structure can be hydrolyzed, leading to ring-opening.[7] It is therefore important to consider the stability of the scaffold when choosing reaction conditions, especially when strong acids are involved. The rate of hydrolysis can be influenced by substituents on the cage.[7]

Q4: Are there alternative methods for synthesizing 7-substituted 1,3,5-triazaadamantanes besides starting from the 7-amino derivative?

Yes, one common method involves the synthesis of 7-nitro-1,3,5-triazaadamantane, which can be subsequently reduced to the 7-amino derivative or converted to other functional groups using classical organic chemistry methods.[5][6] This provides an alternative route to access a variety of 7-substituted analogues.

References

  • Synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane based water-soluble ligands | Request PDF - ResearchGate. Available at: [Link]

  • Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC - NIH. Available at: [Link]

  • Question about reductive amination reaction procedure : r/Chempros - Reddit. Available at: [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC - NIH. Available at: [Link]

  • Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks - PMC - NIH. Available at: [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry1 - Semantic Scholar. Available at: [Link]

  • Synthesis of Novel Amino Derivatives of 1,3-Diaza- and 1,3,5-Triazadamantanes. Available at: [Link]

  • Synthesis of 1,3,5,7-tetranitroadamantane | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks. Available at: [Link]

  • Possible reaction pathways in the formation of triaza-adamantanes from... - ResearchGate. Available at: [Link]

  • A facile route to 1,3,5,7-tetraaminoadamantane. Synthesis of 1,3,5,7-tetranitroadamantane. Available at: [Link]

  • (PDF) 1,3,5-Triazaadamantan-7-amine - ResearchGate. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available at: [Link]

  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal. Available at: [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate. Available at: [Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC - NIH. Available at: [Link]

  • 1,3,5-Triaza-adamantan-7-amine - PubMed. Available at: [Link]

  • (PDF) Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - ResearchGate. Available at: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - MDPI. Available at: [Link]

  • Synthesis of poly(1,3-adamantane)s by cationic ring-opening polymerization of 1,3-dehydroadamantanes - Nagoya Institute of Technology. Available at: [Link]

Sources

How to avoid catalyst poisoning in the synthesis of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine?

Author: BenchChem Technical Support Team. Date: January 2026

Topic: How to Avoid Catalyst Poisoning in the Synthesis of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine

Audience: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist:

Welcome to the technical support center. The synthesis of complex nitrogen-containing heterocyclic compounds such as 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine often relies on catalytic hydrogenation or reductive amination pathways. The efficiency of these reactions is critically dependent on the activity of the transition metal catalyst. Catalyst poisoning—the deactivation of the catalyst by impurities—is a primary cause of reaction failure, leading to decreased yields, stalled reactions, and significant project delays.[1][2]

This guide provides a structured approach to understanding, diagnosing, and preventing catalyst poisoning to ensure robust and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What exactly is catalyst poisoning and why is it a major concern for this specific synthesis?

Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemical bonding with substances present in the reaction medium.[3][4] In the synthesis of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, which likely involves the reduction of an imine or a related precursor using a heterogeneous catalyst (e.g., Palladium, Platinum, Rhodium, or Nickel), the catalyst's surface provides active sites where hydrogen and the organic substrate can interact.

Poisons are detrimental because they:

  • Block Active Sites: They adsorb more strongly to the catalyst surface than the reactants, physically preventing the desired reaction from occurring.[1]

  • Are Effective at Trace Levels: Even parts-per-million (ppm) concentrations of certain impurities can completely deactivate a catalyst.

  • Can Be Irreversible: Many common poisons form such stable bonds with the metal surface that the catalyst cannot be easily regenerated, requiring costly replacement.[2]

Q2: What are the most common poisons for catalysts used in amination reactions?

The catalysts typically used for hydrogenation and reductive amination are highly susceptible to a range of chemical species. The table below summarizes the most common culprits.

Poison ClassCommon ExamplesTypical SourcesAffected CatalystsMechanism of Action
Sulfur Compounds Thiols (R-SH), sulfides (R-S-R), disulfides, thiophenes, sulfoxidesReagents (e.g., from sulfur-containing amino acids), solvents (e.g., non-purified DMSO), rubber stoppers/septaPd, Pt, Rh, Ni, RuStrong, often irreversible chemisorption onto metal active sites.[2][4][5][6]
Phosphorus Compounds Phosphines (PR₃), phosphites, phosphatesByproducts from phosphorus-based reagents (e.g., Wittig reagents), impurities in starting materials.[2][3][7]Pd, Pt, Rh, NiStrong coordination to metal centers, blocking sites.
Nitrogen Compounds Pyridine, quinoline, nitriles, nitro compounds, and even some product aminesSolvents, reagents, byproducts, or the desired product itself (self-poisoning).[3][5][8]Pd, Pt, Rh, NiCompetitive adsorption on active sites. Often reversible, but can significantly slow the reaction.[8]
Halides Cl⁻, Br⁻, I⁻Impurities from halogenated solvents, starting materials synthesized with halide salts (e.g., HCl salts).[3][9]Pd, Pt, AuStrong adsorption that alters the electronic properties of the catalyst surface.[9]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Contaminated reagents, leaching from equipment.[1][4]Pd, Pt, RhFormation of stable alloys or surface coatings, leading to irreversible deactivation.[3]
Carbon Monoxide (CO) Incomplete combustion (from gas cylinders), byproduct of certain reactionsImpurity in hydrogen gas supply.Pd, Pt, Rh, FeStrong but often reversible chemisorption.
Q3: Can the amine product, 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, poison the catalyst itself?

Yes, this phenomenon, known as "product inhibition" or "self-poisoning," is a significant consideration in amination reactions.[8] Amines, being Lewis bases, can coordinate to the acidic metal centers of the catalyst.[8] This coordination can be strong enough to compete with the substrate for access to the active sites, thereby slowing down the reaction as the product concentration increases.

In the case of a poly-aza cage structure like the target molecule, the multiple nitrogen atoms could potentially chelate to the catalyst surface, further inhibiting its activity. Managing reaction concentration and temperature can sometimes mitigate this effect.

Troubleshooting Guide: Diagnosing Catalyst Poisoning

You've set up your reaction, but something is wrong. How do you determine if catalyst poisoning is the culprit?

Scenario: My hydrogenation/reductive amination reaction is extremely sluggish or has completely stalled.

Q: How can I systematically diagnose the problem?

Follow this diagnostic workflow to isolate the cause. A stalled reaction is not always due to poisoning; it can result from incorrect reaction conditions, poor quality reagents, or equipment failure.

TroubleshootingWorkflow Start Reaction Stalled or Sluggish Check_Conditions Step 1: Verify Reaction Conditions - Temperature Correct? - H₂ Pressure Stable? - Stirring Adequate? Start->Check_Conditions Check_Reagents Step 2: Verify Reagents - Correct Stoichiometry? - Starting Material Purity (NMR/LCMS)? - Solvent Anhydrous? Check_Conditions->Check_Reagents Conditions OK Suspect_Poisoning Step 3: Suspect Catalyst Poisoning - Conditions & Reagents OK? Check_Reagents->Suspect_Poisoning Reagents OK Spike_Test Step 4: Perform a 'Spike' Test - Add a fresh, small sample of catalyst to the stalled reaction. Suspect_Poisoning->Spike_Test Result_No_Change Result: No Reaction Restart - Problem is likely NOT catalyst poisoning. - Re-evaluate Steps 1 & 2. Spike_Test->Result_No_Change No change Result_Restart Result: Reaction Restarts (Temporarily) - Strong evidence of poisoning. - The initial catalyst was deactivated. Spike_Test->Result_Restart Reaction restarts Result_No_Change->Check_Reagents Final_Action Action: Restart with Purified Materials - Purify all reagents and solvents. - Use fresh, high-purity catalyst. Result_Restart->Final_Action

Caption: A workflow for diagnosing a stalled catalytic reaction.

Prevention and Protocols

Proactive prevention is far more effective and economical than attempting to remedy a poisoned reaction.

Protocol 1: Rigorous Purification of Reagents and Solvents

The most common source of catalyst poisons is the reagents themselves.[1] Never assume "reagent grade" is pure enough for sensitive catalysis.

Objective: To remove trace impurities (sulfur, phosphorus, halides) from starting materials and solvents.

Methodology:

  • Solvent Purification:

    • Use only high-purity, anhydrous solvents.

    • If purity is questionable, distill the solvent. For example, distill THF over sodium/benzophenone or dichloromethane over calcium hydride.

    • Alternatively, pass solvents through a column of activated alumina to remove polar impurities.

  • Reagent Purification:

    • Recrystallization: If your starting material is a solid, recrystallization is a powerful technique for removing impurities.

    • Activated Carbon Treatment: Dissolve the reagent in a suitable solvent and stir with a small amount of activated carbon (use high-purity, low-sulfur carbon). The carbon's high surface area adsorbs many organic poisons. Filter through Celite to remove the carbon before use.

    • Filtration through Silica/Alumina: For non-polar compounds, passing a solution through a short plug of silica or alumina can remove more polar, poisonous impurities.

  • Gas Purification:

    • Use ultra-high purity (UHP) grade hydrogen and nitrogen/argon.

    • Install an in-line oxygen and moisture trap on your gas lines to protect the catalyst from oxidation.

Protocol 2: Best Practices for Catalyst Handling and Reaction Setup
  • Glassware Preparation:

    • Avoid using glassware cleaned with sulfur-containing detergents.

    • Wash glassware with a base bath (isopropanol/KOH) followed by an acid bath (HCl/water), then rinse thoroughly with deionized water and oven-dry.

    • Never use rubber septa or stoppers that can leach sulfur. Use PTFE-lined septa.

  • Inert Atmosphere Technique:

    • Handle the catalyst under an inert atmosphere (N₂ or Ar) as much as possible, especially for pyrophoric catalysts like Raney Nickel. This prevents slow oxidation of the active sites.

    • Add the catalyst to the reaction vessel first, then purge the vessel thoroughly with inert gas before adding degassed solvents and reagents via cannula or syringe.

  • Catalyst Selection:

    • Consider using catalysts specifically designed for poison resistance if you consistently face issues. Some formulations include additives that can trap poisons or have modified surfaces that are less susceptible to deactivation.[6][10]

Protocol 3: Catalyst Regeneration

While prevention is key, sometimes a poisoned catalyst can be regenerated, though success is not guaranteed and depends on the nature of the poison.[6][11]

  • Reversible Poisoning (e.g., CO, some amines): Thermal treatment can be effective. This involves carefully heating the filtered catalyst under a vacuum or a flow of inert gas to desorb the loosely bound poison.[6][12]

  • Irreversible Poisoning (e.g., Sulfur, Heavy Metals): Regeneration is much more difficult.

    • Chemical Washing: In some industrial settings, catalysts are washed with acidic or basic solutions to dissolve and remove poisons.[6][13] This is less common and often difficult to perform reproducibly on a lab scale.

    • Oxidative Regeneration (Calcination): This involves heating the catalyst in the presence of a controlled amount of oxygen (e.g., in air) to burn off organic foulants and some poisons.[11][14] This is a harsh method that can lead to sintering (loss of surface area) and must be followed by a reduction step (e.g., with H₂) to restore the active metallic phase.[14] This is typically a last resort.

PoisoningMechanism cluster_catalyst Catalyst Surface (e.g., Pd) Catalyst Active Site Active Site Active Site Active Site Product Product (Amine) Catalyst:s1->Product Desorbs Reactant Substrate + H₂ Reactant->Catalyst:s1 Reacts Poison Poison (e.g., Thiol, R-SH) Poison->Catalyst:s2 Irreversible Binding (Site Blocked)

Caption: Mechanism of catalyst poisoning by an impurity.

References
  • Catalytic Poisoning Definition - Organic Chemistry Key Term - Fiveable. Fiveable.
  • Catalyst poisoning - Wikipedia. Wikipedia.
  • Strategies for Catalyst Recovery and Regeneration - Solubility of Things. Solubility of Things.
  • Catalyst poison | Toxicity, Inhibition, Effects - Britannica. Britannica.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025-08-27).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23).
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor - ResearchGate. (2025-08-06). ResearchGate.
  • Catalyst Regeneration: Methods & Process - StudySmarter. (2024-08-27). StudySmarter.
  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts - MDPI. MDPI.
  • Catalyst Poisoning Explained Simply | RevisionDojo. (2025-11-21). RevisionDojo.
  • Cationic Gold Catalyst Poisoning and Reactivation | Organic Letters - ACS Publications. (2014-06-17). ACS Publications.
  • WO2010077262A2 - Catalyst regeneration method - Google Patents. Google Patents.
  • How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. (2025-09-14). YouTube.
  • Catalyst deactivation and regeneration | PPTX - Slideshare. Slideshare.
  • Catalyst Purification - Magma Group. Magma Group.
  • Catalytic Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • Rational selection of co-catalysts for the deaminative hydrogenation of amides - PMC - NIH. (2020-01-20). NIH.
  • Advances in Catalyst Deactivation and Regeneration - MDPI. MDPI.

Sources

Strategies for enhancing the purity of synthesized 1,3,5-Triazaadamantan-7-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1,3,5-Triazaadamantan-7-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile amine. The unique cage-like structure of 1,3,5-Triazaadamantan-7-amine makes it a valuable building block, but its synthesis can present challenges in achieving high purity.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and enhance the purity of your final product.

Troubleshooting Guide: Enhancing Purity

This section addresses specific issues you may encounter during the synthesis and purification of 1,3,5-Triazaadamantan-7-amine. The primary synthetic route involves the reduction of 7-nitro-1,3,5-triazaadamantane, which itself is typically prepared from hexamethylenetetramine and nitromethane.[2][3] Impurities can arise from incomplete reactions or side reactions in either step.

Q1: My final product has a low and broad melting point. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. The most common culprits are:

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of 7-nitro-1,3,5-triazaadamantane in your final product. This is a common issue if the hydrogenation reaction conditions (catalyst, pressure, time) are not optimal.[2][3]

  • Precursor Impurities: The purity of your 7-nitro-1,3,5-triazaadamantane precursor is critical. Any impurities from its synthesis, such as unreacted hexamethylenetetramine, can carry over.

  • Solvent Residues: Inadequate drying of the final product can leave residual solvents, such as ethanol or water, which will depress the melting point.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can occur. For instance, if using a method analogous to the Delépine reaction, byproducts like formaldehyde and ammonium salts might be present if the hydrolysis step is not clean.[4][5][6]

Q2: I am seeing multiple spots on my TLC analysis. How can I address this?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds.

  • Identification: The first step is to identify the spots. You can do this by running co-spots with your starting material and crude product. The starting material (7-nitro-1,3,5-triazaadamantane) is more polar than the amine product due to the nitro group and will likely have a lower Rf value. The amine product is basic and can streak on silica gel.

  • Removal Strategy:

    • For unreacted starting material: If the reduction is incomplete, you may need to re-subject the crude product to the reduction conditions or perform a careful purification.

    • For baseline impurities: Highly polar impurities, such as inorganic salts, will remain at the baseline of the TLC plate. A simple aqueous wash of the crude product can often remove these.

    • For other organic impurities: If other spots are visible, purification by column chromatography or recrystallization is necessary.

Q3: My product streaks badly during column chromatography on silica gel. What is happening and how can I fix it?

This is a common problem when purifying amines on standard silica gel.

  • Causality: Silica gel has acidic silanol groups on its surface. The basic amine groups of your product interact strongly with these acidic sites, leading to poor peak shape (streaking) and sometimes irreversible adsorption to the column.

  • Solutions:

    • Use a Basic Modifier: Add a small amount of a volatile base, like triethylamine (NEt₃) or ammonia, to your eluent (typically 0.5-2%). This will neutralize the acidic sites on the silica gel, allowing your amine to elute with a much-improved peak shape.[7]

    • Switch to a Different Stationary Phase: An even better solution is to use an amine-functionalized silica gel column.[8][9] These columns have a basic surface, which prevents the strong interaction with the amine product, leading to excellent separation without the need for mobile phase modifiers.[8][9]

    • Consider Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (like acetonitrile/water with a buffer) can also be an effective purification method.[8]

Q4: Recrystallization is not significantly improving the purity of my product. What should I do?

If a single recrystallization is insufficient, consider the following:

  • Solvent Choice: The choice of solvent is critical. For 1,3,5-Triazaadamantan-7-amine, ethanol is a good starting point as single crystals have been successfully grown from it.[3][10] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If ethanol is not effective, try other polar solvents like methanol or a mixed solvent system such as ethanol/water.

  • Cooling Rate: Allow the solution to cool slowly and without disturbance. Rapid cooling can trap impurities within the crystal lattice.

  • Multiple Recrystallizations: Sometimes, a second or even third recrystallization is necessary to achieve high purity.

  • Alternative Technique: If recrystallization fails to remove a persistent impurity, it is likely that the impurity has similar solubility properties to your product. In this case, column chromatography is the recommended next step.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for purifying crude 1,3,5-Triazaadamantan-7-amine?

A two-step approach is often most effective. First, perform a simple recrystallization from a suitable solvent like ethanol. This will remove a significant portion of impurities and is a quick way to get a moderately pure product. Then, if higher purity is required, subject the recrystallized material to column chromatography, preferably on an amine-functionalized silica column. This combination of techniques is highly effective at removing a broad range of impurities.

Q2: How can I definitively confirm the purity of my final product?

A combination of analytical techniques is essential for confirming purity:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of your compound and help identify any organic impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of high purity.

  • Elemental Analysis (CHN Analysis): This provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for a pure sample.

Q3: What are the key characteristics of a good recrystallization solvent?

A good recrystallization solvent should:

  • Not react with the compound being purified.

  • Dissolve the compound completely when hot.

  • Dissolve the compound very poorly or not at all when cold.

  • Either dissolve impurities well at all temperatures or not at all, so they can be removed by hot filtration.

  • Be volatile enough to be easily removed from the purified crystals.

Q4: Why is the purity of the 7-nitro-1,3,5-triazaadamantane precursor so important?

The principle of "garbage in, garbage out" applies here. If the nitro-precursor is impure, those impurities can be difficult to separate from the final amine product, as they may have similar adamantane cage structures. It is often easier to purify the precursor than the final amine. A patent for the synthesis of the nitro-precursor notes that it precipitates from the reaction mixture and can be purified by simple washing with water, suggesting a straightforward initial purification step.[2]

Purification Protocols & Data

Data Summary: Purification Techniques
Purification MethodImpurities RemovedExpected PurityNotes
Aqueous Wash Water-soluble salts, highly polar impuritiesLow to ModerateGood first step for crude product.
Recrystallization Less soluble impurities, some starting materialModerate to High (>95%)Effectiveness depends on solvent choice and impurity profile.[11]
Column Chromatography (Silica Gel + NEt₃) Most organic impurities, unreacted starting materialHigh (>98%)Requires careful optimization of the eluent system.[7]
Column Chromatography (Amine-Functionalized Silica) Most organic impurities, unreacted starting materialVery High (>99%)Often the most effective method for high-purity amines.[8][9]
Experimental Protocol 1: Recrystallization from Ethanol

This protocol is designed for the purification of solid, crude 1,3,5-Triazaadamantan-7-amine.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Experimental Protocol 2: Flash Column Chromatography

This protocol is recommended for achieving the highest purity, especially when recrystallization is insufficient.

  • Stationary Phase Selection: Use an amine-functionalized silica gel for best results.[8][9]

  • Mobile Phase Selection: A good starting point for the eluent system is a gradient of ethyl acetate in hexanes. For example, a gradient from 5% to 50% ethyl acetate in hexanes. The optimal gradient should be determined by TLC analysis first.

  • Column Packing: Pack the column with the amine-functionalized silica gel as a slurry in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the column with the determined solvent gradient, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,3,5-Triazaadamantan-7-amine.

Visualized Workflows

General Purification Workflow

G crude Crude Synthesized Product recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization purity_check1 Purity Analysis (TLC, MP, NMR) recrystallization->purity_check1 column Column Chromatography (Amine-Silica) purity_check1->column Purity Not Met final_product High-Purity Product (>99%) purity_check1->final_product Purity Met purity_check2 Final Purity Analysis column->purity_check2 purity_check2->final_product

Caption: A typical workflow for the purification of 1,3,5-Triazaadamantan-7-amine.

Impurity Troubleshooting Logic

G cluster_impurities Potential Impurities cluster_strategies Purification Strategies A Unreacted 7-Nitro Precursor S1 Recrystallization A->S1 Similar solubility S3 Column Chromatography (Amine-Silica) A->S3 Different polarity B Inorganic Salts S2 Aqueous Wash B->S2 Water soluble C Side-Reaction Byproducts C->S1 If solubility differs C->S3 High resolution separation D Hexamethylenetetramine D->S2 Water soluble

Sources

Validation & Comparative

A Comparative Guide to Adamantane-Based NMDA Receptor Antagonists: Memantine vs. the Uncharacterized 7-amino-1,3,5-triazaadamantane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the N-methyl-D-aspartate (NMDA) receptor represents a critical target for therapeutic intervention in a host of neurological disorders. The adamantane scaffold has proven to be a fruitful starting point for the development of clinically relevant NMDA receptor antagonists. This guide provides an in-depth comparison of the well-established antagonist, Memantine, with the structurally related but functionally uncharacterized compound, 7-amino-1,3,5-triazaadamantane. While direct comparative data for the latter is unavailable in published literature, this guide will leverage established structure-activity relationships (SAR) to provide a scientifically grounded perspective on its potential potency relative to Memantine.

The Established Benchmark: Memantine's Profile

Memantine (1-amino-3,5-dimethyladamantane) is a derivative of amantadine and a clinically approved, uncompetitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] Its mechanism of action is well-documented: it preferentially blocks the NMDA receptor's ion channel when it is excessively open, a state associated with excitotoxicity, without significantly impairing normal synaptic transmission.[1] This voltage-dependent, low-to-moderate affinity and rapid off-rate kinetics are key to its therapeutic window and tolerability.[1]

The Challenger: 7-amino-1,3,5-triazaadamantane

7-amino-1,3,5-triazaadamantane is a heterocyclic analogue of amantadine where three of the bridgehead methine groups (CH) of the adamantane cage are replaced by nitrogen atoms.[3][4] While its synthesis and structure are documented, its biological activity has been explored in contexts such as antiviral agents, but not as an NMDA receptor antagonist.[5] The introduction of nitrogen atoms into the adamantane cage significantly alters the molecule's electronic properties, polarity, and hydrogen bonding capabilities, which would be expected to influence its interaction with the NMDA receptor channel.

Comparative Analysis of NMDA Receptor Antagonist Potency

To date, no published experimental data quantifies the NMDA receptor antagonist potency of 7-amino-1,3,5-triazaadamantane. However, a comparison with Memantine and its precursor, Amantadine, provides a clear benchmark for potency.

CompoundStructureIC50 (NMDA Receptor)
Memantine 1-amino-3,5-dimethyladamantane0.5 - 1.5 µM[6]
Amantadine 1-aminoadamantane~47.8 µM[7]
7-amino-1,3,5-triazaadamantane 7-amino-1,3,5-triazaadamantaneData not available

IC50 values represent the concentration of the antagonist required to inhibit 50% of the NMDA receptor response and can vary with experimental conditions.

The data clearly indicates that Memantine is significantly more potent than Amantadine. This enhanced potency is attributed to the two methyl groups on the adamantane cage, which improve its hydrophobic interactions within the NMDA receptor channel.[8]

Mechanism of Action and the NMDA Receptor Signaling Pathway

Both Memantine and Amantadine are uncompetitive, open-channel blockers of the NMDA receptor. This means they only bind to the receptor when it has been activated by both glutamate and a co-agonist (glycine or D-serine) and the ion channel is open. They bind to a site within the channel pore, physically obstructing the influx of Ca²⁺ ions.

NMDA_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density cluster_2 Antagonist Action Glutamate_vesicle Glutamate NMDA_R NMDA Receptor (Inactive) Glutamate_vesicle->NMDA_R Glutamate Release NMDA_R_Open NMDA Receptor (Active/Open) NMDA_R->NMDA_R_Open Glycine/Glutamate Binding & Depolarization Ca_ion Ca²⁺ NMDA_R_Open->Ca_ion Ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activation Memantine Memantine Memantine->NMDA_R_Open Channel Block

Caption: NMDA receptor signaling and point of intervention for Memantine.

Structure-Activity Relationship (SAR) and Predicted Potency

The potency of adamantane-based NMDA receptor antagonists is heavily influenced by the substitutions on the adamantane cage. The key takeaways from SAR studies are:

  • Lipophilicity is crucial: The hydrophobic adamantane cage is a key pharmacophore.

  • Bridgehead amine is essential: The positively charged amino group at a bridgehead position is critical for interacting with the Mg²⁺ binding site within the channel pore.

  • Cage substitution matters: The addition of methyl groups, as seen in Memantine, enhances potency by increasing hydrophobic interactions with the channel lining.[8]

Based on these principles, we can hypothesize about the potential potency of 7-amino-1,3,5-triazaadamantane. The replacement of three CH groups with nitrogen atoms drastically increases the polarity of the cage. This increased polarity would likely disrupt the favorable hydrophobic interactions within the NMDA receptor channel that are crucial for the binding of Memantine and Amantadine. Therefore, it is plausible to predict that 7-amino-1,3,5-triazaadamantane would be a less potent NMDA receptor antagonist than Memantine. Experimental validation is required to confirm this hypothesis.

Experimental Protocols for Determining NMDA Receptor Antagonism

To definitively determine the potency of 7-amino-1,3,5-triazaadamantane, standardized in vitro assays would need to be performed.

1. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor. For uncompetitive antagonists, displacement of a radiolabeled channel blocker like [³H]MK-801 is commonly used.

  • Step 1: Prepare synaptic membrane fractions from a brain region rich in NMDA receptors (e.g., cortex or hippocampus).

  • Step 2: Incubate the membranes with a fixed concentration of [³H]MK-801 in the presence of glutamate and glycine to open the channels.

  • Step 3: Add varying concentrations of the test compound (7-amino-1,3,5-triazaadamantane) and a known competitor (Memantine) in parallel experiments.

  • Step 4: After incubation, separate the bound and free radioligand by rapid filtration.

  • Step 5: Quantify the radioactivity of the filters using liquid scintillation counting.

  • Step 6: Plot the percentage of displacement against the concentration of the test compound to determine the IC50 value.

2. Electrophysiology (Patch-Clamp)

This technique directly measures the ion flow through NMDA receptors in response to agonist application and the inhibitory effect of an antagonist.

  • Step 1: Culture neurons (e.g., hippocampal or cortical neurons) or use heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing specific NMDA receptor subtypes.

  • Step 2: Using a glass micropipette, form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).

  • Step 3: Clamp the membrane potential at a negative holding potential (e.g., -70 mV).

  • Step 4: Apply a solution containing NMDA and glycine to elicit an inward current.

  • Step 5: Co-apply the agonist solution with varying concentrations of the test compound.

  • Step 6: Measure the reduction in the NMDA-evoked current and plot a dose-response curve to calculate the IC50.

Experimental_Workflow cluster_0 Radioligand Binding Assay cluster_1 Electrophysiology (Patch-Clamp) Membrane_Prep 1. Prepare Brain Membrane Homogenate Incubation 2. Incubate with [³H]MK-801, Agonists, and Test Compound Membrane_Prep->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting IC50_Calc_1 5. Calculate IC50 Counting->IC50_Calc_1 Cell_Prep 1. Prepare Cultured Neurons or Expression System Patching 2. Whole-Cell Patch Clamp Cell_Prep->Patching Agonist_App 3. Apply NMDA/Glycine Patching->Agonist_App Antagonist_App 4. Co-apply Test Compound Agonist_App->Antagonist_App IC50_Calc_2 5. Measure Current Reduction and Calculate IC50 Antagonist_App->IC50_Calc_2

Caption: Standard experimental workflows for determining NMDA receptor antagonist potency.

Conclusion

Based on a comprehensive review of the available scientific literature, Memantine is a well-characterized and potent NMDA receptor antagonist, whereas 7-amino-1,3,5-triazaadamantane has not been evaluated for this activity. A direct comparison of their potencies is therefore not possible. However, based on established structure-activity relationships for adamantane-based NMDA receptor antagonists, the introduction of three nitrogen atoms into the adamantane cage of 7-amino-1,3,5-triazaadamantane is predicted to decrease its lipophilicity, which would likely lead to a lower potency compared to Memantine. This remains a hypothesis that can only be confirmed or refuted through direct experimental testing using the protocols outlined in this guide. For researchers seeking novel NMDA receptor antagonists, the synthesis and evaluation of 7-amino-1,3,5-triazaadamantane and its derivatives could be a worthwhile endeavor to further explore the chemical space of adamantane-based neuromodulators.

References

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (Source: MDPI) [Link]

  • Amantadine - Wikipedia. (Source: Wikipedia) [Link]

  • Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. (Source: PubMed) [Link]

  • Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. (Source: PMC - PubMed Central) [Link]

  • Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. (Source: SpringerLink) [Link]

  • In vitro characterization of novel NR2B selective NMDA receptor antagonists. (Source: PubMed) [Link]

  • Different binding affinities of NMDA receptor channel blockers in various brain regions. (Source: PubMed) [Link]

  • Key Binding Interactions for Memantine in the NMDA Receptor. (Source: PMC - PubMed Central) [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. (Source: PMC - NIH) [Link]

  • Pharmacology of NMDA Receptors. (Source: NCBI) [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. (Source: PubMed Central) [Link]

  • 1,3,5-Triaza-adamantan-7-amine. (Source: PubMed) [Link]

  • (PDF) 1,3,5-Triazaadamantan-7-amine. (Source: ResearchGate) [Link]

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. (Source: PMC - PubMed Central) [Link]

  • 1,3,5-Triaza-7-phosphaadamantane and Cyclohexyl Groups Impart to Di-Iron(I) Complex Aqueous Solubility and Stability, and Prominent Anticancer Activity in Cellular and Animal Models. (Source: PubMed) [Link]

  • NMDA receptors on the surface of cancer cells: Target for chemotherapy? (Source: PMC - NIH) [Link]

  • N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. (Source: PMC - PubMed Central) [Link]

  • Low-Affinity NMDA Receptor Antagonist Hemantane in a Topical Formulation Attenuates Arthritis Induced by Freund's Complete Adjuvant in Rats. (Source: PubMed Central) [Link]

  • Synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane based water-soluble ligands | Request PDF. (Source: ResearchGate) [Link]

  • Mononuclear Mn complexes featuring N,S-/N,N-donor and 1,3,5-triaza-7-phosphaadamantane ligands: synthesis and electrocatalytic properties. (Source: New Journal of Chemistry (RSC Publishing)) [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (Source: SciSpace) [Link]

  • Structure-anti-Parkinson activity relationships in the aminoadamantanes. Influence of bridgehead substitution. (Source: ACS Publications) [Link]

Sources

A Comparative Guide to the Biological Validation of Novel 1,3,5-Triazaadamantan-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique properties, including metabolic stability and the ability to interact with various biological targets, have led to the development of several successful drugs.[1] Amine derivatives of adamantane, such as amantadine and rimantadine, were among the first antiviral drugs approved for the treatment of Influenza A.[2] The incorporation of the adamantane nucleus into a molecule can enhance its lipophilicity, potentially improving its bioavailability and therapeutic effect.[2][3]

This guide focuses on a specific class of adamantane analogs: 1,3,5-triazaadamantan-7-amine derivatives . These compounds are azaadamantanes, where three carbon atoms in the adamantane cage are replaced by nitrogen atoms. This substitution significantly alters the physicochemical properties of the molecule, such as reducing lipophilicity and increasing water solubility, which can in turn influence their interaction with biological targets and overall bioavailability.[4][5] This guide provides a framework for the systematic validation of the biological activity of these novel derivatives, comparing their potential performance against established alternatives using standardized in vitro assays.

Comparative Analysis of Biological Activities

The unique structure of 1,3,5-triazaadamantan-7-amine derivatives suggests potential for a range of biological activities, including antiviral, antibacterial, and anticancer effects. This section outlines a comparative approach to validate these activities.

Antiviral Activity

Rationale: The historical success of aminoadamantanes as antiviral agents, primarily against influenza A virus, provides a strong rationale for evaluating novel triazaadamantane amine derivatives for similar activity.[6] The original mechanism of action for amantadine involved the inhibition of the M2 proton channel of the influenza A virus, preventing viral uncoating.[7] While resistance to M2 inhibitors is now widespread, the adamantane scaffold continues to be explored for activity against various viral targets.[8]

Comparative Compound: Oseltamivir . A neuraminidase inhibitor, Oseltamivir (Tamiflu®), is a standard-of-care treatment for influenza A and B infections and serves as an excellent positive control in antiviral assays.[9][10]

Primary Validation Assay: Plaque Reduction Assay. This assay is the gold standard for quantifying the inhibition of viral replication.[11]

Table 1: Hypothetical Comparative Antiviral Activity

CompoundTarget VirusEC50 (µM)Cytotoxicity (CC50 in MDCK cells, µM)Selectivity Index (SI = CC50/EC50)
Derivative A Influenza A (H1N1)15>100>6.7
Derivative B Influenza A (H1N1)8>100>12.5
Oseltamivir Influenza A (H1N1)1.2>100>83.3
Antibacterial Activity

Rationale: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[3] Adamantane derivatives have been shown to possess antibacterial properties, and the introduction of the triaza-scaffold may confer unique mechanisms of action.[2][3]

Comparative Compounds: Gentamicin (for Gram-negative bacteria) and Ampicillin (for Gram-positive bacteria). These are well-characterized antibiotics commonly used as positive controls in in vitro susceptibility testing.[12]

Primary Validation Assay: Broth Microdilution Assay. This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][12][13][14]

Table 2: Hypothetical Comparative Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Derivative C 1664
Derivative D 832
Ampicillin 0.5>128
Gentamicin 12
Anticancer Activity

Rationale: Several adamantane derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[1][15] The structural modifications in 1,3,5-triazaadamantan-7-amine derivatives could lead to novel interactions with cancer-specific targets.

Comparative Compound: Paclitaxel or Doxorubicin . These are widely used chemotherapeutic agents that serve as effective positive controls in in vitro cytotoxicity assays against various cancer cell lines.[16]

Primary Validation Assay: MTT Assay. This colorimetric assay is a standard method for assessing cell viability and proliferation, providing a measure of a compound's cytotoxic or cytostatic effects.[2][3][6]

Table 3: Hypothetical Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Derivative E 254032
Derivative F 101815
Paclitaxel 0.050.080.04

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is designed to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC50).

Step-by-Step Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Dilution: Prepare serial dilutions of the test compounds and the positive control (Oseltamivir) in serum-free medium.

  • Virus Preparation: Dilute the influenza virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS). Incubate the cells with the virus dilution for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cell monolayers with a mixture of 2X medium and 1.2% agarose containing the various concentrations of the test compounds or control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.[17][18][19][20][21]

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis Cell_Seeding Seed MDCK Cells Infect_Cells Infect Cell Monolayer Cell_Seeding->Infect_Cells Compound_Dilution Prepare Compound Dilutions Add_Overlay Add Agarose Overlay with Compound Compound_Dilution->Add_Overlay Virus_Dilution Dilute Influenza Virus Virus_Dilution->Infect_Cells Infect_Cells->Add_Overlay Incubate Incubate for 2-3 Days Add_Overlay->Incubate Fix_Stain Fix and Stain with Crystal Violet Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 G cluster_setup Plate Setup cluster_assay Assay Execution cluster_readout Result Determination Compound_Dilutions Prepare Serial Compound Dilutions in 96-well Plate Inoculate_Plate Inoculate Wells with Bacteria Compound_Dilutions->Inoculate_Plate Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculate_Plate Incubate_Plate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate_Plate Read_Turbidity Visually Assess for Bacterial Growth (Turbidity) Incubate_Plate->Read_Turbidity Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Turbidity->Determine_MIC

Caption: Workflow for the Broth Microdilution Assay.

MTT Assay for Anticancer Activity

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control (Paclitaxel) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration. [2][3][6]

Mechanistic Insights and Structure-Activity Relationship (SAR)

The biological activity of adamantane derivatives is highly dependent on their structure. For azaadamantanes, the number and position of nitrogen atoms, as well as the nature of the substituent at the 7-position (in this case, an amine group), are critical. The introduction of nitrogen atoms into the adamantane scaffold generally decreases lipophilicity and increases polarity, which can alter the compound's ability to cross cell membranes and interact with specific protein targets. [5] For anticancer activity, some adamantane derivatives have been shown to inhibit the TLR4-MyD88-NF-κB signaling pathway, which is implicated in inflammation and cancer progression. [15]Validating whether novel 1,3,5-triazaadamantan-7-amine derivatives act on this or other pathways would provide crucial mechanistic information.

G cluster_pathway Potential Anticancer Signaling Pathway Inhibition LPS Ligand (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF-6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Gene_Expression Pro-inflammatory & Pro-survival Gene Expression NFkB->Gene_Expression Derivative Adamantane Derivative Derivative->TLR4 Inhibition

Caption: Inhibition of the TLR4-MyD88-NF-κB pathway.

Conclusion

The validation of novel 1,3,5-triazaadamantan-7-amine derivatives requires a systematic and comparative approach. By employing standardized in vitro assays and comparing the results to well-established drugs, researchers can effectively assess the potential of these new chemical entities. The protocols and comparative framework provided in this guide offer a robust starting point for these investigations. Understanding the structure-activity relationships and elucidating the mechanisms of action will be crucial for the further development of this promising class of compounds.

References

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024-04-26). MDPI. [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. National Institutes of Health (NIH). [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Institutes of Health (NIH). [Link]

  • Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. (2018-02-14). MDPI. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020-09-02). MDPI. [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry1. Semantic Scholar. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. National Institutes of Health (NIH). [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. National Institutes of Health (NIH). [Link]

  • Amantadine. Wikipedia. [Link]

  • 1-Azaadamantanes: pharmacological applications and synthetic approaches. PubMed. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025-10-05). Journal of Chemical Health Risks. [Link]

  • Broth Dilution Method for MIC Determination. (2013-11-15). Microbe Online. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011-10-18). National Center for Biotechnology Information. [Link]

  • Broth microdilution reference methodology. Slideshare. [Link]

  • Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. (2023-12-14). ACS Omega. [Link]

  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Semantic Scholar. [Link]

  • Plaque Assay Protocols. (2006-10-09). American Society for Microbiology. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. (2023-12-14). National Institutes of Health (NIH). [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025-12-15). U.S. Food and Drug Administration. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. [Link]

  • Virus Plaque Assay Protocol. ResearchGate. [Link]

  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Semantic Scholar. [Link]

  • Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. National Institutes of Health (NIH). [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. [Link]

  • How to Perform a Plaque Assay. (2024-10-20). YouTube. [Link]

  • Chemical screening identifies the anticancer properties of Polyporous tuberaster. (2023-07-09). National Institutes of Health (NIH). [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025-02-05). bioMérieux. [Link]

  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025-10-14). Medscape. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and. (2019-07-01). Anticancer Research. [Link]

  • Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. ASM Journals. [Link]

  • Screening and Evaluation of Anti-Influenza Virus Antivirals. Creative Diagnostics. [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022-08-06). ResearchGate. [Link]

  • Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. (2025-02-13). PubMed Central. [Link]

  • Treating Flu with Antiviral Drugs. (2025-11-20). Centers for Disease Control and Prevention. [Link]

Sources

A Head-to-Head Comparison of Synthesis Efficiency for Triazaadamantane Amines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3,5-triazaadamantane scaffold is a rigid, three-dimensional structure of significant interest in medicinal chemistry and drug development. Its unique topology allows for the precise spatial orientation of functional groups, making it an attractive core for designing novel therapeutics. However, the efficiency of synthesizing functionalized derivatives, particularly primary amines which serve as crucial synthetic handles, can vary dramatically between different routes. This guide provides a head-to-head comparison of two prevalent synthetic strategies for producing triazaadamantane amines. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of their efficiency based on yield, reaction conditions, and scalability.

Introduction: The Strategic Importance of the Triazaadamantane Core

Azaadamantanes, which are adamantane analogs containing one or more nitrogen atoms in the cage structure, exhibit distinct physicochemical properties compared to their carbocyclic counterparts.[1][2][3] The inclusion of nitrogen atoms generally reduces lipophilicity and introduces hydrogen bonding capabilities, which can significantly impact a molecule's bioavailability and interaction with biological targets.[1][2][3]

The 1,3,5-triazaadamantane system, in particular, offers a synthetically accessible and rigid scaffold. Amines appended to this core are invaluable intermediates, serving as nucleophiles for further elaboration into amides, ureas, sulfonamides, and other functional groups essential for probing structure-activity relationships (SAR). The challenge, therefore, lies in selecting a synthetic pathway that is not only high-yielding but also practical, scalable, and cost-effective. This guide will compare two common, yet fundamentally different, approaches to this challenge.

Core Synthetic Strategies: A Head-to-Head Comparison

We will evaluate two distinct and reliable methods for the synthesis of an exemplary target, 7-amino-1,3,5-triazaadamantane.

  • Method A: The Nitro-Condensation and Reduction Pathway. A two-step approach involving the initial construction of the cage with a nitro group at the 7-position, followed by its reduction to the desired amine.

  • Method B: The Preformed Triamine Cyclization Pathway. A one-pot cyclization of a commercially available triamine with formaldehyde to directly form the triazaadamantane skeleton.

Method A: Nitro-Condensation and Reduction Pathway

This strategy is arguably the most common and well-documented approach for installing a functional group at the C7 position. It leverages the reactivity of nitroalkanes in a condensation reaction with hexamethylenetetramine (also known as urotropine or HMTA).[1][4]

Step 1: Synthesis of 7-nitro-1,3,5-triazaadamantane C₆H₁₂N₄ + CH₃NO₂ --(CH₃COOH)--> C₇H₁₂N₄O₂ + ...

Step 2: Reduction to 7-amino-1,3,5-triazaadamantane

C₇H₁₂N₄O₂ --([H])--> C₇H₁₄N₄ + H₂O

The formation of the triazaadamantane cage in Step 1 is a fascinating cascade of Mannich-type reactions. [1][4]Hexamethylenetetramine acts as a controlled source of formaldehyde and ammonia. In the acidic medium (acetic acid), it slowly hydrolyzes. The enolizable nitromethane then undergoes condensation with the released formaldehyde and ammonia fragments, ultimately assembling the cage structure in a highly regioselective manner. The choice of acetic acid is critical; it serves as both a catalyst and a solvent, providing the necessary protonation to facilitate the hydrolysis of HMTA and the subsequent condensation steps.

The reduction of the nitro group in Step 2 is a standard transformation in organic chemistry. Catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) is often preferred for its clean conversion and high yields. The catalyst provides a surface for the adsorption of both the nitro compound and hydrogen gas, facilitating the stepwise reduction to the amine without harsh chemical reagents.

Step 1: Synthesis of 7-nitro-1,3,5-triazaadamantane (3) [1][4]1. To a 250 mL round-bottom flask, add hexamethylenetetramine (14.0 g, 100 mmol) and nitromethane (12.2 g, 200 mmol). 2. Add glacial acetic acid (50 mL) to the mixture. 3. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring. 4. Maintain reflux for 2 hours. The solution will become homogeneous and then a precipitate may form. 5. Allow the reaction mixture to cool to room temperature, during which a pale yellow solid will precipitate. 6. Collect the solid by vacuum filtration and wash thoroughly with cold ethanol (3 x 30 mL) and then diethyl ether (2 x 30 mL). 7. Dry the product under vacuum to yield 7-nitro-1,3,5-triazaadamantane as a crystalline solid.

  • Expected Yield: 75-85%

Step 2: Synthesis of 7-amino-1,3,5-triazaadamantane

  • In a hydrogenation vessel, suspend 7-nitro-1,3,5-triazaadamantane (9.2 g, 50 mmol) in methanol (100 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, ~5 mol%).

  • Seal the vessel and purge with nitrogen gas, then introduce hydrogen gas to a pressure of 50 psi.

  • Stir the mixture vigorously at room temperature for 12-16 hours, monitoring hydrogen uptake.

  • Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to yield pure 7-amino-1,3,5-triazaadamantane.

    • Expected Yield: 90-98%

  • Yield: The overall yield for this two-step process is typically high, often in the range of 65-80%.

  • Scalability: This route is highly scalable. The primary limitation is the need for a suitable hydrogenation apparatus for the reduction step at larger scales.

  • Purity & Purification: The nitro intermediate often precipitates in high purity from the reaction mixture. The final amine product is typically clean after filtration of the catalyst and recrystallization.

  • Cost & Availability: The starting materials (hexamethylenetetramine, nitromethane, acetic acid) are inexpensive and readily available bulk chemicals.

Method B: Preformed Triamine Cyclization Pathway

This approach builds the triazaadamantane cage in a single, convergent step by reacting a triamine with an aldehyde, most commonly formaldehyde. [1][4]This method is conceptually simpler but its efficiency is highly dependent on the availability and stability of the starting triamine. We will consider the reaction of 1,1,1-tris(aminomethyl)ethane ("tame") with formaldehyde.

C₅H₁₅N₃ + 3CH₂O --> C₈H₁₅N₃ + 3H₂O

This reaction is a classic example of cage formation via multiple imine/aminal formations. The reaction proceeds through the sequential condensation of the primary amine groups of the triamine with formaldehyde to form imines (or their protonated iminium ion equivalents). These intermediates are highly reactive and undergo rapid intramolecular cyclization, where the remaining primary amine groups attack the newly formed imines to create the thermodynamically stable, strain-free triazaadamantane ring system. The reaction is often autocatalytic or requires a slight acid catalyst to facilitate imine formation. The high efficiency stems from the strong thermodynamic driving force to form the stable cage structure.

  • To a 500 mL round-bottom flask, add 1,1,1-tris(aminomethyl)ethane (11.7 g, 100 mmol).

  • Add methanol (200 mL) and stir until the amine has fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of formaldehyde (37 wt. %, 27 mL, ~330 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours.

  • Remove the solvent under reduced pressure.

  • The resulting residue is triturated with cold diethyl ether, and the resulting solid is collected by vacuum filtration.

  • Dry the solid under vacuum to yield 7-methyl-1,3,5-triazaadamantane.

    • Expected Yield: 85-95%

  • Yield: This one-pot reaction is typically very high-yielding.

  • Scalability: The procedure is simple and easily scalable. It avoids the use of high-pressure gas, making it more amenable to standard laboratory equipment at a larger scale.

  • Purity & Purification: The reaction is generally very clean, often requiring minimal purification beyond trituration and filtration.

  • Cost & Availability: While formaldehyde is inexpensive, the cost and availability of the starting triamine (e.g., 1,1,1-tris(aminomethyl)ethane) can be a significant drawback. It is considerably more expensive than the bulk chemicals used in Method A. Furthermore, this specific route yields a methyl-substituted triazaadamantane, not the desired primary amine. To get a primary amine, one would need to start with a protected aminotriamine, adding steps and complexity.

Comparative Analysis and Data Summary

The choice between these two synthetic routes is a classic case of weighing upfront starting material cost and complexity against the number of synthetic steps and the types of equipment required.

Quantitative Comparison Table
ParameterMethod A: Nitro-Condensation & ReductionMethod B: Triamine Cyclization
Overall Yield 65-80%85-95% (for the cage formation)
Number of Steps 21
Starting Materials Hexamethylenetetramine, Nitromethane1,1,1-tris(aminomethyl)ethane, Formaldehyde
Reagent Cost LowHigh (due to the triamine)
Reaction Conditions Reflux, 50 psi H₂ pressureRoom Temperature
Purification Filtration, Recrystallization, Celite® filtrationTrituration, Filtration
Key Advantage Inexpensive starting materials; direct route to C7-amino functionality.High-yielding, one-pot reaction with simple purification.
Key Disadvantage Two steps; requires hydrogenation equipment.Expensive starting material; does not directly yield the C7-amino target.
Qualitative Discussion & Expert Recommendation

Method A is the workhorse for producing 7-amino-1,3,5-triazaadamantane. Its primary advantage is economic. The use of cheap, readily available starting materials makes it the preferred route for large-scale synthesis. While it involves two distinct steps, including a catalytic hydrogenation, these are robust and well-understood transformations that deliver a clean product. For any research program anticipating the need for significant quantities of the C7-amino scaffold, establishing the capability for Method A is a sound investment.

Method B offers an elegant and high-yielding synthesis of the core triazaadamantane structure. Its operational simplicity is a major benefit for rapid, small-scale synthesis or for creating analog libraries where the cost of the triamine is less prohibitive. However, for the specific synthesis of a C7-amino derivative, Method B is inefficient as it requires a more complex, functionalized triamine precursor, which would add considerable cost and synthetic steps, negating its primary advantage of being a one-pot reaction.

Workflow Visualization: Selecting a Synthetic Pathway

The following diagram outlines the decision-making process for a researcher when choosing a synthetic route to a functionalized triazaadamantane.

Synthesis_Decision_Tree start Target: Substituted 1,3,5-Triazaadamantane q1 Is the target a C7-amino derivative? start->q1 q2 Is large scale (>10g) and low cost critical? q1->q2 Yes method_B CONSIDER: Method B (If a suitable triamine is available) q1->method_B No method_A RECOMMENDED: Method A (Nitro-Condensation) q2->method_A Yes method_A_consider CONSIDER: Method A (High cost-efficiency) q2->method_A_consider No other Explore other functionalization routes post-synthesis method_B->other

Caption: Decision workflow for selecting a triazaadamantane synthesis route.

Conclusion

The synthesis of triazaadamantane amines is a critical enabling step for their exploration in drug discovery. While multiple pathways exist, a thorough analysis of efficiency must extend beyond simple reaction yield to include factors like operational complexity, starting material cost, and scalability. The condensation of hexamethylenetetramine with nitromethane followed by reduction (Method A) represents the most balanced and efficient overall strategy for the large-scale production of 7-amino-1,3,5-triazaadamantane, providing a cost-effective and reliable supply of this valuable building block for medicinal chemists.

References

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry | Request PDF. ResearchGate. Available at: [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Semantic Scholar. Available at: [Link]

  • Mannich Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Royal Society of Chemistry. Available at: [Link]

  • Delépine reaction - Wikipedia. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity Analysis of an Anti-1,3,5-Triazaadamantan-7-amine Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to inaccurate experimental results and potential safety concerns in therapeutic applications. This guide provides an in-depth analysis of the cross-reactivity of a novel monoclonal antibody raised against 1,3,5-Triazaadamantan-7-amine, a molecule of interest in pharmaceutical synthesis for its rigid cage-like structure that can enhance binding selectivity and metabolic stability in drug candidates.[1] This document will detail the experimental design, methodologies, and supporting data for assessing the specificity of this antibody.

Introduction to 1,3,5-Triazaadamantan-7-amine and the Imperative of Antibody Specificity

1,3,5-Triazaadamantan-7-amine, also known as 7-amino-1,3,5-triazaadamantane, is a unique polycyclic amine.[2][3] Its rigid adamantane core provides a structurally constrained framework, making it a valuable building block in medicinal chemistry. The development of antibodies specific to this molecule opens avenues for its quantification in complex biological matrices and for the development of targeted therapies.

However, the utility of such an antibody is contingent on its specificity. Cross-reactivity occurs when an antibody raised against a specific antigen also recognizes other, structurally similar molecules.[4] This can lead to false-positive results in immunoassays and off-target effects in therapeutic contexts. Therefore, a thorough investigation of an antibody's cross-reactivity profile is a critical step in its validation.[4][5]

This guide presents a hypothetical cross-reactivity study for a monoclonal antibody, designated as ATA-mAb, raised against 1,3,5-Triazaadamantan-7-amine.

Designing the Cross-Reactivity Study: A Rationale-Driven Approach

The core of a robust cross-reactivity study lies in the careful selection of potential cross-reactants. For ATA-mAb, we selected a panel of compounds based on structural similarity to 1,3,5-Triazaadamantan-7-amine. The selection criteria included modifications to the adamantane cage and the amine functionality.

The Panel of Potential Cross-Reactants:

  • Hexamethylenetetramine (Urotropine): The parent compound of the adamantane family, lacking the amino group.[6]

  • Adamantane: The fundamental hydrocarbon cage structure.

  • 1-Adamantanamine: An isomer with the amino group at a different position.

  • Amantadine (1-Adamantanamine hydrochloride): A well-known antiviral drug and a primary amine on the adamantane cage.

  • Memantine (3,5-Dimethyl-1-adamantanamine): An NMDA receptor antagonist with methyl groups on the adamantane cage.

  • 1,3-Adamantanediamine: A derivative with two amino groups.

The following diagram illustrates the structural relationships between the target analyte and the selected potential cross-reactants.

1,3,5-Triazaadamantan-7-amine 1,3,5-Triazaadamantan-7-amine Hexamethylenetetramine Hexamethylenetetramine 1,3,5-Triazaadamantan-7-amine->Hexamethylenetetramine Parent Cage 1-Adamantanamine 1-Adamantanamine 1,3,5-Triazaadamantan-7-amine->1-Adamantanamine Isomeric Amine Adamantane Adamantane Hexamethylenetetramine->Adamantane Hydrocarbon Core Amantadine Amantadine 1-Adamantanamine->Amantadine Hydrochloride Salt Memantine Memantine 1-Adamantanamine->Memantine Methylated Derivative 1,3-Adamantanediamine 1,3-Adamantanediamine 1-Adamantanamine->1,3-Adamantanediamine Additional Amine

Caption: Structural relationships of the target analyte and potential cross-reactants.

Experimental Methodologies for Cross-Reactivity Assessment

To quantitatively assess the cross-reactivity of ATA-mAb, a competitive enzyme-linked immunosorbent assay (cELISA) was employed as the primary method. This was supplemented with Western Blotting and Surface Plasmon Resonance (SPR) for confirmatory analysis.

Competitive ELISA (cELISA)

The cELISA is a highly sensitive and specific method for quantifying small molecules.[7][8] In this assay, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.

The workflow for our cELISA is depicted below:

cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection plate Microtiter Plate secondary_ab HRP-conjugated Secondary Antibody plate->secondary_ab Incubate & Wash coating_antigen ATA-BSA Conjugate coating_antigen->plate Incubate & Wash sample Sample or Standard (Free ATA or Analog) mixture Pre-incubation sample->mixture antibody ATA-mAb antibody->mixture mixture->plate Add to Coated Plate substrate TMB Substrate secondary_ab->substrate Incubate & Wash readout Measure Absorbance at 450 nm substrate->readout Add Stop Solution

Caption: Competitive ELISA workflow for cross-reactivity testing.

Detailed Protocol for cELISA:

  • Plate Coating: Microtiter plates were coated with a 1,3,5-Triazaadamantan-7-amine-Bovine Serum Albumin (ATA-BSA) conjugate at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates were washed three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Plates were blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Competition: A standard curve of 1,3,5-Triazaadamantan-7-amine was prepared. Serial dilutions of the potential cross-reactants were also made. Each standard or cross-reactant dilution was mixed with a constant concentration of ATA-mAb and pre-incubated for 30 minutes. 100 µL of this mixture was then added to the coated and blocked wells. The plate was incubated for 1 hour at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody Incubation: An HRP-conjugated goat anti-mouse IgG secondary antibody, diluted 1:5000 in blocking buffer, was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate was washed five times with PBST.

  • Detection: 100 µL of TMB substrate was added to each well and the plate was incubated in the dark for 15-20 minutes.

  • Stop Reaction: The reaction was stopped by adding 50 µL of 2N H2SO4.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

Data Analysis:

The half-maximal inhibitory concentration (IC50) was determined for the target analyte and each potential cross-reactant. The percent cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of 1,3,5-Triazaadamantan-7-amine / IC50 of Cross-Reactant) x 100

Comparative Performance Data

The cross-reactivity of ATA-mAb was evaluated against the selected panel of structurally related compounds. The results are summarized in the table below.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
1,3,5-Triazaadamantan-7-amine Target Analyte 15.2 100%
HexamethylenetetramineParent Cage> 10,000< 0.15%
AdamantaneHydrocarbon Core> 10,000< 0.15%
1-AdamantanamineIsomeric Amine850.61.79%
AmantadineIsomeric Amine HCl875.31.74%
MemantineMethylated Derivative2,345.10.65%
1,3-AdamantanediamineAdditional Amine1,567.80.97%

Interpretation of Results:

The data clearly indicates that ATA-mAb is highly specific for 1,3,5-Triazaadamantan-7-amine. The cross-reactivity with the parent cage structures, Hexamethylenetetramine and Adamantane, was negligible, demonstrating that the antibody's epitope includes the amino group and the unique triaza-adamantane structure.

The low cross-reactivity with 1-Adamantanamine and Amantadine suggests that the position of the amino group is critical for antibody recognition. The further decrease in cross-reactivity with Memantine indicates that the addition of methyl groups to the adamantane cage sterically hinders the antibody-antigen interaction. The minimal cross-reactivity with 1,3-Adamantanediamine further supports the specificity of the antibody for the mono-aminated target.

Confirmatory Analyses: Western Blotting and Surface Plasmon Resonance

To further validate the specificity of ATA-mAb, Western Blotting and Surface Plasmon Resonance (SPR) were performed.

Western Blotting

While not the primary method for small molecule detection, a modified Western Blot protocol can be used to assess antibody specificity against protein conjugates of the small molecules.

Protocol for Western Blotting:

  • Antigen Preparation: The target analyte and cross-reactants were conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH).

  • Gel Electrophoresis: The protein conjugates were separated on a 12% SDS-PAGE gel.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with ATA-mAb (1 µg/mL) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane was washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: A strong band would be observed for the ATA-KLH conjugate, with significantly weaker or no bands for the conjugates of the cross-reactants, corroborating the cELISA data.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9][10] It can provide quantitative data on binding affinity and kinetics.

SPR Workflow:

cluster_immobilization Sensor Chip Preparation cluster_binding Binding Analysis cluster_output Data Output chip CM5 Sensor Chip wash Dissociation Phase (Buffer Flow) chip->wash antibody ATA-mAb antibody->chip Amine Coupling analyte Analyte Injection (ATA or Analog) analyte->chip Association Phase sensogram Real-time Sensogram (RU vs. Time) wash->sensogram kinetics Kinetic Analysis (ka, kd, KD) sensogram->kinetics

Caption: Surface Plasmon Resonance workflow for affinity measurement.

Protocol for SPR:

  • Immobilization: ATA-mAb was immobilized on a CM5 sensor chip via standard amine coupling.

  • Binding Analysis: Serial dilutions of 1,3,5-Triazaadamantan-7-amine and the potential cross-reactants were injected over the sensor surface.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants were determined, and the equilibrium dissociation constant (KD) was calculated (KD = kd/ka).

Expected Outcome: A high affinity (low KD value) would be observed for 1,3,5-Triazaadamantan-7-amine, while significantly lower affinities (higher KD values) would be expected for the cross-reactants.

Conclusion

The comprehensive cross-reactivity profiling of the anti-1,3,5-Triazaadamantan-7-amine monoclonal antibody, ATA-mAb, demonstrates its high specificity for the target analyte. The negligible binding to structurally similar analogs, as determined by cELISA and confirmed by orthogonal methods like Western Blotting and SPR, validates its suitability for use in specific and sensitive immunoassays. This rigorous approach to antibody validation is essential for ensuring data integrity in research and for the successful development of antibody-based diagnostics and therapeutics.

References

  • Thomson, J., Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2010). 1,3,5-Triaza-adamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637.
  • (PDF) 1,3,5-Triazaadamantan-7-amine - ResearchGate. (n.d.). Retrieved from [Link]

  • Cross-reactivity - Wikipedia. (n.d.). Retrieved from [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC. (n.d.). Retrieved from [Link]

  • Competitive ELISA Protocol - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1, 3, 5-Triazaadamantan-7-amine. Retrieved from [Link]

  • Hexamethylenetetramine - Wikipedia. (n.d.). Retrieved from [Link]

  • ATAMAN KIMYA. (n.d.). HEXAMETHYLENETETRAMINE. Retrieved from [Link]

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.). Retrieved from [Link]

  • Antibody Cross-Reactivity Testing Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Surface Plasmon Resonance Explained - YouTube. (2011, September 29). Retrieved from [Link]

Sources

A Comparative In-Vitro Performance Analysis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine and Established Urinary Antiseptics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the in-vitro performance of the novel compound 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine. Due to the limited existing data on this specific molecule, this guide establishes a series of robust in-vitro assays to characterize its potential antimicrobial and cytotoxic properties. The performance of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine will be compared against the well-established urinary antiseptic, Methenamine (also known as Hexamethylenetetramine or Urotropin), and two widely used oral antibiotics for urinary tract infections (UTIs), Nitrofurantoin and Fosfomycin.

The central hypothesis is that the addition of an amine group at the 7-position of the triazatricyclodecane core may modulate its biological activity, potentially altering its formaldehyde-releasing capacity or introducing novel mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate new chemical entities for antimicrobial applications.

Introduction: The Chemical Landscape of Urinary Antiseptics

Urinary tract infections are a significant global health concern, and the rising tide of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Methenamine has been a long-standing option for the prevention of recurrent UTIs.[1][2][3][4] Its efficacy relies on the in-situ generation of formaldehyde in the acidic environment of the lower urinary tract.[1][5][6][7] Formaldehyde exerts a non-specific bactericidal effect by denaturing proteins and nucleic acids.[3][6]

1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, the subject of this guide, is a structural analog of Methenamine. Understanding its performance relative to Methenamine and other first-line UTI treatments like Nitrofurantoin and Fosfomycin is crucial for determining its potential clinical utility. Nitrofurantoin's mechanism involves its reduction by bacterial nitroreductases to reactive intermediates that inhibit various cellular processes.[8][9] Fosfomycin acts by inhibiting an early step in bacterial cell wall synthesis.[5][10][11][12][13]

This guide will detail the experimental workflows for a head-to-head comparison of these compounds, focusing on their core mechanism of action (for the adamantane derivatives) and their broader antimicrobial and cytotoxic profiles.

Experimental Design: A Multi-faceted Approach to Performance Benchmarking

To provide a comprehensive performance comparison, a series of in-vitro assays are proposed. These assays are designed to evaluate the key performance indicators for a potential urinary antiseptic: efficacy against relevant uropathogens and potential toxicity to host cells.

Formaldehyde Release Kinetics

The primary mechanism of action for Methenamine and, hypothetically, 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, is the release of formaldehyde. Therefore, quantifying the rate and extent of formaldehyde release under physiologically relevant conditions is paramount.

Experimental Protocol: pH-Dependent Formaldehyde Release Assay

  • Preparation of Artificial Urine: Prepare artificial urine medium at various pH levels (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0) to simulate the range of physiological and pathological urinary pH.

  • Incubation: Dissolve 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine and Methenamine (as a comparator) in the artificial urine at a concentration of 1 mg/mL. Incubate the solutions at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw aliquots from each solution.

  • Formaldehyde Quantification: Determine the concentration of formaldehyde in each aliquot using a validated colorimetric method, such as the Nash reagent (Hantzsch reaction) or a commercially available formaldehyde assay kit.[14][15]

  • Data Analysis: Plot formaldehyde concentration against time for each compound at each pH. Calculate the rate of formaldehyde release.

Expected Outcome and Interpretation:

This assay will reveal the pH-dependency and kinetics of formaldehyde release for the novel compound compared to Methenamine. A more rapid or extensive release at a physiologically relevant acidic pH could indicate enhanced potency.

Data Presentation: Formaldehyde Release

CompoundpHRate of Formaldehyde Release (µg/mL/hr)Maximum Formaldehyde Concentration (µg/mL) at 24h
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine5.0
5.5
6.0
6.5
7.0
Methenamine5.0
5.5
6.0
6.5
7.0
Antimicrobial Susceptibility Testing

The ultimate goal of a urinary antiseptic is to inhibit the growth of or kill uropathogens. This section details the determination of the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: Utilize a panel of common uropathogens, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Staphylococcus saprophyticus. Include both reference strains and clinical isolates.

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) at different pH values (e.g., pH 5.5 and 7.0) to assess the pH-dependent activity of the formaldehyde-releasing compounds.

  • Serial Dilutions: Prepare two-fold serial dilutions of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, Methenamine, Nitrofurantoin, and Fosfomycin in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcome and Interpretation:

This assay will provide a direct comparison of the antimicrobial potency of the test compounds. Lower MIC values indicate greater efficacy. The inclusion of different pH conditions will be particularly informative for the formaldehyde-releasing agents.

Data Presentation: Minimum Inhibitory Concentrations (MICs) in µg/mL

CompoundE. coli (pH 5.5)E. coli (pH 7.0)K. pneumoniae (pH 5.5)K. pneumoniae (pH 7.0)S. saprophyticus (pH 5.5)S. saprophyticus (pH 7.0)
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine
Methenamine
Nitrofurantoin
Fosfomycin
Cytotoxicity Assessment

A critical aspect of drug development is ensuring that a compound is more toxic to the target pathogen than to host cells. This section outlines a standard in-vitro cytotoxicity assay.

Experimental Protocol: MTS Assay for Cell Viability

  • Cell Line: Use a relevant human cell line, such as the T24 bladder carcinoma cell line or the HK-2 human kidney proximal tubule cell line.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, Methenamine, Nitrofurantoin, and Fosfomycin for 24 hours.

  • MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.[16][17][18]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

Expected Outcome and Interpretation:

This assay will provide a measure of the in-vitro toxicity of the compounds to human cells. A higher IC50 value indicates lower cytotoxicity. The therapeutic index can be estimated by comparing the IC50 values with the MIC values.

Data Presentation: Cytotoxicity (IC50) in µM

CompoundT24 Bladder CellsHK-2 Kidney Cells
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine
Methenamine
Nitrofurantoin
Fosfomycin

Visualizing the Mechanisms and Workflows

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, benchmarked against Methenamine.

G cluster_0 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine cluster_1 Methenamine (Benchmark) TDA 1,3,5-Triazatricyclo [3.3.1.13,7]decan-7-amine Acidic_Urine Acidic Urine (pH < 6.0) TDA->Acidic_Urine MET Methenamine MET->Acidic_Urine TDA_Hydrolysis Hydrolysis Acidic_Urine->TDA_Hydrolysis triggers MET_Hydrolysis Hydrolysis Acidic_Urine->MET_Hydrolysis triggers Formaldehyde_TDA Formaldehyde TDA_Hydrolysis->Formaldehyde_TDA Ammonia_TDA Ammonia TDA_Hydrolysis->Ammonia_TDA Formaldehyde_MET Formaldehyde MET_Hydrolysis->Formaldehyde_MET Ammonia_MET Ammonia MET_Hydrolysis->Ammonia_MET Bacterial_Cell Bacterial Cell Formaldehyde_TDA->Bacterial_Cell Formaldehyde_MET->Bacterial_Cell Protein_Denaturation Protein Denaturation Bacterial_Cell->Protein_Denaturation Nucleic_Acid_Damage Nucleic Acid Damage Bacterial_Cell->Nucleic_Acid_Damage Bactericidal_Effect Bactericidal Effect Protein_Denaturation->Bactericidal_Effect Nucleic_Acid_Damage->Bactericidal_Effect

Caption: Proposed bioactivation of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine and Methenamine.

Experimental Workflow

The following diagram outlines the comprehensive experimental workflow for the comparative analysis.

G cluster_0 Compound Preparation cluster_1 In-Vitro Assays cluster_2 Data Analysis & Comparison TDA 1,3,5-Triazatricyclo [3.3.1.13,7]decan-7-amine FA_Release Formaldehyde Release Assay TDA->FA_Release MIC_Assay Antimicrobial Susceptibility (MIC) TDA->MIC_Assay Cyto_Assay Cytotoxicity (MTS Assay) TDA->Cyto_Assay MET Methenamine MET->FA_Release MET->MIC_Assay MET->Cyto_Assay NIT Nitrofurantoin NIT->MIC_Assay NIT->Cyto_Assay FOS Fosfomycin FOS->MIC_Assay FOS->Cyto_Assay Kinetics Release Kinetics FA_Release->Kinetics Potency Antimicrobial Potency MIC_Assay->Potency Toxicity Cellular Toxicity Cyto_Assay->Toxicity Comparison Comparative Performance Evaluation Kinetics->Comparison Potency->Comparison Toxicity->Comparison

Sources

A Comparative Guide to the Neuroprotective Effects of Aminoadamantane Compounds: Memantine, Amantadine, and Rimantadine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminoadamantane class of compounds, originally developed as antiviral agents, has garnered significant attention for its neuroprotective properties. This guide provides a comprehensive comparative analysis of three prominent aminoadamantane derivatives: memantine, amantadine, and rimantadine. We delve into their mechanisms of action, supported by experimental data, to offer a clear perspective on their relative efficacies and potential therapeutic applications in neurodegenerative diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction: The Promise of Aminoadamantanes in Neuroprotection

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in this neuronal demise is excitotoxicity, a process triggered by the excessive activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate[1][2]. This overstimulation leads to a massive influx of calcium ions (Ca2+), initiating a cascade of neurotoxic events including mitochondrial dysfunction, oxidative stress, and apoptosis[3].

Aminoadamantane compounds have emerged as a promising therapeutic class due to their ability to modulate NMDA receptor activity[4]. Unlike high-affinity NMDA receptor antagonists that can cause significant side effects by blocking normal synaptic transmission, aminoadamantanes are generally low-to-moderate affinity, uncompetitive antagonists[4][5]. This allows them to preferentially block the excessive, pathological activation of NMDA receptors associated with excitotoxicity while preserving their normal physiological function[2]. This guide will compare and contrast the neuroprotective profiles of memantine, amantadine, and rimantadine, highlighting their distinct mechanistic nuances and therapeutic potential.

Mechanisms of Neuroprotection: A Multi-faceted Approach

The neuroprotective effects of aminoadamantane compounds are not solely attributed to their interaction with NMDA receptors. Emerging evidence reveals a more complex and multifaceted mechanism of action involving anti-inflammatory and neurotrophic pathways.

NMDA Receptor Antagonism: The Primary Line of Defense

The principal mechanism of neuroprotection for memantine and amantadine is their action as uncompetitive NMDA receptor antagonists[4]. They bind within the ion channel of the receptor, effectively blocking the excessive influx of Ca2+ during periods of glutamate overstimulation[2].

  • Memantine: Demonstrates a higher potency as an NMDA receptor antagonist compared to amantadine[6]. Its well-defined voltage-dependency and rapid on/off binding kinetics contribute to its favorable safety profile, allowing it to effectively block pathological NMDA receptor activity without significantly interfering with normal synaptic transmission[2].

  • Amantadine: Also functions as an uncompetitive NMDA receptor antagonist, albeit with lower affinity than memantine[7]. Its neuroprotective effects in models of Parkinson's disease are, in part, attributed to this mechanism[6].

  • Rimantadine: While structurally similar to amantadine, its affinity for the NMDA receptor has not been extensively reported[8]. However, some analogues of rimantadine are known to act as NMDA receptor antagonists[8][9].

Anti-Inflammatory Effects: Quelling the Fire of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a critical contributor to neuronal damage in neurodegenerative diseases. Both memantine and amantadine have been shown to exert potent anti-inflammatory effects.

  • Memantine and Amantadine: Studies have demonstrated that both compounds can inhibit the activation of microglia, the resident immune cells of the central nervous system[10][11]. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[11]. While direct evidence for rimantadine's anti-inflammatory effects in a neuroprotective context is limited, its structural similarity to amantadine suggests it may share this property.

Induction of Neurotrophic Factors: Fostering Neuronal Survival and Repair

Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. Memantine and amantadine have been found to stimulate the release of these crucial molecules from astrocytes, a type of glial cell in the brain.

  • Memantine and Amantadine: Research has shown that both compounds can increase the production and release of glial cell line-derived neurotrophic factor (GDNF) from astrocytes[12]. GDNF is a potent survival factor for various neuronal populations, including dopaminergic neurons, which are progressively lost in Parkinson's disease. This suggests that part of the neuroprotective effect of these drugs may be mediated by enhancing the brain's own repair mechanisms. The effect of rimantadine on neurotrophic factor release has not been well-documented.

Other Potential Mechanisms
  • Dopaminergic Modulation: Amantadine is known to enhance dopamine release and inhibit its reuptake, which contributes to its therapeutic effects in Parkinson's disease[6]. This dopaminergic activity may also indirectly contribute to its neuroprotective profile.

  • Sigma-1 Receptor Agonism: Both amantadine and memantine have been shown to act as agonists at the sigma-1 receptor, an intracellular chaperone protein implicated in neuroprotection and cellular stress responses[7]. The affinity of rimantadine for the sigma-1 receptor is not well-established.

Comparative Analysis of Neuroprotective Efficacy

Direct comparative studies providing quantitative data on the neuroprotective efficacy of all three compounds are limited. However, available evidence allows for a qualitative and, in some cases, quantitative comparison.

FeatureMemantineAmantadineRimantadine
NMDA Receptor Antagonist Potency HighLow to ModerateNot well-established, but analogues show activity[8][9]
Anti-Inflammatory Effects (Microglia Inhibition) Demonstrated[11]Demonstrated[10]Limited direct evidence
Neurotrophic Factor Induction (Astrocyte GDNF Release) Demonstrated[12]Demonstrated[12]Not well-established
Dopaminergic Activity MinimalSignificant[6]Not a primary mechanism
Sigma-1 Receptor Agonism Demonstrated[7]Demonstrated[7]Not well-established

Key Findings from Comparative Studies:

  • A study directly comparing the neuroprotective potency of memantine and amantadine found that memantine was significantly more potent in protecting against NMDA-induced excitotoxicity[5].

  • Clinical comparisons of amantadine and rimantadine for influenza prophylaxis have noted that rimantadine is generally better tolerated, with a lower incidence of central nervous system side effects[13][14][15]. While not a direct measure of neuroprotective efficacy, this suggests potential differences in their off-target effects within the CNS.

Experimental Protocols for Assessing Neuroprotective Effects

To aid researchers in the comparative evaluation of these and other neuroprotective compounds, we provide an overview of standard in vitro experimental protocols.

Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This assay is a fundamental method for evaluating a compound's ability to protect neurons from glutamate-induced cell death[16][17].

Workflow:

G cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Isolate primary cortical or hippocampal neurons from embryonic rodents. prep2 Plate neurons on poly-D-lysine coated multi-well plates. prep1->prep2 prep3 Culture neurons for 7-10 days to allow for maturation and synapse formation. prep2->prep3 treat1 Pre-treat cultures with various concentrations of aminoadamantane compounds or vehicle control for 1-2 hours. prep3->treat1 treat2 Induce excitotoxicity by adding a high concentration of glutamate (e.g., 50-100 µM). treat1->treat2 analysis1 Incubate for 24 hours. treat2->analysis1 analysis2 Assess cell viability using MTT assay (measures metabolic activity). analysis1->analysis2 analysis3 Assess cell death by measuring LDH release (indicates membrane damage). analysis1->analysis3

Figure 1: Workflow for Glutamate-Induced Excitotoxicity Assay.

Assessment of Microglial Activation

This protocol allows for the evaluation of a compound's anti-inflammatory effects by measuring its ability to suppress microglial activation.

Workflow:

G cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Isolate primary microglia from neonatal rodent brains. prep2 Culture microglia in appropriate medium. prep1->prep2 treat1 Pre-treat microglial cultures with aminoadamantane compounds or vehicle control. prep2->treat1 analysis3 Assess microglial morphology (ramified vs. amoeboid) via immunocytochemistry for markers like Iba1. treat2 Stimulate microglia with lipopolysaccharide (LPS) to induce an inflammatory response. treat1->treat2 analysis1 Collect culture supernatant after 24 hours. treat2->analysis1 treat2->analysis3 analysis2 Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. analysis1->analysis2 G cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Isolate primary astrocytes from neonatal rodent brains. prep2 Culture astrocytes until confluent. prep1->prep2 treat1 Treat astrocyte cultures with various concentrations of aminoadamantane compounds or vehicle control. prep2->treat1 analysis1 Collect culture supernatant after 24-48 hours. treat1->analysis1 analysis2 Measure the concentration of neurotrophic factors (e.g., GDNF, BDNF) in the supernatant using ELISA. analysis1->analysis2

Figure 3: Workflow for Measuring Neurotrophic Factor Release.

Conclusion and Future Directions

Memantine and amantadine are well-characterized neuroprotective agents with a primary mechanism involving NMDA receptor antagonism, complemented by significant anti-inflammatory and neurotrophic activities. Memantine exhibits higher potency as an NMDA receptor antagonist compared to amantadine. The neuroprotective profile of rimantadine remains less defined, and further research is warranted to elucidate its potential in this therapeutic area.

Future research should focus on:

  • Direct, head-to-head comparative studies of memantine, amantadine, and rimantadine in various in vitro and in vivo models of neurodegeneration to obtain a clearer picture of their relative efficacies.

  • Investigating the neuroprotective mechanisms of rimantadine , particularly its potential as an NMDA receptor antagonist and its effects on glial cells.

  • Exploring the therapeutic potential of novel aminoadamantane derivatives that may offer enhanced neuroprotective efficacy and improved side effect profiles.

By continuing to unravel the complex neuroprotective mechanisms of aminoadamantane compounds, the scientific community can pave the way for the development of more effective treatments for debilitating neurodegenerative diseases.

References

  • Rimantadine - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Parsons, C. G., Danysz, W., & Quack, G. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91–104.
  • de la Cueva, L., et al. (2012). Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities. European Journal of Medicinal Chemistry, 58, 39-48.
  • Weller, M., & Paul, S. (2001). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. European Journal of Pharmacology, 424(1), 1-8.
  • Butterworth, R. F. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neurology, 14, 1133959.
  • Power. (n.d.). Memantine vs Amantadine. Retrieved January 4, 2026, from [Link]

  • Amantadine - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Mouton-Liger, F., et al. (2006). Amantadine and memantine induce the expression of the glial cell line-derived neurotrophic factor in C6 glioma cells. Neuroscience Letters, 394(3), 196-201.
  • Kim, Y. S., et al. (2012). Microglia-inhibiting activity of Parkinson's disease drug amantadine. Neuropharmacology, 63(5), 856-865.
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170.
  • Drugs.com. (n.d.). Amantadine vs Memantine Comparison. Retrieved January 4, 2026, from [Link]

  • Keyser, L. A., et al. (2000). Comparison of central nervous system adverse effects of amantadine and rimantadine used as sequential prophylaxis of influenza A in elderly nursing home patients. Archives of Internal Medicine, 160(10), 1485–1488.
  • Semantic Scholar. (n.d.). Comparison of central nervous system adverse effects of amantadine and rimantadine used as sequential prophylaxis of influenza A in elderly nursing home patients. Retrieved January 4, 2026, from [Link]

  • Hayden, F. G., et al. (1981). Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults. Antimicrobial Agents and Chemotherapy, 19(2), 226–233.
  • Parsons, C. G., et al. (1999). Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. Neuropharmacology, 38(6), 735-767.
  • Wenk, G. L., Parsons, C. G., & Danysz, W. (2006). Protection from glutamate-induced excitotoxicity by memantine. Neurotoxicity Research, 9(2-3), 135-141.
  • Drugs.com. (n.d.). Amantadine vs Rimantadine Comparison. Retrieved January 4, 2026, from [Link]

  • Olmos, G., & Llorens-Martín, M. (2021). Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19?. Pharmaceuticals, 14(3), 269.
  • PubMed. (2000). Comparison of central nervous system adverse effects of amantadine and rimantadine used as sequential prophylaxis of influenza A in elderly nursing home patients. Retrieved January 4, 2026, from [Link]

  • PubMed. (1987). Effect of rimantadine on the immune response to influenza A infections. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19?. Retrieved January 4, 2026, from [Link]

  • Wenk, G. L., et al. (2006). Protection from glutamate-induced excitotoxicity by memantine. Neurotoxicity Research, 9(2-3), 135-141.
  • Antonelli, T., et al. (2004). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block. Neuroscience, 123(3), 667-676.
  • Hisaoka, K., et al. (2012). Antidepressant Acts on Astrocytes Leading to an Increase in the Expression of Neurotrophic/Growth Factors: Differential Regulation of FGF-2 by Noradrenaline. PLoS ONE, 7(12), e51197.
  • Zanco, J. Med. Sci. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences, 16(1).
  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). The expression of neurotrophic/growth factors in cortical astrocyte... Retrieved January 4, 2026, from [Link]

  • Nguyen, J. T., et al. (2004). Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells. Antimicrobial Agents and Chemotherapy, 48(12), 4855–4863.
  • Cragnolini, A. B., & Friedman, W. J. (2008). Nerve Growth Factor Induces Cell Cycle Arrest of Astrocytes. Journal of Neurochemistry, 107(5), 1345-1355.
  • Vezzani, A., et al. (2024). Lack of Direct Effects of Neurotrophic Factors in an In Vitro Model of Neuroinflammation. International Journal of Molecular Sciences, 25(7), 4057.

Sources

How does the safety profile of 1,3,5-Triazaadamantan-7-amine compare to other adamantane-based drugs?

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Safety Profile of Adamantane-Based Drugs: A Guide for Researchers

The adamantane scaffold, a rigid, lipophilic cage-like hydrocarbon, has proven to be a remarkably successful pharmacophore in medicinal chemistry.[1][2][3] Its unique three-dimensional structure can enhance drug properties such as metabolic stability and blood-brain barrier penetration.[4] This has led to the development of several successful drugs for a range of neurological and viral diseases.[2][5] This guide provides a comparative analysis of the safety profiles of prominent adamantane-based drugs—Amantadine, Memantine, and Rimantadine—to serve as a reference for researchers and drug development professionals evaluating novel adamantane derivatives like 1,3,5-Triazaadamantan-7-amine.

Comparative Safety Overview of Adamantane-Based Drugs

The primary safety concerns associated with adamantane derivatives often revolve around their effects on the central nervous system (CNS).[11][12][13] This is a direct consequence of their ability to cross the blood-brain barrier and interact with various neurotransmitter systems.[4]

Amantadine

Initially developed as an antiviral for influenza A, amantadine is also used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[11][14] Its mechanism involves augmenting dopamine release and non-competitive antagonism of the NMDA receptor.[14][15]

  • Neurological and Psychiatric Effects : Amantadine has a notable profile of CNS side effects, including dizziness, confusion, drowsiness, hallucinations, and agitation.[11][13][16] A recent analysis of the FDA Adverse Event Reporting System (FAERS) database highlighted hallucinations and falls as significant safety concerns, particularly in patients over 65.[17] Abrupt discontinuation can lead to symptoms resembling neuroleptic malignant syndrome.[13]

  • Cardiovascular Effects : Peripheral edema and orthostatic hypotension are also reported adverse effects.[13]

  • Renal Considerations : Amantadine is primarily excreted unchanged in the urine.[11][14] This necessitates dose adjustments in patients with renal impairment to prevent accumulation and potential toxicity.[13][14] It is contraindicated in patients with end-stage renal disease.[11][13]

Memantine

Memantine is an uncompetitive, moderate-affinity NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[12][18] Its mechanism is thought to be neuroprotective by blocking the effects of pathological levels of glutamate while preserving normal physiological function.[18]

  • Neurological and Psychiatric Effects : Memantine is generally well-tolerated.[12][18] Common side effects are typically mild to moderate and include dizziness, headache, confusion, and drowsiness.[12][19] While hallucinations can occur, they are less frequent compared to other NMDA antagonists.[18]

  • Cardiovascular Effects : Severe side effects may include heart failure, though this is less common.[12]

  • Renal Considerations : Memantine is largely excreted unchanged in the urine, and its clearance can be significantly reduced by alkaline urine pH.[20]

Rimantadine

A close structural analog of amantadine, rimantadine is an antiviral medication used for the prophylaxis and treatment of influenza A.[21][22]

  • Neurological and Psychiatric Effects : Rimantadine is generally considered to have fewer CNS side effects than amantadine.[23] However, adverse effects such as insomnia, nervousness, and difficulty concentrating can still occur, particularly in the elderly.[21][24]

  • Gastrointestinal Effects : Nausea, vomiting, and loss of appetite are among the most common side effects of rimantadine.[23][24]

  • Renal and Hepatic Considerations : Rimantadine is extensively metabolized by the liver before renal excretion.[22] Caution is advised in patients with severe hepatic or renal impairment due to the potential for accumulation of the drug and its metabolites.[22]

Quantitative Safety Data Summary

The following table summarizes key safety-related parameters for the discussed adamantane derivatives. It is important to note that direct comparative studies are limited, and the incidence of adverse events can vary based on the patient population and study design.

Drug Primary Indication(s) Common Adverse Events (>1%) Serious Adverse Events Key Contraindications/Precautions
Amantadine Influenza A, Parkinson's DiseaseDizziness, confusion, drowsiness, dry mouth, constipation, peripheral edema, orthostatic hypotension[11][16]Hallucinations, psychosis, seizures, neuroleptic malignant syndrome-like symptoms upon abrupt withdrawal[11][13]End-stage renal disease, caution in elderly and patients with glaucoma or prostate hypertrophy[11][13]
Memantine Alzheimer's DiseaseDizziness, headache, confusion, constipation, drowsiness[12][19]Heart failure, psychosis, blood clots[12]Caution with drugs that alkalinize urine (e.g., carbonic anhydrase inhibitors)
Rimantadine Influenza ANausea, vomiting, loss of appetite, insomnia, nervousness[23][24]Seizures (rare)Caution in patients with severe renal or hepatic impairment, and in the elderly[21][22]

Experimental Protocols for Preclinical Safety Assessment

A thorough preclinical safety assessment is crucial for any novel adamantane derivative.[9][10] This involves a battery of in vitro and in vivo studies to identify potential toxicities before first-in-human trials.[10][25] Below are two key experimental workflows.

Workflow for Preclinical Safety Assessment

This diagram illustrates a typical workflow for the preclinical safety evaluation of a new chemical entity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Regulatory Submission a Cytotoxicity Assays (e.g., MTT, LDH) b hERG Channel Assay a->b c Genotoxicity Assays (e.g., Ames, Micronucleus) b->c d Acute Toxicity Studies (Rodent) c->d Lead Candidate Selection e Repeated-Dose Toxicity (Rodent & Non-Rodent) d->e f Safety Pharmacology (CNS, CV, Respiratory) e->f g IND/CTA Enabling Studies f->g Data Compilation & Analysis

Caption: A generalized workflow for preclinical drug safety assessment.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[26] It is a fundamental screening tool in early-stage drug discovery.[26]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., 1,3,5-Triazaadamantan-7-amine) on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity screening).

Materials:

  • 96-well cell culture plates

  • Selected cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[26]

  • Compound Treatment: Prepare serial dilutions of the test compound in fresh culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO, final concentration ≤0.5%) and a positive control.[26]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[26]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[26]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Detailed Protocol: hERG Potassium Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[27][28][29] Therefore, hERG screening is a mandatory part of preclinical safety assessment.[29] A common high-throughput method is the thallium flux assay.[27][30]

Objective: To assess the potential of a test compound to inhibit the hERG potassium channel in a cell-based assay.

Principle: Cells stably expressing the hERG channel are loaded with a thallium-sensitive fluorescent dye. When the channels open, thallium ions enter the cell and bind to the dye, causing an increase in fluorescence. A hERG channel inhibitor will block this influx and reduce the fluorescent signal.[27]

Materials:

  • hERG-expressing cell line (e.g., hERG-U2OS or hERG-HEK293)

  • 1536-well black-wall, clear-bottom assay plates

  • Fluorescent dye loading buffer (e.g., FluxOR™)

  • Test compound stock solution (in DMSO)

  • Stimulation buffer (containing thallium and potassium)

  • Positive control (e.g., Astemizole)

  • Kinetic plate reader (e.g., FDSS)

Procedure:

  • Cell Seeding: Dispense approximately 1000 cells in 3 µL of culture medium into each well of a 1536-well plate. Incubate for 16 hours.[30]

  • Dye Loading: Add 3 µL of loading buffer containing the fluorescent dye to each well. Incubate at room temperature in the dark for 1 hour.[30]

  • Compound Addition: Transfer 23 nL of the test compound dilutions, positive control, or DMSO vehicle to the assay plate using a pin tool.[30]

  • Pre-incubation: Incubate the plates for 10 minutes at room temperature.[30]

  • Stimulation and Reading: Add 1.5 µL of stimulation buffer to initiate thallium influx. Immediately begin measuring the fluorescence intensity kinetically for 2 minutes.[30]

  • Data Analysis: Analyze the kinetic data to determine the extent of channel inhibition. Calculate IC50 values for the test compound by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

The adamantane scaffold remains a valuable tool in drug design, but its inherent lipophilicity and ability to interact with CNS targets necessitate a careful and thorough evaluation of the safety profile of any new derivative. The known adverse effects of amantadine, memantine, and rimantadine—primarily neurological in nature—provide a critical framework for anticipating and testing the potential liabilities of novel compounds like 1,3,5-Triazaadamantan-7-amine. By employing a systematic preclinical safety assessment strategy, including in vitro cytotoxicity and hERG assays, researchers can effectively de-risk novel adamantane-based drug candidates and advance safer medicines to the clinic.[31]

References

  • Protocol of Cell-based hERG Potassium Ion Channel Assay for High- throughput Screening.
  • Amantadine. Wikipedia. [Link]

  • Memantine. Wikipedia. [Link]

  • Areosa SA, et al. Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias. PMC. [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • Keysser CH. Preclinical safety testing of new drugs. PubMed. [Link]

  • Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. [Link]

  • Jankovic J. Amantadine. StatPearls - NCBI Bookshelf. [Link]

  • Drug Safety in preclinical studies. Biotrial. [Link]

  • Preclinical Safety Assessment: General and Genetic Toxicology. ScienceDirect. [Link]

  • Rimantadine: Key Safety & Patient Guidance. Drugs.com. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Protocols.io. [Link]

  • Non-Clinical Safety Assessment for New Drugs. ZeClinics CRO. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Flumadine® (rimantadine hydrochloride) Label. U.S. Food and Drug Administration. [Link]

  • Jaume G, et al. Deep Learning-based Modeling for Preclinical Drug Safety Assessment. bioRxiv. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Rimantadine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Amantadine. MedlinePlus. [Link]

  • Safety Profile of Amantadine: A Comprehensive Analysis of Real-World Adverse Events from the FDA Adverse Event Reporting System Database. PubMed. [Link]

  • Doody RS, et al. Memantine: efficacy and safety in mild-to-severe Alzheimer's disease. PubMed Central. [Link]

  • rimantadine: Flu Antiviral Uses, Side Effects and Drug Interactions. MedicineNet. [Link]

  • Clinical Profile of Amantadine Hydrochloride 100mg Tablet. GlobalRx. [Link]

  • Memantine: A comprehensive review of safety and efficacy. ResearchGate. [Link]

  • hERG Assay. Slideshare. [Link]

  • Medications for Memory, Cognition & Dementia-Related Behaviors. Alzheimer's Association. [Link]

  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. National Institutes of Health. [Link]

  • Dolin R, et al. Safety and prophylactic efficacy of low-dose rimantadine in adults during an influenza A epidemic. PubMed. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. [Link]

  • hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. Eurofins DiscoverX. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]

  • Tsvetkov, V.B., et al. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. National Center for Biotechnology Information. [Link]

  • 1, 3, 5-Triazaadamantan-7-amine. MySkinRecipes. [Link]

  • Medicinal Chemistry of Adamantane Derivatives. University of Regensburg. [Link]

  • Thomson J, et al. 1,3,5-Triaza-adamantan-7-amine. PubMed. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Adamantane. Wikipedia. [Link]

  • Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]

  • 1,3,5-Triazaadamantan-7-amine. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine (CAS RN: 14707-75-6). This compound, a derivative of adamantane, is a foundational structure for several active pharmaceutical ingredients, and its handling requires a thorough understanding of its chemical properties and the associated regulatory landscape. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.

Core Principle: Hazard-Aware Waste Management

The fundamental principle guiding the disposal of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine is the recognition of its status as a hazardous chemical. Disposal is not a matter of convenience but a regulated process dictated by the compound's inherent risks. Improper disposal, such as drain or sewer release, is strictly prohibited as it can lead to aquatic toxicity and contamination of water systems.[1][2][3] All waste materials, including the pure compound, contaminated labware, and spill cleanup debris, must be managed through a licensed hazardous waste stream.[4][5]

Hazard Profile and Risk Assessment

A comprehensive risk assessment is the first step in safe handling and disposal. The known hazards associated with 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, according to the Globally Harmonized System (GHS), mandate its treatment as a hazardous substance.[6]

Hazard ClassGHS StatementCausality and Disposal Implication
Acute Toxicity (Oral) H302: Harmful if swallowed[6]Ingestion is a primary exposure risk. Disposal methods must prevent the compound from entering water supplies or the food chain.
Skin Corrosion/Irritation H315: Causes skin irritation[6]Direct contact can cause harm. All personal protective equipment (PPE) and materials that contact the chemical must be disposed of as contaminated waste.
Serious Eye Damage H318: Causes serious eye damage[6]The risk of severe, irreversible eye damage necessitates careful handling and dictates that any contaminated materials are securely contained for disposal.
Respiratory Irritation H335: May cause respiratory irritation[6]Inhalation of dusts must be avoided. Spill cleanup procedures must minimize aerosolization, and all cleanup materials require hazardous disposal.
Aquatic Toxicity Harmful to aquatic organisms[1]The compound poses a significant threat to aquatic ecosystems. This is the primary driver behind the strict prohibition of sewer and environmental disposal.[1][7]

Regulatory Framework: Adherence to EPA and DOT Mandates

The disposal of chemical waste in the United States is governed by federal and state regulations. The primary federal frameworks are provided by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the guidelines for managing hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[8][9] The "Hazardous Waste Pharmaceutical Final Rule" further solidifies these regulations, explicitly prohibiting the sewering of hazardous pharmaceutical waste.[10]

  • Department of Transportation (DOT): The DOT regulates the transportation of hazardous materials. While pure 1,3,5-triazatricyclo[3.3.1.1ngcontent-ng-c1205671314="" class="ng-star-inserted">3,7]decan-7-amine may not always be explicitly listed, related compounds like Amantadine Hydrochloride are classified as corrosive solids (UN1759) for transport, requiring specific packaging, labeling, and documentation.[1] All waste must be transported by a licensed hauler in compliance with these regulations.[10]

It is imperative to recognize that state and local regulations may be more stringent than federal law . Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.[11][12]

Standard Operating Procedure for Disposal

The following step-by-step protocol ensures the safe and compliant disposal of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine and its associated waste.

Workflow for Chemical Waste Disposal

Caption: Disposal workflow for 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine.

Step 1: Waste Identification and Segregation Immediately identify any material contaminated with 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine as hazardous waste. This includes:

  • Expired or unused pure chemical.

  • Contaminated PPE (gloves, lab coats, etc.).

  • Used labware (vials, pipettes, filters).

  • Spill cleanup materials.

Crucially, do not mix this waste with other waste streams (e.g., non-hazardous trash, sharps, or other chemical waste types).[13]

Step 2: Containerization and Labeling

  • Use only approved, leak-proof hazardous waste containers. Whenever possible, leave the chemical in its original container.[13]

  • The container must be securely sealed and clearly labeled with the words "Hazardous Waste," the full chemical name ("1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine"), and a description of the contents (e.g., "solid waste," "contaminated debris").

Step 3: On-Site Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • This area must be secure, well-ventilated, and away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

Step 4: Professional Disposal Arrangement

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide the contractor with the Safety Data Sheet (SDS) for the chemical.

Step 5: Manifesting and Final Disposal

  • A hazardous waste manifest, a legal document that tracks the waste from origin to disposal, must be completed.[10]

  • The universally recommended and accepted method for final disposal is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

Emergency Protocol: Accidental Release or Spill

In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.

Decision Logic for Spill Response

SpillResponse spill Spill Occurs evacuate Evacuate Area Notify EHS spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill Minimize Dust Generation ppe->contain cleanup Cover with Absorbent Material (e.g., Vermiculite, Sand) contain->cleanup collect Collect Material into Hazardous Waste Container cleanup->collect decontaminate Decontaminate Spill Area (Soap and Water) collect->decontaminate dispose Dispose of all Cleanup Materials as Hazardous Waste decontaminate->dispose

Caption: Step-by-step decision process for spill containment and cleanup.

  • Evacuate and Secure: Immediately alert personnel in the area. If the spill is large or in a poorly ventilated space, evacuate and contact your EHS emergency line.

  • Protect Personnel: Before cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection to prevent inhalation of dust.[12]

  • Contain and Clean:

    • Minimize dust generation.[12]

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with soap and water. Collect the cleaning materials (e.g., paper towels) and place them in the same hazardous waste container.[12]

  • Dispose: Seal and label the container. Manage it according to the disposal protocol outlined in Section 4.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers and laboratory professionals can ensure the safe handling and disposal of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, upholding their commitment to personal safety and environmental stewardship.

References

  • Ajanta Pharma | USA. (n.d.). SAFETY DATA SHEET Memantine Hydrochloride Tablets 5 mg and 10 mg.
  • ExpertMed. (n.d.). Amantadine HCl SDS.
  • Focus Biomolecules. (2025). Amantadine (hydrochloride) - Safety Data Sheet.
  • Moehs Ibérica. (n.d.). AMANTADINE HYDROCHLORIDE.
  • Merck Millipore. (2025). SAFETY DATA SHEET.
  • ECHEMI. (2019). Memantine hydrochloride SDS, 41100-52-1 Safety Data Sheets.
  • Xttrium Laboratories, Inc. (2024). Amantadine Hydrochloride Oral Solution, USP 50 mg/5 mL.
  • Combi-Blocks. (n.d.). Safety Data Sheet.
  • Stemcell Technologies. (2021). 100-0894 - Memantine (Hydrochloride) - SAFETY DATA SHEET.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare. (2024). Memantine hydrochloride.
  • PubChem. (n.d.). 1,3,5-Triazatricyclo[3.3.1.1,3,7]decan-7-amine.
  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: Adamantane.
  • Synquest Labs. (2016). Adamantane-1-carboxylic acid.
  • AK Scientific. (n.d.). 51706-47-9 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine;trihydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
  • CymitQuimica. (n.d.). 1,3,5-Triazatricyclo[3.3.1.1(3.7)]decan-7-amine.
  • Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure.
  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal.
  • MCF Environmental Services. (2023). Waste Management Requirements for Pharmaceutical Waste.
  • Waste360. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine | CAS 14707-75-6.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
  • US EPA. (2025). Management of Hazardous Waste Pharmaceuticals.
  • Guidechem. (n.d.). CAS No.14707-75-6,1,3,5-TRIAZATRICYCLO[3.3.1.1(3,7)]DECAN-7-AMINE Suppliers.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine
Reactant of Route 2
1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.